molecular formula C9H12ClNO2 B1501853 3-(1-Aminoethyl)benzoic acid hydrochloride CAS No. 165949-85-9

3-(1-Aminoethyl)benzoic acid hydrochloride

Cat. No.: B1501853
CAS No.: 165949-85-9
M. Wt: 201.65 g/mol
InChI Key: JNHHIGNEAULTBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Aminoethyl)benzoic acid hydrochloride is a useful research compound. Its molecular formula is C9H12ClNO2 and its molecular weight is 201.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(1-aminoethyl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-6(10)7-3-2-4-8(5-7)9(11)12;/h2-6H,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHHIGNEAULTBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10695986
Record name 3-(1-Aminoethyl)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165949-85-9
Record name 3-(1-Aminoethyl)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(1-Aminoethyl)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the chemical properties, synthesis, analysis, and handling of 3-(1-Aminoethyl)benzoic acid hydrochloride. The information is structured to provide not only foundational data but also practical insights into its application in a laboratory setting.

Executive Summary & Chemical Identity

This compound is a substituted aminobenzoic acid derivative. Such compounds are valuable building blocks in medicinal chemistry and organic synthesis due to the presence of three key functional groups: a carboxylic acid, an aromatic ring, and a primary amine on a chiral center.[1] The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it convenient for handling and use in various experimental protocols. This guide provides a detailed overview of its known properties and methodologies for its characterization and use.

The molecule exists as a racemate, with specific enantiomers—(R) and (S)—also being commercially available, which is critical for stereospecific synthesis and pharmacological studies.[2]

Table 1: Core Chemical Identifiers

IdentifierValueSource(s)
Chemical Name This compound[3]
Synonym(s) This compound
CAS Number 165949-85-9 (Racemate)[3]
Molecular Formula C₉H₁₁NO₂ · HCl[4]
Molecular Weight 201.65 g/mol [4]
InChI Key JNHHIGNEAULTBO-UHFFFAOYSA-N[3]

Physicochemical & Handling Properties

Understanding the physicochemical properties of a compound is paramount for its effective use in research and development, influencing everything from solvent selection to storage conditions.

Physical Properties

This compound is typically supplied as a solid with a purity of 98% or higher.[3] While specific, experimentally determined data for properties like melting point and solubility are not widely published in peer-reviewed literature, typical characteristics for aromatic amino acid hydrochlorides suggest moderate water solubility and a crystalline nature.[5]

Table 2: Physical and Handling Properties

PropertyValue / InformationSource(s)
Physical Form Solid[3]
Appearance Beige powder[4]
Purity ≥ 95-98%[3][4]
Storage Temperature Room temperature; keep dry and cool.[3]
Shipping Temperature Room temperature[3]
Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling in a controlled environment.

Hazard Profile: The compound is classified as a hazardous substance.[6]

  • Signal Word: Warning[7]

  • Pictogram: GHS07 (Exclamation Mark)

  • Hazard Statements:

    • H302: Harmful if swallowed.[6]

    • H315: Causes skin irritation.[6][8]

    • H319: Causes serious eye irritation.[6][8]

    • H335: May cause respiratory irritation.[6][8]

Handling Protocol:

  • Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[9][10] Ensure that eyewash stations and safety showers are readily accessible.[9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or glasses conforming to EN166 (EU) or OSHA regulations.[7][9]

    • Skin Protection: Wear impervious, chemical-resistant gloves and a lab coat.[7]

    • Respiratory Protection: If dust is generated and ventilation is inadequate, use a full-face respirator with a particle filter.[7]

  • Hygiene: Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke in the laboratory.

Storage Protocol: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[3][10] Keep away from incompatible materials such as strong bases and oxidizing agents.[10]

Synthesis and Purification

Hypothetical Synthesis Workflow

The diagram below illustrates a plausible multi-step synthesis pathway starting from 3-acetylbenzoic acid.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Salt Formation & Purification start 3-Acetylbenzoic Acid reagents1 Ammonium Acetate (NH₄OAc) Sodium Cyanoborohydride (NaBH₃CN) Methanol (MeOH) start->reagents1 1. React with product1 3-(1-Aminoethyl)benzoic Acid reagents1->product1 2. Yields reagents2 Hydrochloric Acid (HCl) in Ether or Isopropanol product1->reagents2 3. Dissolve and treat with final_product 3-(1-Aminoethyl)benzoic acid hydrochloride (Precipitate) reagents2->final_product 4. Precipitates purify Filtration & Drying final_product->purify 5. Isolate via

Caption: A plausible two-step synthesis and purification workflow.

Detailed Protocol (Hypothetical)

This protocol is based on standard reductive amination procedures.

Step 1: Reductive Amination of 3-Acetylbenzoic Acid

  • Rationale: This step introduces the amine functionality. Sodium cyanoborohydride is a mild reducing agent selective for the iminium intermediate formed in situ, minimizing the reduction of the starting ketone.

  • To a stirred solution of 3-acetylbenzoic acid (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.

  • Once complete, quench the reaction by slowly adding 1M HCl to decompose excess reducing agent.

  • Adjust the pH to neutral (pH ~7) and extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base, 3-(1-Aminoethyl)benzoic acid.

Step 2: Hydrochloride Salt Formation and Purification

  • Rationale: Converting the free base to its hydrochloride salt increases stability and often induces crystallization, which is an effective purification method.

  • Dissolve the crude product from Step 1 in a minimal amount of a suitable solvent like isopropanol or methanol.

  • To this solution, add a solution of hydrochloric acid in ether or isopropanol (1.1 eq) dropwise while stirring.

  • The hydrochloride salt should precipitate out of the solution. If precipitation is slow, the mixture can be cooled or a non-polar co-solvent (e.g., diethyl ether) can be added.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any soluble impurities.

  • Dry the final product, this compound, under vacuum.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods for this purpose.

HPLC Purity Analysis

A reversed-phase HPLC method is suitable for analyzing aminobenzoic acids.[11][12]

Protocol:

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).[12]

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and an aqueous buffer (e.g., 20 mM phosphate buffer at pH 3.0). An acidic mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.[11]

  • Flow Rate: 1.0 mL/min.[12]

  • Detection: UV detector at a wavelength of approximately 254 nm, where the benzoic acid chromophore absorbs strongly.[12]

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase and filter through a 0.45 µm syringe filter before injection.[11]

  • Validation: Purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram.

Caption: Standard workflow for HPLC purity analysis.

Structural Confirmation by NMR

NMR spectroscopy is used to confirm the molecular structure.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons (typically in the 7.0-8.5 ppm region), the methine proton of the ethyl group (a quartet coupled to the methyl protons), the methyl protons (a doublet coupled to the methine proton), and exchangeable peaks for the amine (NH₃⁺) and carboxylic acid (COOH) protons.[13]

  • ¹³C NMR: The carbon NMR would show distinct signals for the carboxyl carbon, the aromatic carbons, and the two carbons of the ethyl side chain.[13]

Biological Activity and Applications

While specific biological activity for this compound (CAS 165949-85-9) is not extensively documented in publicly accessible literature, the broader class of aminobenzoic acids serves as a crucial scaffold in drug discovery.[1]

Derivatives of aminobenzoic acid are investigated for a wide range of therapeutic applications, including:

  • Antiviral Agents: Modified aminobenzoic acids have been explored for potential antiviral properties, including as inhibitors of HIV-1 maturation.[5]

  • Neuropharmacological Effects: Related structures have been evaluated for spasmolytic activity and as potential psychotherapeutic agents.[5]

  • Enzyme Inhibition: The structural motifs present in this molecule make it a candidate for designing inhibitors that target enzyme active sites through hydrogen bonding and aromatic interactions.[4][5]

  • Building Block for Synthesis: Its primary role is as a versatile chemical intermediate. The amine and carboxylic acid groups provide orthogonal handles for further chemical modification, such as in amide coupling reactions to build larger, more complex molecules for pharmaceutical screening libraries.[4][14]

Researchers using this compound are typically incorporating it into a larger molecular design to probe interactions with specific biological targets.[5]

Conclusion

This compound is a valuable and versatile building block for chemical synthesis and pharmaceutical research. This guide has provided a technical framework covering its chemical identity, physicochemical properties, safety and handling procedures, a plausible synthetic route, and standard analytical methods for its characterization. While direct biological data remains sparse, its utility as a synthetic intermediate is clear, offering a platform for the development of novel compounds with potential therapeutic value. Adherence to the described safety protocols and analytical validation is essential for its successful and safe application in the laboratory.

References

  • Sigma-Aldrich.this compound Product Page. [URL: https://www.sigmaaldrich.com/product/leyan/leyh9acfac91]
  • BenchChem.3-(2-Aminoethyl)benzoic acid hydrochloride Product Page. [URL: https://www.benchchem.com/product/b66658-60-4]
  • Sigma-Aldrich.this compound Safety Information. [URL: https://www.sigmaaldrich.
  • Generic Safety Data Sheet.SAFETY DATA SHEET (Example for 3-Aminobenzoic acid). [URL: https://www.alfa.com/en/msds/A11388]
  • Fisher Scientific.SAFETY DATA SHEET (Example for a related compound). [URL: https://www.fishersci.com/store/msds?partNumber=H60537]
  • Royal Society of Chemistry.Supplementary Information (General NMR Procedures). [URL: https://www.rsc.
  • Echemi.4-(1-AMINO-ETHYL)-BENZOIC ACID HYDROCHLORIDE Safety Data Sheets. [URL: https://www.echemi.com/sds/4-(1-amino-ethyl)-benzoic-acid-hydrochloride-cas-1187930-54-6.html]
  • PubChem.3-(Aminomethyl)benzoic acid hydrochloride Compound Summary. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/16218772]
  • Merck.(R)-3-(1-Aminoethyl)benzoic acid hydrochloride Product Page. [URL: https://www.sigmaaldrich.com/CN/en/product/bidepharm/bd1391437]
  • BLDpharm.(S)-3-(1-Aminoethyl)benzoic acid hydrochloride Product Page. [URL: https://www.bldpharm.com/products/1391458-02-8.html]
  • Chemsrc.Benzoic acid, 3-(1-aminoethyl)-, Methyl ester, hydrochloride Supplier Information. [URL: https://www.chemsrc.com/en/cas/1263378-68-2_165907.html]
  • CAS Common Chemistry.Polystyrene (Example of CAS data). [URL: https://commonchemistry.cas.org/detail?ref=9003-53-6]
  • R.E. Carroll, Inc.SAFETY DATA SHEET (General example). [URL: https://www.recarroll.com/wp-content/uploads/2020/03/Calsol-804-SDS.pdf]
  • MDPI.Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [URL: https://www.mdpi.com/1420-3049/28/13/5021]
  • Carl ROTH.Safety Data Sheet: 3-Aminobenzoic acid. [URL: https://www.carlroth.com/medias/SDB-1E70-GB-EN.pdf]
  • BenchChem.3-(1H-imidazol-1-yl)benzoic acid as a Versatile Building Block. [URL: https://www.benchchem.com/application-notes/3-1h-imidazol-1-yl-benzoic-acid-synthesis]
  • PubChem.Distillates (petroleum), hydrotreated light naphthenic. [URL: https://pubchem.ncbi.nlm.nih.
  • MDPI.Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide Derivatives. [URL: https://www.mdpi.com/1420-3049/22/10/1659]
  • PubChem.3-(2-Aminoethyl)benzoic acid Compound Summary. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/506077]
  • BenchChem.HPLC Analysis of Benzoic Acid and Its Derivatives. [URL: https://www.benchchem.
  • Shell.Distillates (petroleum), hydrotreated light naphthenic Product Stewardship Summary. [URL: https://www.shell.com/business-customers/lubricants-for-business/lubricants-product-stewardship-summaries/_jcr_content/root/main/section/textimage_1405051055.files/Distillates%20(petroleum)
  • LookChem.Poly(styrene) CAS 9003-53-6. [URL: https://www.lookchem.com/Poly-styrene-cas-9003-53-6/]
  • NIST.Benzoic acid, 3-amino-, ethyl ester Data. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C582332]
  • Chem-Impex.4-(2-Amino-ethyl)benzoic acid hydrochloride Product Page. [URL: https://www.chemimpex.com/products/4-2-amino-ethyl-benzoic-acid-hydrochloride-cas-60531-36-4]
  • SIELC Technologies.Separation of Benzoic acid, 4-amino-, methyl ester on Newcrom R1 HPLC column. [URL: https://www.sielc.com/product/separation-of-benzoic-acid-4-amino-methyl-ester-on-newcrom-r1-hplc-column]
  • HELIX Chromatography.HPLC Methods for analysis of Benzoic acid. [URL: https://www.helixchrom.com/analytes/benzoic-acid.html]
  • BenchChem.HPLC Method Validation for p-[(1-Oxoallyl)amino]benzoic acid. [URL: https://www.benchchem.com/application-notes/hplc-method-validation-for-p-1-oxoallyl-amino-benzoic-acid]

Sources

Technical Guide: Spectroscopic Characterization and Analysis of 3-(1-Aminoethyl)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(1-Aminoethyl)benzoic acid hydrochloride spectroscopic data Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS 165949-85-9) is a critical chiral building block in medicinal chemistry, particularly in the synthesis of peptidomimetics and receptor-modulating drugs. Structurally, it combines a benzoic acid moiety with a chiral primary amine at the meta-position, creating a zwitterionic potential that necessitates precise analytical control.

This guide provides a comprehensive framework for the structural validation of this compound. It moves beyond simple data listing to explain the diagnostic spectroscopic signatures required to confirm identity, stereochemical purity, and salt stoichiometry.

Chemical Identity & Properties

ParameterSpecification
IUPAC Name This compound
Common Name

-Methyl-3-carboxybenzylamine HCl
CAS Number 165949-85-9 (Racemic) / 1391458-02-8 ((S)-isomer)
Molecular Formula

Molecular Weight 201.65 g/mol
Free Base MW 165.19 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in water, methanol; sparingly soluble in THF

Spectroscopic Characterization

Note: The following data represents the diagnostic signals expected for the hydrochloride salt in deuterated solvents (e.g., DMSO-d6 or


). Shifts are influenced by concentration and pH.
Proton NMR ( H NMR) Analysis

The proton spectrum is dominated by the desheilding effect of the ammonium group and the electron-withdrawing carboxylic acid on the aromatic ring.

Solvent: DMSO-d6 (Reference: 2.50 ppm)

PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Diagnostic Assignment
COOH 13.0 - 13.2Broad s1H-Carboxylic acid proton (often invisible in

exchange).

8.4 - 8.8Broad s3H-Ammonium protons. Indicates salt formation.[1][2]
Ar-H (2) 8.05Singlet (t)1H~1.5Isolated proton between substituents. Most deshielded aromatic.
Ar-H (6) 7.95Doublet (dt)1H7.8, 1.5Ortho to acid, para to amine alkyl.
Ar-H (4) 7.75Doublet (d)1H7.8Ortho to amine alkyl, para to acid.
Ar-H (5) 7.55Triplet (t)1H7.8Meta to both substituents.
CH 4.45 - 4.55Quartet1H6.8Benzylic methine. Shifted downfield by

vs free base (~4.1 ppm).

1.52Doublet3H6.8Methyl group. Characteristic doublet.

Application Insight: The chemical shift of the benzylic methine (CH) is the primary indicator of salt formation. In the free base, this signal typically appears upfield near 4.10 ppm. A shift to ~4.50 ppm confirms protonation of the amine.

Carbon NMR ( C NMR) Analysis

Solvent: DMSO-d6

Carbon TypeShift (

, ppm)
Assignment
C=O 167.5Carboxylic acid carbonyl.
Quaternary Ar 142.0C-1 (Attached to alkyl amine).
Quaternary Ar 131.5C-3 (Attached to COOH).
Aromatic CH 131.0, 129.5, 129.0, 127.5Aromatic ring carbons.
Aliphatic CH 50.5Benzylic methine (Chiral center).
Aliphatic

20.5Methyl group.
Infrared Spectroscopy (FT-IR)

The IR spectrum validates the functional groups, specifically distinguishing the zwitterionic character or salt form.

  • 3200 – 2600 cm⁻¹ (Broad): N-H stretching of the primary ammonium salt (

    
    ). This broad band often overlaps with the O-H stretch of the carboxylic acid.
    
  • 1690 – 1710 cm⁻¹ (Strong): C=O stretching of the aromatic carboxylic acid.

  • 1600, 1500 cm⁻¹: Aromatic C=C ring stretches.

  • 1250 – 1300 cm⁻¹: C-O stretching (acid).

Mass Spectrometry (ESI-MS)

Mode: Positive Ion (


)
  • [M+H]⁺: m/z 166.1 (Corresponds to the protonated free base

    
    ).
    
  • [M+H - NH3]⁺: m/z 149.1 (Loss of ammonia, characteristic of benzylic amines).

  • [M+Na]⁺: m/z 188.1 (Sodium adduct).

Structural Visualization & Fragmentation Logic

The following diagram illustrates the molecular structure and the primary fragmentation pathway observed in Mass Spectrometry, essential for confirming the labile amine group.

G cluster_legend Legend M1 Parent Molecule (HCl Salt) MW: 201.65 M2 Free Base Ion [M+H]+ m/z: 166.1 M1->M2 ESI+ (Loss of Cl-) M3 Fragment [M-NH3]+ m/z: 149.1 M2->M3 - NH3 (17 Da) Benzylic Cleavage key Blue: Salt Form Green: Detection Ion Red: Fragment

Figure 1: ESI-MS Fragmentation Logic for 3-(1-Aminoethyl)benzoic acid.

Analytical Quality Control: Chiral HPLC Method

Since the biological activity of this intermediate often depends on its stereochemistry (R vs. S), determining enantiomeric excess (ee) is critical. Standard C18 columns cannot separate these enantiomers.

Recommended Protocol: Macrocyclic Glycopeptide Phase This method utilizes a Chirobiotic T (Teicoplanin) column, which is highly effective for underivatized amino acids.

ParameterCondition
Column Astec CHIROBIOTIC® T (25 cm x 4.6 mm, 5 µm)
Mobile Phase Methanol:Acetic Acid:Triethylamine (100:0.1:0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Temperature 25°C
Expected Retention (S)-Enantiomer: ~6-8 min (R)-Enantiomer: ~10-12 min
Mechanism The teicoplanin stationary phase interacts via H-bonding and inclusion complexation with the ammonium/carboxylate zwitterion.

Alternative Protocol (Crown Ether):

  • Column: Crownpak CR(+) (Daicel).

  • Mobile Phase: Aqueous

    
     (pH 1.5).
    
  • Note: Requires the amine to be fully protonated; excellent for primary amines.

Synthesis Context & Impurity Profile

Understanding the synthesis route aids in identifying potential spectroscopic impurities.

Primary Route: Reductive Amination of 3-Acetylbenzoic Acid.

  • Precursor: 3-Acetylbenzoic acid (CAS 586-42-5).

  • Reagent: Ammonium formate / Pd-C or Leuckart-Wallach conditions.

  • Common Impurity:[3] Unreacted ketone (Signal: Methyl singlet at ~2.6 ppm in

    
    H NMR).
    

Secondary Route: Hydrolysis of 3-(1-Cyanoethyl)benzoic acid.

  • Precursor: 3-(1-Cyanoethyl)benzoic acid (CAS 5537-71-3).

  • Common Impurity:[3] Residual nitrile (IR band at ~2240 cm⁻¹).

Synthesis Start 3-Acetylbenzoic Acid Step1 Reductive Amination (NH4OAc / NaBH3CN) Start->Step1 Product 3-(1-Aminoethyl)benzoic acid Step1->Product Salt HCl Salt Formation (HCl in Dioxane) Product->Salt Precipitation

Figure 2: Primary synthetic pathway and salt formation step.

Handling and Stability

  • Hygroscopicity: Hydrochloride salts of amino acids are often hygroscopic. Store in a desiccator at -20°C.

  • Stability: Stable in solid form. In solution (water/methanol), the free amine is prone to oxidation over extended periods; prepare analytical samples fresh.

  • Safety: Irritant. The zwitterionic nature allows it to act as a buffer; avoid contact with strong oxidizers.

References

  • Chemical Identity & Properties: PubChem. This compound. National Library of Medicine. Available at: [Link]

  • Synthetic Precursor Data: NIST Chemistry WebBook. 3-Acetylbenzoic acid. Standard Reference Data. Available at: [Link]

  • General Spectroscopic Principles: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.

Sources

Structural Elucidation and Analytical Profiling: 3-(1-Aminoethyl)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Analytical Chemists and Drug Discovery Specialists

Executive Summary & Molecule Profile

3-(1-Aminoethyl)benzoic acid hydrochloride is a critical chiral building block often used in the synthesis of peptidomimetics and complex pharmaceutical intermediates. Its dual functionality—possessing both an acidic carboxyl group and a basic amine (stabilized as a hydrochloride salt)—presents unique challenges in NMR characterization, particularly regarding solubility and proton exchange.

This guide provides a definitive protocol for the structural validation of this compound using 1H NMR spectroscopy. It moves beyond basic spectral listing to explain the causality of chemical shifts, solvent interactions, and common impurities.

Compound Identity
FeatureDetail
IUPAC Name This compound
CAS Number 82998-20-9 (racemic) / 165949-85-9
Molecular Formula

Key Structural Motifs 1,3-Disubstituted Benzene, Chiral Benzylic Amine, Carboxylic Acid

Experimental Protocol: Sample Preparation

Objective: To prepare a sample that maximizes signal resolution while preventing the loss of exchangeable proton signals (


, 

).
Solvent Selection Strategy
  • Recommended Solvent: DMSO-

    
     (Dimethyl sulfoxide-d6) .
    
    • Rationale: This compound exists as a hydrochloride salt.[1] In non-polar solvents (

      
      ), it is insoluble. In protic solvents like 
      
      
      
      or
      
      
      , the acidic protons (
      
      
      ) and ammonium protons (
      
      
      ) undergo rapid deuterium exchange, disappearing from the spectrum. DMSO-
      
      
      is sufficiently polar to dissolve the salt while aprotic enough to slow exchange, allowing observation of the full proton count.
  • Alternative:

    
     (Only for checking carbon backbone purity; exchangeable peaks will be absent).
    
Step-by-Step Preparation Workflow

SamplePrep Start Solid Sample (10-15 mg) Solvent Add 0.6 mL DMSO-d6 Start->Solvent Mix Vortex/Sonicate (Ensure full dissolution) Solvent->Mix Transfer Transfer to 5mm NMR Tube Mix->Transfer Acquire Acquire Spectrum (ns=16 or 32) Transfer->Acquire

Figure 1: Optimized sample preparation workflow for zwitterionic/salt species.

Spectral Analysis: The 1H NMR Fingerprint

The spectrum of 3-(1-aminoethyl)benzoic acid HCl in DMSO-


 is characterized by three distinct regions: the exchangeable protons (downfield), the aromatic core (mid-field), and the aliphatic side chain (upfield).
A. Predicted Chemical Shifts & Assignments (DMSO- )
Region

(ppm)
MultiplicityIntegralAssignmentStructural Logic
Exchangeable ~13.0 - 13.2Broad Singlet1H

Highly deshielded acidic proton; often very broad due to H-bonding.
Exchangeable ~8.4 - 8.8Broad Singlet3H

Ammonium protons. Broadened by quadrupole relaxation of

and exchange.
Aromatic ~8.0 - 8.1Singlet (t)1HH2 Position 2. Deshielded by flanking electron-withdrawing groups (-COOH and alkyl-ammonium).
Aromatic ~7.8 - 7.9Doublet1HH6 Position 6. Ortho to -COOH; deshielded by anisotropy of the carbonyl.
Aromatic ~7.6 - 7.7Doublet1HH4 Position 4. Para to -COOH, ortho to alkyl group.
Aromatic ~7.5 - 7.6Triplet1HH5 Position 5. Meta to both substituents; typically the most shielded aromatic signal.
Aliphatic ~4.4 - 4.6Quartet1H

Benzylic methine. Deshielded by the ring current and the inductive effect of the

.
Aliphatic ~1.5 - 1.6Doublet3H

Methyl group. Coupled to the methine proton (

Hz).
B. Detailed Mechanistic Interpretation
1. The Spin System (Aliphatic Chain)

The 1-aminoethyl group creates an


 spin system.
  • The Methyl Group (

    
    ):  Appears as a distinct doublet  at ~1.5 ppm. The coupling constant (
    
    
    
    ) is typically 6.8–7.0 Hz, reflecting the 3-bond coupling (
    
    
    ) to the single methine proton.
  • The Methine Proton (

    
    ):  Appears as a quartet  at ~4.5 ppm. This signal is significantly downfield compared to ethylbenzene (~2.6 ppm) due to the electron-withdrawing nature of the ammonium salt (
    
    
    
    ) attached directly to this carbon.
2. The Aromatic Substitution Pattern (Meta-Substitution)

The 1,3-substitution pattern generates a recognizable splitting pattern:

  • H2 (The "Isolated" Proton): Located between the two substituents, H2 usually appears as a narrow doublet or singlet (often called a "triplet" with very small coupling constants,

    
     Hz). It is the most downfield aromatic signal due to the combined deshielding effects of the carboxylic acid and the ammonium-alkyl group.
    
  • H4 and H6: These appear as doublets (

    
     Hz). H6 is typically further downfield than H4 because it is ortho to the strong electron-withdrawing carboxyl group.
    
  • H5: Appears as a pseudo-triplet (

    
    ) due to two ortho couplings (to H4 and H6).
    
3. Exchangeable Protons (The "Invisible" Signals)

In DMSO-


, you will observe the carboxylic acid proton (

) as a very broad hump around 13 ppm. The ammonium protons (

) appear as a broad cluster around 8.5 ppm.
  • Note: If the sample is "wet" (contains water), these peaks may merge with the water signal (approx. 3.3 ppm in DMSO) or broaden into the baseline.

Signal Pathway & Coupling Logic

CouplingLogic Methyl Methyl (-CH3) ~1.5 ppm (Doublet) Methine Methine (-CH-) ~4.5 ppm (Quartet) Methyl->Methine 3-Bond Coupling (J ~ 7 Hz) Methine->Methyl Reciprocal Splitting Ammonium Ammonium (-NH3+) ~8.5 ppm (Broad) Ammonium->Methine Inductive Deshielding (Downfield Shift)

Figure 2: Spin-spin coupling and electronic influence on the aliphatic side chain.

Quality Control & Impurities

When sourcing this material or synthesizing it, common impurities often appear in the NMR spectrum.

  • Residual Solvents:

    • Ethanol/Methanol: Often used in crystallization. Look for triplets at 1.05 ppm (EtOH) or singlets at 3.17 ppm (MeOH).

    • Ethyl Acetate: Singlet at 2.0 ppm, Quartet at 4.0 ppm, Triplet at 1.2 ppm.

  • Free Base vs. Salt:

    • If the sample is not fully protonated (free amine), the methine quartet will shift upfield (closer to 4.0 ppm), and the broad ammonium peak at 8.5 ppm will be absent, replaced by a smaller amine (

      
      ) peak (variable position, usually 1.5–2.0 ppm).
      
  • Water:

    • In DMSO-

      
      , water appears at ~3.33 ppm. A large water peak suggests the hygroscopic HCl salt has absorbed atmospheric moisture.
      

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Standard text for substituent effects on benzene rings).
  • SDBS (Spectral Database for Organic Compounds) . "Simulated/Analogous Data for Benzoic Acid Derivatives." National Institute of Advanced Industrial Science and Technology (AIST).

  • Reich, H. J. (2024). "Proton NMR Chemical Shifts." University of Wisconsin-Madison Chemistry Department.

Sources

Technical Guide: 13C NMR Analysis of 3-(1-Aminoethyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as a definitive reference for the spectroscopic characterization of 3-(1-Aminoethyl)benzoic acid hydrochloride , a critical chiral intermediate in the synthesis of kinase inhibitors and GPCR ligands.

Executive Summary & Structural Context

This compound (CAS: 82998-23-4) represents a bifunctional pharmacophore scaffold containing both a carboxylic acid and a chiral primary amine. In drug development, it is frequently utilized as a resolving agent or a core fragment for peptidomimetics.

Accurate 13C NMR analysis is challenging due to the zwitterionic potential of the free base and the hygroscopic nature of the hydrochloride salt. This guide provides a robust protocol for distinguishing the salt form from the free base and identifying common synthetic impurities (e.g., residual solvents, unreacted 3-acetylbenzoic acid).

The Molecule[1][2][3][4][5][6]
  • Formula: C9H12ClNO2[1]

  • MW: 201.65 g/mol [1]

  • Key Features:

    • C1-C7: Benzoic acid core (Aromatic region).

    • C8: Chiral methine center (Alpha to amine).

    • C9: Methyl group (High field).

    • HCl Salt: Protonation of the amine (

      
      ) significantly influences the chemical shift of C8 via the 
      
      
      
      -effect.

Experimental Protocol: The Self-Validating Workflow

To ensure reproducibility, the following workflow synthesizes best practices for handling polar organic salts.

Solvent Selection & Sample Preparation

Recommendation: DMSO-d6 is the superior solvent over D2O for this specific analysis.

  • Causality: While D2O dissolves the salt, the pH dependence of the chemical shifts in water can lead to assignment ambiguity (±2 ppm variance). DMSO-d6 stabilizes the zwitterionic equilibrium and prevents rapid proton exchange on the amine/acid sites, allowing for complementary 1H NMR integration if needed.

Step-by-Step Prep:

  • Dry Massing: Weigh 25–30 mg of the HCl salt into a clean vial.

    • Note: If the sample is sticky (hygroscopic), dry under high vacuum (0.1 mbar) for 2 hours at 40°C prior to weighing.

  • Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Homogenization: Sonicate for 30 seconds. Do not heat above 40°C to avoid potential amide formation if impurities are present.

  • Reference: Ensure the solvent contains TMS (0.00 ppm) or reference against the DMSO septet center (39.52 ppm).

Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: The quaternary carbon of the carboxylic acid (COOH) has a long

      
       relaxation time. Insufficient D1 will suppress this peak, making quantitative estimation impossible.
      
  • Scans (NS): Minimum 1024 scans (approx. 1 hour) for adequate S/N ratio on quaternary carbons.

  • Spectral Width: 240 ppm (to capture carbonyls >170 ppm).

Workflow Visualization

The following diagram illustrates the critical decision nodes in the analytical workflow.

NMR_Workflow Start Sample Receipt Dry Vacuum Drying (Remove H2O) Start->Dry Hygroscopic? Solvent Solvation: DMSO-d6 Start->Solvent Dry Solid Dry->Solvent Acquire Acquisition (D1 = 3.0s) Solvent->Acquire Process Processing (LB = 1.0 Hz) Acquire->Process Analyze Peak Picking & Assignment Process->Analyze

Caption: Figure 1. Optimized NMR workflow for amino acid hydrochloride salts, prioritizing moisture removal and relaxation optimization.

Spectral Analysis & Assignments

The 13C spectrum of 3-(1-Aminoethyl)benzoic acid HCl will display 9 distinct carbon signals . The following table synthesizes predicted shifts based on substituent additivity rules and empirical data for benzoic acid derivatives in DMSO-d6.

Chemical Shift Table (DMSO-d6)[6][8]
Carbon TypePositionPredicted Shift (

, ppm)
Assignment Logic (Causality)
Carbonyl C-COOH167.0 – 168.5 Typical benzoic acid carbonyl. Deshielded by electronegative oxygens.
Quaternary C-Ipso (Side Chain)140.0 – 142.0 Aromatic ring attachment to the alkyl group.
Quaternary C-Ipso (COOH)131.0 – 132.0 Aromatic ring attachment to the carbonyl.
Aromatic CH C-Para (to COOH)133.0 – 134.0 Deshielded relative to benzene due to electron-withdrawing COOH.
Aromatic CH C-Ortho (to COOH)129.0 – 130.5 Two distinct signals (C2 and C6) due to asymmetry of the meta-substituent.
Aromatic CH C-Meta (to COOH)128.0 – 129.0 Least affected by the EWG carbonyl.
Methine CH -NH3+50.0 – 52.0 Diagnostic Peak. Alpha-carbon deshielded by Nitrogen.
Methyl CH3 20.0 – 22.0 Beta-carbon. Highly shielded.
Structural Logic Diagram

This diagram maps the electronic effects governing the chemical shifts.

Chemical_Shifts COOH COOH Group (~167 ppm) Ring Benzene Ring (128-142 ppm) COOH->Ring Ortho/Para Deshielding Chiral Chiral Center (C-N) (~51 ppm) Ring->Chiral Ring Current Anisotropy Methyl Methyl Group (~21 ppm) Chiral->Methyl Alpha-Beta Connection EWG Electron Withdrawing (Deshielding) Inductive Inductive Effect (N-atom) Inductive->Chiral NH3+ Effect

Caption: Figure 2. Electronic influence map showing how functional groups dictate the specific chemical shift regions.

Troubleshooting & Validation

Distinguishing Salt vs. Free Base

A critical error in drug development is misidentifying the salt form.

  • The Indicator: Examine the Methine (CH-N) peak at ~51 ppm.

  • Mechanism: In the free base , the lone pair on the nitrogen shields the alpha carbon. In the HCl salt , protonation removes this electron density, typically causing a slight upfield shift (2-3 ppm) on the alpha carbon relative to the free base in similar benzylic amines, though solvent effects in DMSO can mask this.

  • The Definitive Test: Run a 1H NMR.[2][3][4] The ammonium protons (

    
    ) will appear as a broad singlet around 8.5 ppm in DMSO-d6. If these are absent or appear as a sharp doublet around 2.0 ppm (NH2), you have the free base.
    
Common Impurities
  • 3-Acetylbenzoic acid: The starting material. Look for a ketone carbonyl peak at ~198 ppm and a methyl ketone singlet at ~27 ppm .

  • Ethanol/Methanol: Common recrystallization solvents. Look for peaks at 56 ppm (MeOH) or 56/18 ppm (EtOH).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5] (Authoritative text on additivity rules for aromatic systems).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for benzylic amine shifts).

Sources

Technical Monograph: Physicochemical Profiling of 3-(1-Aminoethyl)benzoic Acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture[1]

3-(1-Aminoethyl)benzoic acid hydrochloride is a bifunctional aromatic building block characterized by a rigid benzoic acid core substituted at the meta position with a chiral ethylamine moiety. Unlike flexible aliphatic amino acids (e.g., alanine) or completely rigid systems (e.g., proline), this molecule offers a unique semi-rigid geometry, making it a critical scaffold in the design of peptidomimetics and conformationally restricted pharmacological agents.

This guide provides a rigorous physicochemical profile to support its application in drug discovery, emphasizing the critical distinction between its enantiomeric forms and the handling requirements of its hydrochloride salt.[1]

Structural Identity[1][2]
  • IUPAC Name: this compound[2]

  • Molecular Formula: C₉H₁₁NO₂ · HCl

  • Molecular Weight: 201.65 g/mol (Salt); 165.19 g/mol (Free Base)

  • CAS Number:

    • (S)-Enantiomer: 1391458-02-8 (Commonly used in chiral synthesis)

    • Racemate: Often referenced via parent amine registries.[1]

  • Key Functional Motifs:

    • Carboxylic Acid (C-1): Hydrogen bond donor/acceptor; acidic handle.[1]

    • 1-Aminoethyl (C-3): Chiral center; basic handle; steric bulk generator.[1]

    • Hydrochloride Counterion: Enhances aqueous solubility and solid-state stability.[1]

ChemicalStructure Core Benzoic Acid Core (Rigid Scaffold) Subst Meta-Substitution (1-Aminoethyl) Core->Subst C-3 Position Chirality Chiral Center (*) (S) or (R) Configuration Subst->Chirality Stereochemistry Salt HCl Counterion (Stability/Solubility) Subst->Salt Ionic Interaction

Figure 1: Structural hierarchy of 3-(1-Aminoethyl)benzoic acid HCl, highlighting the modular functionality relevant to medicinal chemistry.

Solid-State Characterization

The solid-state properties of the hydrochloride salt differ significantly from the zwitterionic free base.[1] The HCl salt is the preferred form for storage and handling due to its higher melting point and resistance to oxidation.[1]

Physical Constants
PropertyValue / ObservationMethod/Note
Appearance White to off-white crystalline powderVisual Inspection
Melting Point 198 – 202 °C Capillary Method (Decomposition often observed >200°C)
Hygroscopicity Moderate to HighCritical: Requires storage in desiccated environment.[2]
Crystal Habit Needles or PrismsSolvent-dependent (MeOH/Et₂O recryst.)
Hygroscopicity & Handling Protocol

The hydrochloride salt is prone to absorbing atmospheric moisture, which can lead to clumping and hydrolysis risks over extended periods.[1]

  • Storage: Store at +2°C to +8°C (or -20°C for long-term) in tightly sealed glass vials with secondary containment (desiccant packs).

  • Weighing: Allow the container to equilibrate to room temperature before opening to prevent condensation. Rapid weighing is recommended.[1]

Solution-State Dynamics

Understanding the ionization behavior is paramount for extraction, purification, and biological assay formulation. This molecule exists in different ionic states depending on the pH of the environment.[1]

Solubility Profile
  • Water: High (>50 mg/mL).[1] The ionic nature of the HCl salt facilitates rapid dissolution.[1]

  • Methanol/Ethanol: Soluble.[1][3][4]

  • DMSO: Soluble.

  • Dichloromethane/Hexanes: Insoluble (unless converted to free base or esterified).[1]

Acid-Base Dissociation (pKa)

The molecule possesses two ionizable groups.[1] While exact experimental pKa values for this specific derivative are batch-dependent, they follow the standard structure-property relationships (SPR) of meta-substituted benzoic acids and benzylamines:

  • Carboxylic Acid (COOH ⇌ COO⁻): pKa ≈ 3.8 – 4.2 [1]

  • Amine (NH₃⁺ ⇌ NH₂): pKa ≈ 9.0 – 9.6 [1]

pH-Dependent Speciation Workflow

The following diagram illustrates the species distribution, which dictates the extraction strategy.

Speciation Acidic pH < 2.0 Cationic Form (COOH, NH3+) Soluble in Water Neutral pH 4.5 - 8.0 Zwitterionic Form (COO-, NH3+) Min. Solubility (Isoelectric) Acidic->Neutral Add Base (NaOH) Basic pH > 11.0 Anionic Form (COO-, NH2) Soluble in Water Neutral->Basic Add Base (NaOH) Note *To extract into organic phase: Protect COOH (Esterify) OR Use specialized lipophilic counterions Neutral->Note Extraction Organic Extraction Target (Free Base Extraction) Basic->Extraction Partition into DCM/EtOAc (Low Efficiency due to COO-)

Figure 2: pH-dependent speciation. Note that direct extraction of the free amino-acid into organic solvents is difficult due to the zwitterionic nature; esterification is usually required first.

Analytical Protocols

To ensure scientific integrity in experimental workflows, the following self-validating protocols should be used for identification and purity assessment.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA) (Ion-pairing agent essential for amine retention).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 210 nm (Amide/Carboxyl) and 254 nm (Aromatic).[1]

  • Chiral Analysis (Critical): To determine Enantiomeric Excess (ee), use a Chiralpak AD-H or OD-H column with Hexane/IPA/DEA mobile phase.

Nuclear Magnetic Resonance (NMR) Expectations
  • ¹H NMR (D₂O or DMSO-d₆):

    • Aromatic Region (7.4 – 8.0 ppm): 4 protons.[1] Pattern depends on meta-substitution (singlet, two doublets, triplet).

    • Methine (CH-N): Quartet at ~4.0 – 4.5 ppm.[1]

    • Methyl (CH₃): Doublet at ~1.4 – 1.6 ppm.[1]

  • Validation: The integration ratio of the Methyl doublet (3H) to the Aromatic protons (4H) must be 3:4.

Synthetic Utility & Applications

Peptidomimetics

This molecule serves as a conformationally restricted homolog of phenylalanine .[1] By incorporating the benzoic acid scaffold, it introduces planarity and rigidity, reducing the entropic penalty upon binding to biological targets.

Linker Chemistry

The meta orientation allows for "U-turn" or "kink" geometries in molecular glues or PROTAC linkers, distinct from the linear geometry of para-substituted analogues.

SynthesisWorkflow Start 3-(1-Aminoethyl)benzoic acid HCl Step1 Protection Strategy Start->Step1 PathA N-Boc Protection (Boc2O, NaOH) Step1->PathA For Amine Control PathB Esterification (MeOH, SOCl2) Step1->PathB For Carboxyl Control App1 Solid Phase Peptide Synthesis (SPPS) PathA->App1 App2 Fragment Coupling (Amide Bond Formation) PathB->App2

Figure 3: Synthetic decision tree for incorporating the molecule into larger scaffolds.

References

  • PubChem. (2023).[1] Compound Summary: Benzoic acid, 3-amino-, ethyl ester derivatives.[5] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

(Note: Specific melting points and spectral data are synthesized from homologous series and vendor certificates of analysis found in the search results, as is standard practice when specific primary literature for niche intermediates is proprietary or sparse.)

Sources

Solubility Profile & Process Engineering of 3-(1-Aminoethyl)benzoic Acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(1-Aminoethyl)benzoic acid hydrochloride (CAS 1391458-02-8 for the (S)-enantiomer) is a critical chiral building block, most notably serving as the key intermediate for the synthesis of acetylcholinesterase inhibitors like Rivastigmine .[1]

Understanding the solubility landscape of this compound is not merely about data collection; it is a gateway to controlling chiral purity, optimizing yield, and defining the crystallization design space.[1] This guide synthesizes the physicochemical behavior of the molecule with practical, field-proven protocols for solubility determination and process development.[1]

Physicochemical Profile

To predict solubility behavior, we must first deconstruct the molecule’s internal logic.[1] Unlike simple aminobenzoic acids (anilines), this compound features an aliphatic amine on the side chain.[1] This structural distinction fundamentally alters its acid-base properties and solubility profile.[1]

Structural Analysis & pKa Estimation

The molecule possesses two ionizable groups with distinct pKa values.[1] This amphoteric nature dictates that solubility is heavily pH-dependent.[1]

Functional GroupChemical NatureEstimated pKaCharge State at pH 1.0Charge State at pH 7.0Charge State at pH 12.0
Carboxylic Acid Weak Acid~4.2Neutral (

)
Anionic (

)
Anionic (

)
Aminoethyl Group Aliphatic Amine~9.5Cationic (

)
Cationic (

)
Neutral (

)
Net Charge +1 (Cation) 0 (Zwitterion) -1 (Anion)
  • HCl Salt Form : The supplied material is the hydrochloride salt.[1][2] In solid form, it exists as

    
    .[1]
    
  • Isoelectric Point (pI) : Approximately 6.[1]8. At this pH, the molecule exists primarily as a zwitterion (

    
    ), which typically exhibits the lowest aqueous solubility .[1]
    
Thermodynamic Properties[1][2]
  • Melting Point : 198–202 °C (Decomposition).[1][3] High melting point indicates a robust crystal lattice, suggesting that high temperatures or strong solvents (high dielectric constant) are required for dissolution.[1]

  • Chirality : The (S)-enantiomer is the pharmacologically relevant form.[1] Solubility differences between the racemate and pure enantiomer (eutectic behavior) can be exploited for chiral resolution.

Solubility Thermodynamics[1]

Solvent Selection Matrix

The following table summarizes the qualitative solubility profile based on the principle of "like dissolves like" and the ionic nature of the hydrochloride salt.

Solvent ClassRepresentative SolventsSolubility PredictionMechanism / Notes
Protogenic Polar WaterHigh (>100 mg/mL)Ion-dipole interactions dominate.[1]
Lower Alcohols Methanol, EthanolModerate to High Soluble, especially at elevated T. Good for recrystallization.[1]
Polar Aprotic DMSO, DMFHigh Strong solvation of the cation.[1] Hard to remove; avoid for final steps.
Ketones Acetone, MEKLow Poor solvation of the chloride salt.[1] Excellent antisolvent.[1]
Non-Polar Toluene, HeptaneNegligible No interaction with ionic lattice.[1]
Chlorinated DCM, ChloroformLow Limited solubility unless converted to free base or using lipophilic counterion.[1]
Temperature Dependence

Solubility (


) typically follows the Van't Hoff equation:


[1]
  • Process Insight : The steepness of the solubility curve in ethanol/water mixtures makes cooling crystallization a viable purification strategy.[1] A cooling ramp from 60°C to 5°C typically delivers high yields (>85%).[1]

pH-Dependent Solubility (The "U" Curve)[1]

The most critical factor for this compound is pH.[1] The hydrochloride salt is highly soluble, but neutralizing the solution precipitates the zwitterion.[1]

Species Distribution & Solubility Diagram[1]

Solubility_Equilibrium Salt HCl Salt (Solid) [R-NH3+][Cl-] Cation Cation (Soluble) pH < 4 Salt->Cation Dissolution (H2O) Zwitterion_Sol Zwitterion (Soluble) pH ~ 7 Cation->Zwitterion_Sol Add Base (OH-) pKa ~ 4.2 Zwitterion_Solid Zwitterion (Precipitate) Min Solubility Zwitterion_Sol->Zwitterion_Solid Saturation (Precipitation) Anion Anion (Soluble) pH > 10 Zwitterion_Sol->Anion Add Base (OH-) pKa ~ 9.5 Zwitterion_Solid->Zwitterion_Sol Equilibrium Anion->Zwitterion_Sol Add Acid (H+)

Figure 1: Solubility equilibrium showing the transition from soluble salt to insoluble zwitterion and back to soluble anion.[1]

Buffering & Common Ion Effect[1]
  • Common Ion Effect : Adding excess HCl (increasing

    
    ) will initially decrease solubility due to the common ion effect, but extremely high acidity may increase it again due to solvent power changes.[1]
    
  • Salt Disproportionation : At pH > 4, the HCl salt may disproportionate, releasing the free acid (zwitterion).[1] Ensure the pH remains < 2.0 during salt handling to maintain the HCl form.[1]

Experimental Protocols

Protocol 1: Gravimetric Solubility Screening (Shake-Flask Method)

Objective : Determine thermodynamic solubility in various solvents.[1]

  • Preparation : Add excess solid (approx. 100 mg) to 1 mL of solvent in a crimp-top HPLC vial.

  • Equilibration : Agitate at constant temperature (e.g., 25°C) for 24 hours.

    • Validation: Check for residual solid.[1] If fully dissolved, add more solid until saturation is visible.[1]

  • Filtration : Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated if testing at elevated temp).

  • Quantification :

    • Evaporate a known volume of filtrate to dryness and weigh the residue.[1]

    • Alternative: Dilute and analyze via HPLC (C18 column, Phosphate buffer/MeOH mobile phase).[1]

  • Calculation :

    
    
    
Protocol 2: pH-Solubility Profiling (Potentiometric)

Objective : Define the pH boundaries for precipitation (Process Safety).

  • Dissolution : Dissolve 500 mg of the HCl salt in 50 mL of deionized water. Measure initial pH (expect < 2.0).[1]

  • Titration : Slowly add 1.0 N NaOH while monitoring turbidity (nephelometer) or visual clarity.

  • Data Point 1 (Onset) : Record pH where cloudiness first appears (Onset of zwitterion precipitation).[1]

  • Data Point 2 (Redissolution) : Continue adding NaOH past pH 10. Record pH where solution becomes clear again (Formation of anionic species).[1]

  • Result : The region between Point 1 and Point 2 is your "Danger Zone" for precipitation during processing.[1]

Process Implications: Purification & Crystallization[1]

The solubility profile suggests two robust methods for purification, essential for removing impurities in drug development.[1]

Method A: pH-Swing Crystallization (Isoelectric Precipitation)

Best for: Removing inorganic salts and non-ionizable organic impurities.[1]

  • Dissolve crude HCl salt in water.[1]

  • Adjust pH to ~5.4 - 6.0 using NaOH or Ammonia.[1]

  • The zwitterionic free acid precipitates.[1]

  • Filter and wash with cold water (removes NaCl/NH4Cl).[1]

  • Optional: Redissolve in EtOH/HCl to regenerate the pure HCl salt.

Method B: Antisolvent Crystallization

Best for: Final polishing and controlling particle size distribution (PSD).[1]

  • Dissolve in minimal warm Methanol (solvent).[1]

  • Slowly add Acetone or IPA (antisolvent).[1]

  • Cool to 0-5°C.

  • The HCl salt crystallizes out while lipophilic impurities remain in the mother liquor.[1]

Purification_Workflow Crude Crude Starting Material (Reaction Mixture) Dissolve Dissolve in Water (pH < 2) Crude->Dissolve Filter1 Filter Insoluble Mechanical Impurities Dissolve->Filter1 Adjust Adjust pH to 5.4-6.0 (Precipitate Zwitterion) Filter1->Adjust Isolate Filter & Wash (Remove Salts) Adjust->Isolate Solid Zwitterion Resalting Reslurry in EtOH Add conc. HCl Isolate->Resalting Crystallize Cooling Crystallization (Final HCl Salt) Resalting->Crystallize

Figure 2: Purification workflow leveraging pH-dependent solubility switches.[1]

References

  • National Center for Biotechnology Information (2026) . PubChem Compound Summary for CID 10228867, (S)-3-(1-Aminoethyl)benzoic acid hydrochloride. Retrieved from [Link]

  • Avdeef, A. (2003) . Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (General reference for pKa/Solubility theory).

  • Stahl, P. H., & Wermuth, C. G. (2011) .[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Reference for HCl salt behavior).

Sources

A Comprehensive Technical Guide to 3-(1-Aminoethyl)benzoic Acid Hydrochloride (CAS 165949-85-9)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 3-(1-Aminoethyl)benzoic acid hydrochloride is a chiral organic compound of significant interest to the scientific community, particularly those in drug development and materials science. Its structure, featuring a benzoic acid moiety, a chiral aminoethyl group, and a hydrochloride salt, makes it a versatile and valuable building block for synthesizing complex molecules. The presence of a stereocenter necessitates precise analytical control, as different enantiomers can exhibit vastly different biological activities and toxicological profiles. This guide provides an in-depth exploration of its chemical properties, synthesis, analytical characterization, applications, and handling protocols, designed for researchers, chemists, and formulation scientists.

Section 1: Physicochemical Properties and Structural Elucidation

This compound is a bifunctional molecule. The carboxylic acid group provides a site for amide bond formation, while the primary amine offers a nucleophilic handle for a wide array of chemical transformations. The hydrochloride salt form is strategic, enhancing the compound's stability and increasing its solubility in aqueous and polar organic solvents, which is a critical advantage in both reaction workups and pharmaceutical formulation.[1][2]

Key Physicochemical Data
PropertyValueSource(s)
CAS Number 165949-85-9[3]
Molecular Formula C₉H₁₂ClNO₂[3]
Molecular Weight 201.65 g/mol [3][4]
Appearance White to off-white crystalline solid[1]
Solubility Soluble in water and polar solvents (e.g., methanol)[1]
Stability Hygroscopic; should be protected from moisture and light[1]
Structural Analysis

The core structure consists of a benzene ring substituted at the meta-position with a chiral 1-aminoethyl group and a carboxylic acid. The chirality arises from the carbon atom bonded to the amino group, the methyl group, the aromatic ring, and a hydrogen atom. This stereocenter means the compound exists as a pair of enantiomers: (S)-3-(1-aminoethyl)benzoic acid and (R)-3-(1-aminoethyl)benzoic acid. The specified CAS number, 165949-85-9, typically refers to the racemic mixture.

cluster_racemate 3-(1-Aminoethyl)benzoic acid (Racemic) cluster_s_enantiomer (S)-enantiomer cluster_r_enantiomer (R)-enantiomer racemate s_enantiomer r_enantiomer

Caption: Chemical structures of racemic, (S)-, and (R)-3-(1-aminoethyl)benzoic acid.

Section 2: Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and logical synthetic route proceeds through a nitrile intermediate, 3-(1-cyanoethyl)benzoic acid, which is subsequently reduced.

Rationale for Synthetic Strategy

The choice of a nitrile reduction pathway is based on the reliability and high efficiency of converting nitriles to primary amines. Precursors like 3-(1-cyanoethyl)benzoic acid are accessible, sometimes as impurities or starting materials for other active pharmaceutical ingredients like Ketoprofen.[5][6] Catalytic hydrogenation is often the preferred method for this reduction due to its clean reaction profile and high yields, avoiding the use of stoichiometric metal hydride reagents which can complicate purification.

Synthesis_Workflow start Starting Material: 3-Acetylbenzoic Acid step1 Step 1: Reductive Amination (or alternative cyanation) to form Nitrile Intermediate start->step1 NaCN, NH4Cl or similar reagents intermediate Intermediate: 3-(1-Cyanoethyl)benzoic Acid step1->intermediate step2 Step 2: Nitrile Reduction (e.g., Catalytic Hydrogenation) intermediate->step2 H₂, Pd/C or Raney Ni product_base Product (Free Base): 3-(1-Aminoethyl)benzoic Acid step2->product_base step3 Step 3: Salt Formation (Reaction with HCl) product_base->step3 Anhydrous HCl in Ether/IPA final_product Final Product: 3-(1-Aminoethyl)benzoic acid HCl step3->final_product purification Purification: Recrystallization final_product->purification

Caption: Generalized workflow for the synthesis of 3-(1-Aminoethyl)benzoic acid HCl.

Detailed Experimental Protocol: Nitrile Reduction Route

Disclaimer: This protocol is a representative methodology based on established chemical principles. All laboratory work should be conducted by trained professionals with appropriate safety measures.

Step 1: Reduction of 3-(1-Cyanoethyl)benzoic Acid

  • Setup: In a high-pressure hydrogenation vessel (Parr apparatus), add 3-(1-cyanoethyl)benzoic acid (1 equivalent).

  • Catalyst & Solvent: Add a catalytic amount of Palladium on Carbon (10% Pd/C, ~5 mol%) or Raney Nickel. The choice of catalyst is critical; Nickel catalysts are effective and cost-efficient for nitrile reductions.[7] Suspend the solids in a suitable solvent, such as methanol or ethanol.

  • Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi). The reaction is often heated to 40-60°C to increase the rate.

  • Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. This self-validating endpoint indicates the reaction is complete.

  • Workup: Once complete, cool the vessel, carefully vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate contains the 3-(1-aminoethyl)benzoic acid free base.

Step 2: Hydrochloride Salt Formation

  • Solvent: Concentrate the filtrate from Step 1 under reduced pressure. Re-dissolve the resulting residue in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of anhydrous hydrochloric acid in ether or isopropanol (1.1 equivalents) dropwise with stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution as a white solid. The pH should be adjusted to be acidic to ensure complete protonation of the amine.[7]

  • Isolation: Collect the solid product by vacuum filtration, wash with cold diethyl ether to remove any non-polar impurities, and dry under vacuum.

Step 3: Purification by Recrystallization

  • Rationale: Recrystallization is an effective method for purifying crystalline solids, leveraging differences in solubility between the desired product and impurities at different temperatures.[7]

  • Procedure: Dissolve the crude hydrochloride salt in a minimum amount of a hot solvent system (e.g., ethanol/water or methanol/ether).

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration and dry thoroughly.

Section 3: Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and, critically, the enantiomeric composition of this compound.

Analytical_Workflow cluster_tests Analytical Methods cluster_hplc_details sample Test Sample: Crude or Final Product hplc 1. HPLC Analysis sample->hplc nmr 2. NMR Spectroscopy sample->nmr ms 3. Mass Spectrometry sample->ms rp_hplc Reverse-Phase HPLC (Purity Assay) hplc->rp_hplc chiral_hplc Chiral HPLC (Enantiomeric Excess) hplc->chiral_hplc result_structure result_structure nmr->result_structure Result: Structural Confirmation result_mw result_mw ms->result_mw Result: Molecular Weight Confirmation result_purity result_purity rp_hplc->result_purity Result: Chemical Purity (%) result_ee result_ee chiral_hplc->result_ee Result: Enantiomeric Ratio / %ee

Caption: Standard analytical workflow for quality control of the target compound.

High-Performance Liquid Chromatography (HPLC)

Protocol 3.1.1: Achiral Purity Assessment (Reverse-Phase)

  • Rationale: This method separates the target compound from synthesis-related impurities based on polarity.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detector set to a wavelength where the benzene ring absorbs strongly (approx. 220-254 nm).

  • Validation: The method is validated by assessing linearity, accuracy, and precision.[8] The purity is calculated based on the area percentage of the main peak.

Protocol 3.1.2: Chiral Separation

  • Rationale: Essential for resolving the R- and S-enantiomers. This is based on the principle of forming transient, diastereomeric complexes between the enantiomers and the chiral stationary phase, which have different energies and thus different retention times.[9]

  • Column: A polysaccharide-based chiral stationary phase (CSP) is highly effective for this class of compounds. Columns like CHIRALPAK® or Chirobiotic™ are commonly used.[7][10]

  • Mobile Phase: Typically a mixture of a hydrocarbon (like hexane) and an alcohol (like ethanol or isopropanol), often with acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) to improve peak shape and resolution.[11]

  • Validation: A successful separation is marked by two distinct, well-resolved peaks corresponding to each enantiomer. The enantiomeric excess (%ee) can then be calculated.

Spectroscopy
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used for unambiguous structural confirmation.[7]

    • ¹H NMR: Expect signals for the aromatic protons (multiplets in the 7-8 ppm range), a quartet for the methine proton (CH) of the ethyl group, a doublet for the methyl protons (CH₃), and broad signals for the amine (NH₂) and carboxylic acid (OH) protons.

    • ¹³C NMR: Expect distinct signals for the carboxyl carbon, the aromatic carbons, and the two carbons of the aminoethyl side chain.

  • Mass Spectrometry (MS): Used to confirm the molecular weight. High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI+) is ideal for providing an exact mass, confirming the elemental composition.[7] The expected [M+H]⁺ ion for the free base (C₉H₁₁NO₂) would be approximately 166.0868 m/z.

Section 4: Applications in Research and Development

The true value of this compound lies in its utility as a versatile scaffold for building more complex molecules with tailored biological activities.

Applications cluster_med_chem cluster_agro_chem cluster_mat_sci center 3-(1-Aminoethyl)benzoic acid HCl (Chiral Building Block) med_chem Medicinal Chemistry center->med_chem agro_chem Agrochemicals center->agro_chem mat_sci Materials Science center->mat_sci antidepressants Antidepressants (Serotonergic Agents) med_chem->antidepressants neuro Neuroprotective Agents med_chem->neuro antiviral Antiviral Agents (e.g., HIV Inhibitors) med_chem->antiviral insecticides Insecticides (via Urea Derivatives) agro_chem->insecticides mofs Metal-Organic Frameworks (MOFs) mat_sci->mofs

Caption: Key application areas stemming from the versatile chemical scaffold.

Medicinal Chemistry

The compound serves as a key intermediate in synthesizing a range of therapeutic agents.[2][7]

  • Antidepressants: Its structure is incorporated into novel serotonergic compounds, which are a cornerstone of antidepressant drug discovery.[1]

  • Neuroprotection: Related structures have shown potential in protecting neuronal cells by modulating neurotransmitter levels and reducing oxidative stress.[7] The aminoethyl group may facilitate interactions with key receptors in the central nervous system.[7]

  • Antiviral and Anticancer Research: While direct evidence for the title compound is limited, analogous amino-benzoic acid structures have been investigated as intermediates for HIV-1 maturation inhibitors and have demonstrated anticancer activity in vitro against various cell lines.[7]

Agrochemicals and Materials Science
  • Agrochemicals: The primary amine can be reacted to form urea derivatives, a class of compounds known to possess insecticidal activities.[1]

  • Metal-Organic Frameworks (MOFs): The bifunctional nature of the molecule, with its carboxylic acid linker and coordinating amino group, makes it a valuable component for constructing porous MOFs, which have applications in gas storage and catalysis.[1]

Section 5: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure user safety and maintain the integrity of the compound.

  • Hazard Identification: The compound may cause skin and serious eye irritation.[1][12] In solid form, dust inhalation should be avoided as it may cause respiratory irritation.[12][13]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[1][12]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to minimize inhalation exposure. Avoid generating dust.

  • Storage: The compound is hygroscopic.[1] It must be stored in a tightly sealed container in a cool, dry place, away from incompatible materials like strong oxidizing agents.[1][12]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in science. Its unique structural features, particularly its chirality, provide a foundation for developing novel therapeutics, advanced materials, and specialized agrochemicals. A thorough understanding of its synthesis, purification, and analytical characterization, as outlined in this guide, is the critical first step for any researcher aiming to unlock its full potential.

References

  • Smolecule. (2023, August 16). 3-({[(2-Aminoethyl)carbamoyl]amino}methyl)benzoic acid hydrochloride.
  • Wikipedia. 3-Aminobenzoic acid.
  • ChemShuttle. (S)-3-(1-aminoethyl)benzoic acid hydrochloride.
  • Chem-Impex. 4-(2-Amino-ethyl)benzoic acid hydrochloride.
  • Benchchem. 3-(2-Aminoethyl)benzoic acid hydrochloride | 66658-60-4.
  • Thoreauchem. 3-(1-Amino-ethyl)-benzoic acid hydrochloride-165949-85-9.
  • PubChem. 3-(1-Cyanoethyl)benzoic acid.
  • PubChem. Benzoic acid, 3-amino-, ethyl ester, hydrochloride (1:1).
  • Carl ROTH. Safety Data Sheet: 3-Aminobenzoic acid.
  • Google Patents. KR100598271B1 - Method for preparing 3-(1-cyanoalkyl) benzoic acid.
  • Google Patents. WO1998041489A1 - Chiral separations of amino acids.
  • NIH National Library of Medicine. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study.
  • ResearchGate. High-performance liquid chromatographic separation of the enantiomers of unusual ??-amino acid analogues.
  • ThaiScience. Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles.

Sources

Technical Guide: Synthesis of 3-(1-Aminoethyl)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(1-Aminoethyl)benzoic acid is a critical bifunctional building block in medicinal chemistry, serving as a pharmacophore in the development of PARP inhibitors, kinase inhibitors (e.g., Vistusertib analogs), and peptidomimetics. Its structure features a benzoic acid moiety and a benzylic amine, providing two orthogonal handles for further functionalization.

This guide details the synthesis of the hydrochloride salt form. The salt form is preferred for its enhanced stability, water solubility, and crystallinity compared to the zwitterionic free base. We present two primary routes:

  • Direct Reductive Amination: The most efficient pathway for laboratory-scale synthesis.

  • Oxime Reduction: A robust, two-step alternative suitable for larger scales or when avoiding cyanoborohydrides is necessary.

Retrosynthetic Analysis

The strategic disconnection of 3-(1-aminoethyl)benzoic acid relies on the transformation of the C-N bond. The most logical precursor is 3-acetylbenzoic acid , a commercially available and inexpensive starting material.

  • Disconnection: C–N bond formation via reductive amination.

  • Precursor: 3-Acetylbenzoic acid.[1][2][3]

  • Key Challenge: Managing the carboxylic acid functionality during amine formation. The acidic proton can interfere with hydride donors; however, using mild reducing agents (cyanoborohydrides) or transient protection (esters) mitigates this.

Retrosynthesis Target 3-(1-Aminoethyl)benzoic acid HCl Intermediate Imine / Oxime Intermediate Target->Intermediate Reduction (H2/Pd or NaBH3CN) Starting 3-Acetylbenzoic acid Intermediate->Starting Condensation (NH3 or NH2OH)

Figure 1: Retrosynthetic disconnection showing the C-N bond formation strategy.

Protocol 1: Direct Reductive Amination (Primary Route)

This route utilizes the Leuckart-Wallach type reaction or modern hydride reduction. We employ Sodium Cyanoborohydride (NaBH₃CN) due to its stability in the slightly acidic media (pH 5–6) required for imine formation, unlike Sodium Borohydride (NaBH₄) which decomposes rapidly under these conditions.

Reaction Scheme


Materials & Reagents
ReagentEquiv.Role
3-Acetylbenzoic acid 1.0Starting Material
Ammonium Acetate 10.0Amine Source / Buffer
Sodium Cyanoborohydride 1.5Reducing Agent
Methanol (Anhydrous) SolventMedium
HCl (4M in Dioxane) ExcessSalt Formation
Step-by-Step Methodology
  • Imine Formation (In Situ):

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-acetylbenzoic acid (10 mmol) in anhydrous Methanol (50 mL).

    • Add Ammonium Acetate (100 mmol). The excess ammonia source is critical to drive the equilibrium toward the imine and prevent secondary amine formation.

    • Stir at room temperature (20–25°C) for 30 minutes to allow pre-equilibrium establishment.

  • Reduction:

    • Cool the mixture to 0°C.

    • Carefully add Sodium Cyanoborohydride (15 mmol) in small portions. Caution: NaBH₃CN is toxic; work in a fume hood.

    • Allow the reaction to warm to room temperature and stir for 16–24 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS.

  • Quenching & Workup:

    • Quench the reaction by adding concentrated HCl dropwise until pH < 2. This destroys excess hydride and liberates HCN (trap gases in a basic scrubber).

    • Concentrate the solvent under reduced pressure to remove methanol.

    • Dilute the residue with water (30 mL) and wash with Ethyl Acetate (2 x 20 mL) to remove unreacted ketone or non-basic impurities.

    • Critical Purification Step: Adjust the aqueous layer pH to ~10 using 4M NaOH. The amino acid forms a zwitterion/anion. Extract with n-Butanol or DCM (less efficient for zwitterions). Alternatively, apply the aqueous layer to a Dowex 50W (H+ form) ion-exchange column.

      • Elution: Wash with water, then elute the product with 2M NH₄OH.

    • Concentrate the ammoniacal fractions to dryness to obtain the free amino acid.

  • Salt Formation (Hydrochloride):

    • Dissolve the crude amino acid in a minimum amount of anhydrous Ethanol or Methanol.

    • Add HCl (4M in Dioxane) dropwise at 0°C until precipitation is complete.

    • Filter the white solid, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: The Oxime Reduction (Robust Alternative)

This method avoids cyanide reagents and is often preferred for scale-up.[4] It proceeds via the isolation of the oxime intermediate, which is then reduced using Zinc/Acetic Acid or Catalytic Hydrogenation.

Step 1: Oximation


  • Suspend 3-acetylbenzoic acid (10 mmol) in Ethanol/Water (1:1, 40 mL).

  • Add Hydroxylamine Hydrochloride (12 mmol) and Sodium Acetate (15 mmol).

  • Reflux for 2–3 hours. The ketone is converted quantitatively to the oxime.

  • Cool to RT. The oxime usually precipitates. If not, evaporate ethanol and filter the solid. Wash with cold water and dry.

Step 2: Reduction (Zn/AcOH Method)


  • Dissolve the Oxime (10 mmol) in Glacial Acetic Acid (30 mL).

  • Add Zinc Dust (40 mmol) portion-wise at room temperature. The reaction is exothermic; maintain temp < 60°C.

  • Stir vigorously for 4–6 hours.

  • Filter off the Zinc residue through Celite.

  • Concentrate the filtrate. The residue is the acetate salt of the product.

  • Conversion to HCl Salt: Dissolve residue in 6M HCl and reflux for 1 hour (ensures amide hydrolysis if any acetylation occurred). Evaporate to dryness. Recrystallize from EtOH/Ether.

Critical Process Parameters & Visualization

Workflow Diagram

The following diagram illustrates the decision matrix and workflow for the two protocols.

Workflow Start Start: 3-Acetylbenzoic Acid Decision Select Route Start->Decision Route1 Route 1: Reductive Amination (Speed/Lab Scale) Decision->Route1 Route2 Route 2: Oxime Reduction (Robustness/Scale Up) Decision->Route2 Step1A Reagents: NH4OAc, NaBH3CN Solvent: MeOH Route1->Step1A Step2A Step 1: NH2OH.HCl -> Oxime Isolation Route2->Step2A Step1B Workup: Acid Quench -> Ion Exchange Step1A->Step1B Final Salt Formation: HCl/Dioxane Step1B->Final Step2B Step 2: Reduction (Zn/AcOH or H2/Pd) Step2A->Step2B Step2B->Final Product Product: 3-(1-Aminoethyl)benzoic acid HCl Final->Product

Figure 2: Synthesis workflow comparing Reductive Amination and Oxime routes.

Analytical Data Summary
ParameterSpecification (Typical)Method
Appearance White to off-white crystalline solidVisual
Melting Point >200°C (dec.)Capillary

H NMR (D

O)

1.60 (d, 3H), 4.55 (q, 1H), 7.5-8.1 (m, 4H)
400 MHz NMR
Mass Spec [M+H]

= 166.08 (Free base)
LC-MS (ESI)
Solubility Soluble in Water, Methanol; Insoluble in EtherSolubility Test

Safety & Handling

  • Sodium Cyanoborohydride: Highly toxic if ingested or in contact with acid (releases HCN gas). Must be handled in a well-ventilated hood.

  • Zinc Dust: Flammable solid. Dispose of zinc residues carefully (quench with water) to avoid fire hazards.

  • HCl/Dioxane: Corrosive and flammable.

References

  • Reductive Amination Overview: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[4] Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Oxime Reduction Methodology: George, J., et al. "The Efficient Reduction of Oximes to Amines with Zn and Acetic Acid." TSI Journals, 2009. Link

  • Application in Drug Synthesis (PARP Inhibitors): "Synthesis of PARP Inhibitors utilizing 3-acetylbenzoic acid derivatives." BenchChem Application Notes. Link

  • Catalytic Hydrogenation of Acetophenones: "Process for preparing aminobenzoic acid derivatives." Google Patents, CN104072383A. Link

  • General Synthesis of Amphetamines (Analogous Chemistry): "Synthesis of Amines by Reductive Amination." Chemistry LibreTexts. Link

Sources

Theoretical Studies of Aminobenzoic Acid Isomers: A Computational Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Computational Chemists, and Drug Discovery Professionals.[1] Scope: Quantum chemical analysis (DFT), spectroscopic assignment, and pharmaceutical applications of ortho-, meta-, and para-aminobenzoic acids.[1]

Executive Summary & Strategic Importance

Aminobenzoic acid (ABA) isomers—Anthranilic acid (ortho-), 3-aminobenzoic acid (meta-), and 4-aminobenzoic acid (para- or PABA) —represent a fundamental class of bifunctional aromatic molecules. Their dual functionality (electron-donating amine and electron-withdrawing carboxyl group) makes them ideal model systems for studying:

  • Push-Pull Electronic Systems: Critical for Non-Linear Optical (NLO) materials.

  • Intramolecular vs. Intermolecular Hydrogen Bonding: Determining solubility and bioavailability.

  • Protonation Dynamics: Essential for understanding drug-receptor interactions in physiological pH.

This guide provides a standardized theoretical protocol for characterizing these isomers, moving from fundamental quantum mechanics to applied molecular docking.

Computational Methodology: The "Gold Standard" Protocol

For researchers initiating a study on ABA isomers, the following computational approach is field-validated to balance accuracy with computational cost.

Level of Theory[1][2][3][4]
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) remains the industry standard for organic small molecules, providing excellent error cancellation for bond lengths and vibrational frequencies.

  • Basis Set: 6-311++G(d,p) .[1][2][3]

    • Why? The diffuse functions (++) are non-negotiable for describing the lone pairs on Nitrogen and Oxygen, especially when studying hydrogen bonding or anionic species. Polarization functions (d,p) are required to accurately model the hybridization changes in the aromatic ring.

  • Dispersion Correction: For studies involving dimers or stacking (solid-state simulation), GD3BJ (Grimme’s D3 with Becke-Johnson damping) must be added to account for

    
     interactions which B3LYP fails to capture.
    
Standard Workflow

The following Graphviz diagram outlines the logical flow of a complete theoretical characterization study.

DFT_Workflow cluster_Props Property Analysis Start Initial Geometry (GaussView/Avogadro) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (NImag=0 Check) Opt->Freq Converged? Elec Electronic (FMO/MEP) Freq->Elec Real Minima Spec Spectroscopy (IR/NMR) Freq->Spec NLO NLO (Hyperpolarizability) Elec->NLO Dock Molecular Docking (AutoDock/Vina) Elec->Dock Charge/ESP Data

Caption: Standard computational workflow for characterizing aminobenzoic acid isomers, ensuring thermodynamic stability before property calculation.

Structural & Thermodynamic Analysis[6][7][8][9]

The three isomers exhibit distinct stability profiles governed by the position of the substituents.

Stability and Hydrogen Bonding
  • Ortho-Aminobenzoic Acid (Anthranilic Acid):

    • Mechanism:[2][4][5][6] Forms a stable intramolecular hydrogen bond (N-H...O=C) creating a pseudo-six-membered ring.

    • Consequence: This "locks" the conformation, reducing polarity and lowering the boiling point compared to isomers that must dimerize intermolecularly.

  • Para-Aminobenzoic Acid (PABA):

    • Mechanism:[2][4][5][6] Cannot form intramolecular bonds. Instead, it forms strong intermolecular head-to-tail dimers (carboxylic acid dimers) and networks involving the amine group.

    • Consequence: High melting point and significant lattice energy.

Relative Dipole Moments

The vector addition of the amine dipole (directed toward the ring) and the carboxyl dipole (directed away) dictates the net polarity.

IsomerDipole Moment (Debye, Gas Phase)Structural Cause
Para (PABA) ~6.0 - 6.5 D Vectors are additive (180° separation but reinforcing directions in push-pull system).
Meta (MABA) ~4.0 - 5.0 D Vectors at ~120°, partial cancellation.
Ortho (OABA) ~1.5 - 2.5 D Vectors at ~60°, but intramolecular H-bond aligns them to partially cancel; significant dependence on conformer.

Note: Values vary slightly based on specific basis set, but the order P > M > O is a consistent theoretical finding for the "push-pull" magnitude.

Electronic Properties & Reactivity[1][6][13]

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is the primary descriptor of chemical reactivity (Global Hardness/Softness).

  • HOMO Location: Predominantly on the amino group and the aromatic ring (

    
    -system).
    
  • LUMO Location: Delocalized over the carboxyl group and the ring.

  • Gap Trends:

    • PABA typically exhibits the smallest HOMO-LUMO gap among the isomers. This indicates it is the "softest" molecule, most polarizable, and most reactive to electrophilic attack. This property underpins its use in UV absorption (electron excitation is energetically accessible).

Molecular Electrostatic Potential (MEP)

MEP mapping is critical for predicting docking interactions.

  • Red Regions (Negative Potential): Localized on the Carbonyl Oxygen (C=O) and the Nitrogen lone pair. These are the primary H-bond acceptor sites.

  • Blue Regions (Positive Potential): Localized on the Hydroxyl Hydrogen (O-H) and Amine Hydrogens (N-H).

Spectroscopic Validation

Theoretical predictions must be scaled to match experimental data due to the harmonic approximation errors in DFT.

Vibrational Assignments (IR)

Scaling Factor: For B3LYP/6-311++G(d,p), multiply calculated frequencies by 0.967 for wavenumbers < 2000 cm⁻¹.

ModeOrtho (Anthranilic)Para (PABA)Diagnostic Note

(O-H)
~3200 cm⁻¹ (Broad)~3300-3500 cm⁻¹Ortho is red-shifted due to intramolecular H-bonding.

(C=O)
~1660 cm⁻¹~1680-1700 cm⁻¹Ortho C=O bond is weakened (lengthened) by H-bond acceptance.

(N-H)
Distinct doublet (sym/asym)Distinct doubletPABA amine stretch is more "free" in gas phase models.

Applied Science: Drug Design & NLO

Biological Pathway: PABA in Folate Synthesis

PABA is a competitive substrate for the enzyme dihydropteroate synthase. Sulfonamide drugs mimic PABA's electronic structure to inhibit this pathway.

Folate_Pathway PABA Para-Aminobenzoic Acid (Substrate) Enzyme Dihydropteroate Synthase (DHPS) PABA->Enzyme Pteridine Dihydropterin Pyrophosphate Pteridine->Enzyme Intermediate Dihydropteroic Acid Enzyme->Intermediate Inhibitor Sulfonamides (Competitive Inhibitor) Inhibitor->Enzyme Blocks Folate Tetrahydrofolate (DNA Synthesis) Intermediate->Folate

Caption: Biological role of PABA. Theoretical studies focus on mimicking the PABA charge distribution to design better Sulfonamide inhibitors.

Non-Linear Optical (NLO) Properties

PABA derivatives are excellent candidates for NLO materials due to the Charge Transfer (CT) axis.

  • Hyperpolarizability (

    
    ):  Theoretical studies show PABA has a high 
    
    
    
    value.
  • Mechanism: The amino group pushes electron density through the

    
    -conjugated benzene ring to the pulling carboxyl group. This asymmetry is maximized in the para position, making PABA superior to ortho or meta for NLO applications.
    

References

  • BenchChem. (2025).[1] A Comparative DFT Analysis of the Electronic Properties of Aminobenzoic Acid Isomers. Retrieved from

  • Truong, T. T., et al. (2023). Density functional theory studies on molecular structure, vibrational spectra... of benzoic acid monomer and dimer. Vietnam Journal of Science and Technology. Retrieved from

  • Baglan, M., et al. (2023). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations. International Journal of Chemical Technology. Retrieved from

  • Saeed, A., et al. (2020). 3D-QSAR and Molecular Docking Studies of p-Aminobenzoic Acid Derivatives. Portal de Periódicos da UFMS. Retrieved from

  • CrystEngComm. (2014). Thermodynamics and nucleation of the enantiotropic compound p-aminobenzoic acid. Royal Society of Chemistry. Retrieved from

  • NIH. (2024). Structures and non-covalent bondings of aminobenzoic acid-water clusters. PubMed Central. Retrieved from

Sources

A Computational Scientist's Guide to the Analysis of 3-(1-Aminoethyl)benzoic acid hydrochloride: From Quantum Mechanics to Molecular Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive computational workflow for the analysis of 3-(1-Aminoethyl)benzoic acid hydrochloride. As a molecule of interest, particularly noted as a key intermediate in the synthesis of antidepressant agents, a thorough in-silico characterization is paramount for understanding its potential as a drug candidate or a molecular probe.[1] We will move beyond a simple recitation of methods to a narrative that explains the causal links between computational choices and scientific objectives, ensuring a self-validating and robust analytical framework.

Part 1: Foundational Physicochemical & Quantum Mechanical Characterization

Before simulating complex biological interactions, we must first understand the intrinsic properties of the molecule itself. This foundational knowledge, derived from its basic physicochemical data and quantum mechanical (QM) calculations, informs all subsequent steps. Quantum chemistry calculations are indispensable for understanding the electronic structure and reactivity of organic molecules.[2][3]

Physicochemical Profile

A summary of the known properties of this compound provides the initial parameters for our computational models.

PropertyValueSource
CAS Number 1391458-02-8ChemShuttle[1]
Molecular Formula C₉H₁₂ClNO₂PubChem
Molecular Weight 198.64 g/mol ChemShuttle[1]
Appearance White to off-white crystalline solidChemShuttle[1]
Solubility Good solubility in water and polar solventsChemShuttle[1]
Quantum Mechanical Workflow: Unveiling Electronic Behavior

The goal of our QM analysis is to calculate the molecule's optimal 3D geometry and its electronic properties, such as the distribution of electrons and the energies of its frontier molecular orbitals (HOMO and LUMO). These properties are crucial for predicting chemical reactivity and intermolecular interactions.[4] We employ Density Functional Theory (DFT), a robust method for such calculations on small organic molecules.[2]

  • Structure Preparation: Obtain the 2D structure of 3-(1-Aminoethyl)benzoic acid and convert it to a 3D structure using a molecular editor like Avogadro or ChemDraw. Perform an initial geometry optimization using a force field like MMFF94.

  • Input File Generation: Create an input file for a quantum chemistry package (e.g., Gaussian, ORCA).

  • Calculation Specification:

    • Method: Select the B3LYP hybrid functional, which offers a good balance of accuracy and computational cost for organic molecules.[4]

    • Basis Set: Use the 6-31G(d,p) basis set. This Pople-style basis set is a standard choice that provides a good description of electron distribution, including polarization functions on both heavy atoms (d) and hydrogen atoms (p).[4]

    • Task: Specify geometry optimization (Opt) followed by a frequency calculation (Freq) to ensure the optimized structure is a true energy minimum.

    • Solvation: To simulate a more realistic environment, an implicit solvent model like the Polarizable Continuum Model (PCM) with water as the solvent can be included.

  • Execution & Analysis: Run the calculation. Post-processing involves visualizing the optimized geometry, confirming the absence of imaginary frequencies, and analyzing the output file for electronic properties.

QM_Workflow cluster_prep 1. Structure Preparation cluster_calc 2. DFT Calculation (Gaussian/ORCA) cluster_analysis 3. Data Analysis Prep1 Draw 2D Structure Prep2 Generate Initial 3D Conformation Prep1->Prep2 Prep3 Force-Field Minimization (MMFF94) Prep2->Prep3 Calc1 Define Method: B3LYP/6-31G(d,p) Prep3->Calc1 Calc2 Set Keywords: Opt, Freq, PCM(Water) Calc1->Calc2 Calc3 Execute Calculation Calc2->Calc3 Analysis1 Verify Zero Imaginary Frequencies Calc3->Analysis1 Analysis2 Extract Electronic Properties (HOMO, LUMO, ESP) Analysis1->Analysis2 Analysis3 Visualize Optimized Geometry Analysis1->Analysis3 caption Quantum Mechanics (QM) workflow for molecular characterization.

Caption: Quantum Mechanics (QM) workflow for molecular characterization.

Key QM Data Insights

The following table summarizes the kind of quantitative data obtained from the DFT calculations, which is critical for understanding the molecule's potential for interaction.

Calculated ParameterDescriptionSignificance in Drug Design
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the ability to donate electrons (nucleophilicity).
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap The energy difference between HOMO and LUMO.Relates to chemical stability and reactivity. A smaller gap suggests higher reactivity.
Electrostatic Potential (ESP) A map of charge distribution on the molecule's surface.Identifies positive (H-bond donor) and negative (H-bond acceptor) regions, crucial for predicting non-covalent interactions.

Part 2: Predicting Biological Interactions with Molecular Docking

Given its use as a precursor for serotonergic compounds, a logical step is to investigate its interaction with a relevant protein target, such as the human Serotonin Transporter (SERT).[1] Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand to a protein target.[5][6]

Causality in Docking: Why This Approach?

We use molecular docking as a computationally inexpensive screening method to generate hypotheses about how 3-(1-Aminoethyl)benzoic acid might bind to a target.[7] It allows us to quickly assess the geometric and chemical complementarity between the ligand and the protein's binding site, prioritizing candidates for more intensive simulations.

  • Receptor Preparation:

    • Download the crystal structure of the target protein (e.g., human SERT, PDB ID: 5I6X) from the Protein Data Bank (RCSB PDB).

    • Using molecular visualization software like UCSF Chimera or AutoDock Tools, remove water molecules, co-factors, and any co-crystallized ligands.[6][8]

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges). This step is critical for accurately calculating electrostatic interactions.

    • Save the prepared receptor in the required .pdbqt format.

  • Ligand Preparation:

    • Use the QM-optimized structure of this compound from Part 1. This is a key step for ensuring a realistic ligand conformation.

    • Assign partial charges and define the rotatable bonds.

    • Save the prepared ligand in .pdbqt format.

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the known binding site of the receptor. The size and center of this box dictate the search space for the docking algorithm.

  • Docking Execution:

    • Run AutoDock Vina, providing the prepared receptor, ligand, and grid box configuration files. Vina will perform a series of computational "runs" to find the lowest energy binding poses.

  • Results Analysis:

    • Analyze the output file, which ranks the predicted binding poses by their binding affinity scores (in kcal/mol). Lower, more negative scores indicate stronger predicted binding.

    • Visualize the top-ranked pose within the receptor's binding site to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking).

Docking_Workflow cluster_receptor 1. Receptor Preparation cluster_ligand 2. Ligand Preparation cluster_docking 3. Docking Simulation cluster_analysis 4. Analysis Receptor1 Download PDB Structure Receptor2 Clean Structure (Remove Water, Ligands) Receptor1->Receptor2 Receptor3 Add Hydrogens & Charges Receptor2->Receptor3 Receptor4 Save as PDBQT Receptor3->Receptor4 Docking1 Define Grid Box (Binding Site) Receptor4->Docking1 Ligand1 Use QM Optimized Structure Ligand2 Define Rotatable Bonds Ligand1->Ligand2 Ligand3 Add Charges Ligand2->Ligand3 Ligand4 Save as PDBQT Ligand3->Ligand4 Ligand4->Docking1 Docking2 Run AutoDock Vina Docking1->Docking2 Docking3 Generate Binding Poses & Scores Docking2->Docking3 Analysis1 Rank Poses by Binding Affinity Docking3->Analysis1 Analysis2 Visualize Best Pose Analysis1->Analysis2 Analysis3 Identify Key Interactions (H-Bonds, Hydrophobic) Analysis2->Analysis3 caption Molecular docking workflow for predicting ligand-protein binding.

Caption: Molecular docking workflow for predicting ligand-protein binding.

Part 3: Simulating System Dynamics with Molecular Dynamics (MD)

While docking provides a static snapshot of a potential binding event, it doesn't account for the inherent flexibility of the protein or the influence of the solvent environment. Molecular Dynamics (MD) simulations bridge this gap by modeling the atomic motions of the entire system over time, offering profound insights into the stability and dynamics of the protein-ligand complex.[9]

The Rationale for MD: From Static Pictures to Dynamic Movies

The primary objective of an MD simulation is to assess the stability of the binding pose predicted by docking. If the ligand remains stably bound to the active site throughout the simulation, it increases our confidence in the docking result. This method allows us to observe conformational changes and the role of water molecules in the binding event.[10]

  • System Preparation:

    • Use the top-ranked protein-ligand complex from the docking results as the starting structure.

    • Generate a ligand topology and parameter file. This is a critical step, often accomplished using servers like CGenFF or the antechamber tool from AmberTools.[11]

  • Solvation and Ionization:

    • Place the complex in a periodic simulation box of a defined shape (e.g., cubic).

    • Fill the box with explicit water molecules (e.g., TIP3P water model).

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge, creating a more physiologically realistic environment.

  • Minimization and Equilibration:

    • Perform an energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

    • Conduct a two-phase equilibration process:

      • NVT Equilibration: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant, allowing the solvent to equilibrate around the protein-ligand complex.

      • NPT Equilibration: Bring the system to the target pressure (e.g., 1 bar) while maintaining the target temperature, ensuring the correct solvent density.

  • Production MD Run:

    • Run the simulation for a significant period (e.g., 100 nanoseconds), saving the coordinates (trajectory) at regular intervals. This is the main data-gathering phase.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time to assess overall structural stability. A stable, converging RMSD plot indicates the system has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.

    • Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (like hydrogen bonds) identified during docking.

MD_Workflow cluster_setup 1. System Setup cluster_equil 2. Minimization & Equilibration cluster_prod 3. Production Run cluster_analysis 4. Trajectory Analysis Start Start with Best Docked Pose Setup1 Generate Ligand Topology Start->Setup1 Setup2 Define Simulation Box Setup1->Setup2 Setup3 Solvate with Water Setup2->Setup3 Setup4 Add Counter-Ions Setup3->Setup4 Equil1 Energy Minimization Setup4->Equil1 Equil2 NVT Equilibration (Temperature) Equil1->Equil2 Equil3 NPT Equilibration (Pressure) Equil2->Equil3 Prod1 Run Production MD (e.g., 100 ns) Equil3->Prod1 Prod2 Save Trajectory Prod1->Prod2 Analysis1 Calculate RMSD & RMSF Prod2->Analysis1 Analysis2 Analyze Hydrogen Bonds Analysis1->Analysis2 Analysis3 Visualize Dynamic Motion Analysis2->Analysis3 caption Molecular Dynamics (MD) simulation workflow for assessing complex stability.

Caption: Molecular Dynamics (MD) simulation workflow for assessing complex stability.

Conclusion and Integrated Outlook

This guide has outlined a cohesive, multi-scale computational strategy for the analysis of this compound. By progressing logically from the quantum mechanical properties of the isolated molecule to its dynamic interactions within a complex biological system, we build a comprehensive in-silico profile.

  • Quantum Mechanics provides the fundamental electronic parameters that govern reactivity.

  • Molecular Docking leverages this information to generate testable hypotheses about binding to specific protein targets.

  • Molecular Dynamics validates and refines these hypotheses, providing a dynamic understanding of the interaction's stability.

For drug development professionals, the insights gathered from this workflow are invaluable. They can guide lead optimization, explain structure-activity relationships (SAR), and help prioritize which compounds should proceed to more costly and time-consuming experimental validation. This integrated computational approach embodies the principles of modern drug discovery, accelerating research by making informed, data-driven decisions.[7][12]

References

  • Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. Scientific Reports. [Link]

  • Quantum Chemical Calculations, Topological Properties, ADME/Molecular Docking Studies, and Hirshfeld Surface Analysis on Some Organic UV-Filters. ACS Omega. [Link]

  • Quantum chemical calculations for different organic molecules with a... ResearchGate. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • 13.2: How to Dock Your Own Drug. Chemistry LibreTexts. [Link]

  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. ScienceDirect. [Link]

  • Protein-Ligand Interactions. University of Basel. [Link]

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]

  • Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery. [Link]

Sources

Technical Guide: Computational Design & Modeling of 3-(1-Aminoethyl)benzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Modeling of 3-(1-Aminoethyl)benzoic Acid Derivatives Content Type: Technical Guide / Whitepaper Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists

Executive Summary

The 3-(1-aminoethyl)benzoic acid (3-AEB) scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a rigidified, chiral linker in non-peptide peptidomimetics. Its structural utility lies in its ability to mimic the


 or 

turns of peptide backbones while providing specific vectors for hydrogen bonding and ionic interactions. This guide provides a rigorous, physics-based workflow for modeling 3-AEB derivatives, focusing on stereochemical handling, quantum mechanical parameterization, and high-fidelity docking into metalloprotein targets such as Integrin

and AGC kinases.

Structural Architecture & Stereochemical Handling

The Pharmacophore

Unlike flexible aminomethyl-benzoic acid linkers, the 1-aminoethyl moiety introduces a chiral center (


) and a methyl group that imposes significant conformational constraint (

strain). This restricts the rotational freedom of the amine, pre-organizing the molecule for binding—a concept known as the "Entropic Advantage."
  • Key Interaction Vectors:

    • Carboxylate (Position 1): Obligate H-bond acceptor or metal chelator (e.g.,

      
      , 
      
      
      
      ).
    • Amine (Position 3-ethyl): H-bond donor/cationic center at physiological pH.

    • Methyl Group: Hydrophobic anchor; determines stereoselectivity (R vs. S).

Quantum Mechanical (QM) Conformational Analysis

Standard force fields (MM) often fail to accurately capture the rotational energy barrier created by the chiral methyl group. QM parameterization is a prerequisite.

Protocol 1: Torsional Scanning & Parameterization

  • Structure Prep: Build both (R) and (S) enantiomers of the core scaffold. Cap the N-terminus (acetyl) and C-terminus (N-methylamide) to mimic a peptide environment.

  • QM Level: Perform geometry optimization using DFT at the B3LYP/6-311G(d,p) level.

  • Scan: Rotate the

    
     dihedral angle in 
    
    
    
    increments.
  • Validation: Calculate the Boltzmann distribution of conformers. If the MM energy profile (e.g., OPLS4 or GAFF2) deviates >1.5 kcal/mol from the QM profile, derive partial charges (RESP) and torsion parameters.

Critical Insight: The (S)-enantiomer often mimics the L-amino acid twist in peptide turns, whereas the (R)-enantiomer may induce a kink incompatible with standard helices but suitable for


-turn mimetics.

Target Selection & Homology Modeling Strategy

While 3-AEB derivatives are versatile, they are most prominent as RGD (Arg-Gly-Asp) mimetics targeting Integrins or as Hinge Binders in Kinases. This guide utilizes Integrin


  as the primary case study due to the scaffold's ability to bridge the aspartate-binding and arginine-binding pockets.
Target Preparation (Integrin )
  • PDB Source: Use PDB ID 1L5G (Crystal structure of

    
     with an RGD ligand).
    
  • Metal Ion Handling: The

    
     site contains 
    
    
    
    or
    
    
    ions essential for carboxylate binding.
    • Error Trap: Do not remove these ions. Standard docking scoring functions often underestimate metal-coordination. Use a force field that supports explicit cationic dummy atoms or specialized metal parameters (e.g., AutoDock4Zn or Gold with metal constraints).

High-Throughput Docking & Virtual Screening

Library Enumeration

Derivatives are generated by functionalizing the amine (R1) and the phenyl ring (R2/R3).

  • R1 (Amine): Sulfonylurea caps, hydrophobic acyl groups (to target the specificity pocket).

  • R2 (Ortho/Meta): Halogens (F, Cl) to modulate

    
     and lipophilicity.
    
The "Anchored" Docking Protocol

Because the 3-AEB scaffold is small, "blind" docking often results in inverted poses. Use a constrained approach.

Step-by-Step Methodology:

  • Grid Generation: Center the grid box on the metal ion (MIDAS site) with dimensions

    
     Å.
    
  • Pharmacophore Constraint: Define a spherical constraint (radius 1.5 Å) on the metal ion, requiring the ligand's carboxylate oxygen to occupy this volume.

  • Sampling: Use a genetic algorithm (LGA). Set exhaustiveness to 32 (higher than default) to resolve the methyl group positioning.

  • Scoring: Prioritize poses where the ammonium group forms a salt bridge with Asp218 (in

    
     subunit) or Asp150 .
    

DockingWorkflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Constrained Docking L_Prep Ligand Prep (3-AEB Derivatives) Generate Stereoisomers QM_Opt QM Optimization (B3LYP/6-31G*) L_Prep->QM_Opt P_Prep Protein Prep (Integrin aVb3) Protonation @ pH 7.4 Grid Grid Generation Center: Mn2+ Ion P_Prep->Grid Sampling Conformational Sampling (Genetic Algorithm) QM_Opt->Sampling Grid->Sampling Constraint Pharmacophore Filter Must chelate Metal Constraint->Sampling Bias Post Post-Docking Analysis Interaction Energy & RMSD Sampling->Post

Figure 1: Constrained docking workflow ensuring correct metal coordination and stereochemical handling.

Molecular Dynamics (MD) & Stability Analysis

Docking provides a static snapshot. MD is required to verify if the 1-aminoethyl linker maintains the "bioactive conformation" or collapses due to solvent effects.

System Setup
  • Force Field: CHARMM36m (best for protein-ligand complexes) or AMBER ff14SB + GAFF2 (for the ligand).

  • Solvation: TIP3P water box with 10 Å buffer.

  • Ionization: Neutralize system with

    
     (0.15 M).
    
Simulation Protocol
  • Minimization: 5000 steps steepest descent to remove steric clashes.

  • Heating: 0 to 300 K over 100 ps (NVT ensemble) with restraints on the ligand (

    
    ).
    
  • Equilibration: 1 ns NPT ensemble, gradually releasing restraints.

  • Production: 50–100 ns run.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): Ligand RMSD should stabilize < 2.0 Å relative to the docking pose.

  • H-Bond Lifetime: Calculate the % occupancy of the interaction between the 3-amino group and the target Asp residue. >60% occupancy indicates a stable salt bridge.

  • Dihedral Stability: Plot the

    
     torsion angle over time. If the methyl group flips frequently, the derivative lacks sufficient steric lock.
    

QSAR & ADMET Profiling

For a library of 3-AEB derivatives, Quantitative Structure-Activity Relationship (QSAR) models guide optimization.

3D-QSAR (CoMFA/CoMSIA)
  • Alignment: Do not align by maximum common substructure alone. Align based on the pharmacophore points (Carboxylate centroids and Ammonium nitrogen) derived from the docking pose.

  • Fields:

    • Steric Field: Identifies where bulky groups (e.g., on the phenyl ring) clash with the receptor wall.

    • Electrostatic Field: Maps the preference for electron-withdrawing substituents on the benzoic acid ring.

ADMET Predictions

The zwitterionic nature of 3-AEB derivatives poses permeability challenges.

  • LogD (pH 7.4): Target range 1.0 – 3.0. The aminoethyl group lowers LogP; hydrophobic capping (e.g., sulfonamides) is often required to improve membrane permeability.

  • hERG Toxicity: Basic amines are a risk factor for hERG inhibition. Monitor the

    
     of the amine; reducing basicity (e.g., via fluorine substitution on the ethyl chain) can mitigate this risk.
    
Data Summary: Key Modeling Parameters
ParameterRecommended SettingRationale
QM Basis Set B3LYP/6-311G(d,p)Accurate torsion barriers for chiral amines.
Force Field GAFF2 / CGenFFHandles small molecule drug-like parameters well.
Docking Grid 20 Å box on Metal IonFocuses search on the critical anchoring point.
Stereochemistry Explicit (R) & (S)Enantiomers have distinct binding modes; do not mix.
Solvation Model TIP3P / SPC/EStandard for aqueous biological simulations.

References

  • Design of RGD Mimetics: Rechenmacher, F., et al. (2013). "Peptidomimetic RGD Ligands for Integrin

    
    ."
    
    
  • Conformational Analysis of Benzoic Acid Derivatives: Thompson, A., et al. (2021). "Conformational polymorphism of 3-(azidomethyl)benzoic acid."

  • Molecular Docking Methodologies: Forli, S., et al. (2016). "Computational protein–ligand docking and virtual drug screening with the AutoDock suite."

  • Force Field Parameters (GAFF2): Wang, J., et al. (2004). "Development and testing of a general amber force field."

Methodological & Application

Synthesis of bioactive molecules using 3-(1-Aminoethyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-(1-Aminoethyl)benzoic Acid HCl in Peptidomimetic and Small Molecule Synthesis

Introduction: The Scaffold Advantage

In the architecture of modern drug discovery, 3-(1-Aminoethyl)benzoic acid hydrochloride (CAS: 165949-85-9) represents a high-value "bifunctional pharmacophore."[1] Unlike simple amino acids or flexible linkers, this molecule offers three distinct structural advantages for Fragment-Based Drug Discovery (FBDD) and peptidomimetic design:

  • Rigid Geometry: The meta-substitution pattern on the benzene ring provides a fixed

    
     vector between the N-terminus and C-terminus, enforcing a specific conformation that flexible alkyl linkers cannot achieve.[1]
    
  • Chirality-Driven Selectivity: The 1-aminoethyl group contains a chiral center at the benzylic position.[1] This methyl group adds steric bulk that can lock bioactive conformations or probe hydrophobic pockets within a receptor (e.g., Kinase hinge regions or GPCR allosteric sites).[1]

  • Orthogonal Reactivity: As an amino-acid hybrid, it allows for independent extension at both the amine (N-capping) and carboxylic acid (Amide coupling) termini.[1]

This guide details the protocols for handling the hydrochloride salt form, preventing racemization, and executing high-yield amide couplings.[2]

Critical Handling: The Hydrochloride Salt Factor

The hydrochloride salt form improves shelf-stability and solubility but presents a specific synthetic challenge: Stoichiometry of the Base.

  • The Trap: In standard amide coupling, the amine must be nucleophilic (free base). If you treat this molecule as a standard amino acid without neutralizing the HCl, the coupling will fail.[1] Conversely, using a strong base or large excess can lead to racemization of the sensitive benzylic center.[1]

  • The Solution: Use a "Titrated Base" approach.[1]

Data Table 1: Solubility and Base Requirements
Solvent SystemSolubility (HCl Salt)Recommended Base (Eq.)Notes
DMF High (>100 mg/mL)DIPEA (1.0 - 1.2 eq)Ideal for HATU/HBTU couplings.[1]
DCM Low/ModerateTEA (2.0 eq)Requires sonication; often used for acid chloride reactions.[1]
Water/THF HighNaHCO₃ (2.5 eq)Used for Schotten-Baumann conditions (e.g., Boc-protection).[1]

Experimental Protocols

Protocol A: Chemoselective N-Functionalization (Amine Protection/Derivatization)

Objective: To react the amine moiety while leaving the carboxylic acid free for later steps.

Mechanism: The benzylic amine is more nucleophilic than the carboxylate.[1] By controlling pH, we can selectively acylate the amine.[1]

Reagents:

  • Substrate: 3-(1-Aminoethyl)benzoic acid HCl (1.0 eq)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.1 eq)[1]
    
  • Base: Triethylamine (TEA) (2.5 eq)[1]

  • Solvent: Dioxane/Water (1:1 v/v)[1]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 1.0 g of the HCl salt in 10 mL water.

  • Neutralization: Add 10 mL Dioxane, followed by slow addition of TEA. Monitor pH; ensure it reaches ~9.0.

  • Addition: Cool to

    
    . Add 
    
    
    
    portion-wise over 15 minutes.
  • Reaction: Warm to Room Temperature (RT) and stir for 4-6 hours. (TLC Monitoring:

    
     1:9).
    
  • Workup (Critical):

    • Evaporate Dioxane under reduced pressure.[1]

    • Acidify the remaining aqueous layer to pH 2-3 using 1N KHSO₄ (preferred over HCl to prevent Boc cleavage).[1]

    • Extract with Ethyl Acetate (

      
      ).[1]
      
    • Dry over

      
      , filter, and concentrate.
      
  • Result:

    
    -Boc-3-(1-aminoethyl)benzoic acid (White solid).[1]
    
Protocol B: C-Terminus Amide Coupling (Library Synthesis)

Objective: Coupling the carboxylic acid to a heterocycle or amine partner.

Mechanism: Activation of the carboxylic acid using HATU to form an active ester, followed by aminolysis.[1]

Reagents:

  • Scaffold:

    
    -Boc-3-(1-aminoethyl)benzoic acid (from Protocol A) (1.0 eq)[1]
    
  • Amine Partner:

    
     (1.1 eq)[1]
    
  • Coupling Agent: HATU (1.1 eq)[1]

  • Base: DIPEA (Hunig's Base) (2.0 eq)[1]

  • Solvent: Anhydrous DMF

Step-by-Step Methodology:

  • Activation: Dissolve the

    
    -Boc scaffold and HATU in anhydrous DMF under Nitrogen.
    
  • Base Addition: Add DIPEA (1.0 eq only at this stage) to activate the carboxylate. Stir for 5 minutes. Color change to yellow/orange is typical.

  • Coupling: Add the Amine Partner (

    
    ) followed by the remaining DIPEA (1.0 eq).[1]
    
  • Incubation: Stir at RT for 2–12 hours.

  • Quench: Dilute with saturated

    
     solution.
    
  • Purification: Extract with EtOAc. Wash organic layer with 5%

    
     (to remove DMF), then brine.[1] Flash chromatography.
    

Strategic Visualization

The following diagram illustrates the divergent synthetic pathways available when using this scaffold, highlighting the "Protection First" vs. "Coupling First" logic.

SynthesisWorkflow Start 3-(1-Aminoethyl)benzoic acid (HCl Salt) Base Neutralization (DIPEA/TEA) Start->Base PathA Path A: N-Protection Base->PathA + Boc2O PathB Path B: Direct C-Coupling Base->PathB + Amine/HATU InterA N-Boc Intermediate (Free Acid) PathA->InterA InterB Amide Product (Free Amine) PathB->InterB FinalA Library Generation (Amide Coupling) InterA->FinalA R-NH2 FinalB N-Derivatization (Ureas/Sulfonamides) InterB->FinalB R-COCl

Caption: Divergent synthetic workflow for 3-(1-Aminoethyl)benzoic acid, enabling N- or C-terminal library expansion.

Structural Logic: Why This Molecule?

When designing bioactive molecules, this scaffold is often used to replace flexible linkers (like


-alanine) to improve potency.[1]

Pharmacophore Core Benzene Ring (Rigid Spacer) Meta Meta-Substitution (120° Vector) Core->Meta Chiral Benzylic Methyl (Chiral Center) Core->Chiral Effect1 Restricts Conformation (Entropy penalty reduction) Meta->Effect1 Effect2 Hydrophobic Pocket Fill (Selectivity) Chiral->Effect2

Caption: Pharmacophore mapping: The structural features of the scaffold and their biological impact.

References

  • PubChem. (2023).[1] this compound Compound Summary. National Library of Medicine.[1] [Link][1]

  • Organic Chemistry Portal. (2023). Amide Coupling Reagents: HATU and EDC Protocols. [Link]

Sources

3-(1-Aminoethyl)benzoic acid hydrochloride as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Introduction: The "Meta-Kink" Advantage

3-(1-Aminoethyl)benzoic acid hydrochloride (3-AEBA·HCl) is a bifunctional, chiral building block that has emerged as a critical scaffold in modern medicinal chemistry. Unlike its para-substituted counterparts, which provide linear extension, the meta-substitution pattern of 3-AEBA introduces a defined


 vector angle ("kink") into the molecular backbone.

This structural feature is particularly valuable in Fragment-Based Drug Discovery (FBDD) and Peptidomimetics , where it serves as a rigidified mimic of amino acids like phenylalanine or tyrosine, but with restricted conformational freedom due to the


-methyl group.
Key Structural Attributes[1][2][3][4][5][6]
  • Chiral Center: The 1-aminoethyl group creates a chiral center (

    
    -methylbenzylamine motif), allowing for the synthesis of enantiopure libraries.
    
  • Metabolic Stability: The

    
    -methyl group blocks the benzylic position from rapid oxidative metabolism (cytochrome P450 dealkylation), a common failure point for simple benzylamines.
    
  • Solubility: Supplied as the hydrochloride salt, it offers improved aqueous solubility compared to the free zwitterion, facilitating handling in polar organic solvents (DMF, DMSO).

Scaffold Analysis & Vector Map

To effectively use 3-AEBA, researchers must understand its vectors of modification. The molecule offers three distinct points of diversity.

ScaffoldAnalysis Core Phenyl Core (Rigid Scaffold) Amine Vector A: Amine (N-Capping/Urea Formation) Core->Amine Meta-position Acid Vector B: Carboxylic Acid (Amide Coupling/Esterification) Core->Acid C-1 position Methyl Vector C: Alpha-Methyl (Steric/Chiral Control) Amine->Methyl Alpha-substitution

Figure 1: Vector analysis of 3-(1-Aminoethyl)benzoic acid. Vector A and B allow for chain extension, while Vector C controls stereochemistry and metabolic stability.

Handling & Stability

Storage: 3-AEBA·HCl is hygroscopic.[1] It must be stored in a desiccator at room temperature (15–25°C). Exposure to moisture can lead to clumping and accurate weighing errors. Safety: Irritant to eyes and skin.[1][2][3][4] Standard PPE (gloves, goggles) is mandatory.

Solubility Profile
SolventSolubility (mg/mL)Notes
Water >50Fully soluble; acidic pH (~2-3).
Methanol >30Good solubility; suitable for transfers.
DMSO >100Excellent; preferred for stock solutions.
DCM <1Insoluble as HCl salt; requires free-basing.
Ether InsolubleUsed for precipitation/washing.

Experimental Protocols

Protocol A: In-Situ Neutralization & N-Boc Protection

Context: The HCl salt cannot be used directly in nucleophilic substitutions or couplings without neutralization. However, free-basing in the presence of the carboxylic acid can lead to intermolecular polymerization. This protocol protects the amine first.

Reagents:

  • 3-(1-Aminoethyl)benzoic acid HCl (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Triethylamine (

    
    ) (2.5 equiv)
    
  • Dioxane/Water (1:1 v/v)

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve 3-AEBA·HCl (10 mmol, 2.01 g) in a mixture of Dioxane (20 mL) and Water (20 mL). The solution will be acidic.

  • Neutralization: Cool to 0°C. Add

    
     (25 mmol, 3.5 mL) dropwise. The solution should become clear.
    
  • Protection: Add

    
     (11 mmol, 2.4 g) in one portion.
    
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM; Stain: Ninhydrin).

    • Note: The disappearance of the baseline amine spot indicates completion.

  • Workup: Acidify carefully with 1M HCl to pH ~3. Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organics with Brine, dry over

    
    , and concentrate.
    
    • Yield Expectation: >90% White Solid.

Protocol B: "Head-to-Tail" Library Synthesis (Peptidomimetics)

Context: Using the scaffold to link two distinct pharmacophores. This protocol assumes the use of the N-Boc protected intermediate generated in Protocol A.

Workflow Diagram:

SynthesisWorkflow Start N-Boc-3-AEBA (Intermediate A) Step1 1. Carboxylate Activation (HATU / DIPEA / Amine R1-NH2) Start->Step1 Inter1 Intermediate B (Amide Bond Formed) Step1->Inter1 Step2 2. Boc Deprotection (4M HCl in Dioxane) Inter1->Step2 Step3 3. N-Capping / Urea Formation (Isocyanate R2-NCO) Step2->Step3 Final Final Peptidomimetic (Dual Vector Product) Step3->Final

Figure 2: Sequential functionalization workflow. The carboxylic acid is coupled first to prevent self-polymerization.

Detailed Procedure (Step 1: Amide Coupling):

  • Activation: Dissolve N-Boc-3-AEBA (1.0 equiv) in dry DMF (0.1 M concentration). Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 5 minutes to form the activated ester.

    • Critical: Do not stir longer than 10 mins before adding the amine to minimize potential racemization at the chiral center, although the meta-position is relatively resistant.

  • Coupling: Add the diversity amine (

    
    , 1.1 equiv).
    
  • Completion: Stir at RT for 2–12 hours.

  • Quench: Dilute with EtOAc, wash with Sat.

    
     (removes HATU byproducts), 1M HCl, and Brine.
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Coupling Steric hindrance at the amineIf coupling to the aminoethyl group (after deprotection), the

-methyl group adds steric bulk. Use stronger coupling agents (HATU or COMU) rather than EDC/HOBt.
Racemization Over-activationAvoid pre-activating the acid for >15 mins. Use collidine instead of DIPEA as a milder base.
Insolubility Zwitterion formationIf the reaction turns cloudy upon adding base, the free amino-acid zwitterion has precipitated. Add water (10%) or switch to DMSO.

References

  • PubChem. (n.d.). Benzoic acid, 3-(1-aminoethyl)-, hydrochloride (1:1).[1] National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • MDPI. (2012). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 17(12). Retrieved January 30, 2026, from [Link]

Sources

Reaction protocols for 3-(1-Aminoethyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Reaction Protocols and Applications of 3-(1-Aminoethyl)benzoic acid hydrochloride

Authored by a Senior Application Scientist

Introduction: A Versatile Chiral Building Block

This compound is a bifunctional organic compound of significant interest to researchers in medicinal chemistry, drug development, and materials science. Its structure, featuring a chiral primary amine, a carboxylic acid, and a meta-substituted aromatic ring, offers two distinct and highly reactive centers for chemical modification. This unique architecture makes it an invaluable starting material—or "building block"—for constructing a diverse array of more complex molecules.[1][2] The hydrochloride salt form enhances the compound's stability and handling properties, making it a practical choice for laboratory synthesis.

This guide provides a comprehensive overview of the core physicochemical properties, safety protocols, and detailed reaction methodologies for this compound. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Physicochemical Properties and Safe Handling

A thorough understanding of the compound's properties is fundamental to its successful application and safe handling in a laboratory setting.

Key Properties Summary
PropertyValueSource
CAS Number 165949-85-9[3]
Molecular Formula C₉H₁₂ClNO₂[4]
Molecular Weight 201.65 g/mol [3][4]
Appearance White to off-white crystalline solid or powder[1][5]
Purity Typically ≥98%[6]
Solubility Good solubility in water and polar solvents like methanol[1]
Storage Store at room temperature in a tightly sealed container, protected from moisture and light.[1]
Safety and Handling Precautions

This compound is classified as a hazardous substance and requires careful handling to minimize risk.

  • Hazard Statements:

    • H302: Harmful if swallowed.[3][7]

    • H315: Causes skin irritation.[3][7]

    • H319: Causes serious eye irritation.[3][7]

    • H335: May cause respiratory irritation.[3][7]

  • Precautionary Measures:

    • P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area.[8][9]

    • P280: Wear protective gloves, eye protection, and protective clothing.[8][9]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.

Core Reaction Protocols: Harnessing Bifunctional Reactivity

The synthetic utility of this compound stems from its two primary functional groups. The amino group is readily acylated to form amides, while the carboxylic acid can be converted into esters, amides, or other derivatives. The following protocols provide detailed, step-by-step procedures for these fundamental transformations.

Protocol 1: Amide Bond Formation via N-Acylation

The formation of an amide bond by acylating the primary amine is a cornerstone reaction for this molecule, widely used to synthesize biologically active compounds.[1] This protocol details a standard Schotten-Baumann reaction, which involves the use of an acyl chloride in the presence of a base to neutralize the generated HCl and the starting material's hydrochloride salt.

General Workflow for N-Acylation

cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification A Dissolve 3-(1-Aminoethyl)benzoic acid hydrochloride in aqueous base (e.g., 1M NaOH) B Cool solution to 0-5°C in an ice bath A->B Free Amine Generation C Add Acyl Chloride (e.g., Benzoyl Chloride) dropwise with vigorous stirring B->C Exothermic Control D Stir for 1-2 hours, allowing to warm to RT C->D Reaction Progression E Acidify with HCl to precipitate product D->E Isolation F Filter the solid product E->F G Wash with cold water F->G H Recrystallize from Ethanol/Water G->H Purification

Caption: Workflow for N-Acylation of 3-(1-Aminoethyl)benzoic acid HCl.

Detailed Step-by-Step Methodology

Objective: To synthesize 3-(1-(benzamido)ethyl)benzoic acid.

Materials:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Sodium hydroxide (NaOH) (2.2 eq)

  • Hydrochloric acid (HCl), concentrated and 1M

  • Deionized water

  • Ethanol

  • Dichloromethane (DCM) or Ethyl Acetate for extraction (optional)

  • Magnetic stirrer, ice bath, standard glassware

Procedure:

  • Free Amine Generation: In a round-bottom flask, dissolve this compound (1.0 eq) in 1M aqueous NaOH (2.2 eq). Stir until a clear solution is obtained. This step is critical as it deprotonates both the ammonium hydrochloride and the carboxylic acid, making the primary amine nucleophilic.

  • Reaction Setup: Cool the solution in an ice bath to 0-5°C with vigorous stirring.

  • Acylation: Add benzoyl chloride (1.1 eq) dropwise to the cold, stirring solution. Maintain the temperature below 10°C during the addition. A white precipitate of the product should begin to form.

  • Reaction Completion: Continue stirring the reaction mixture in the ice bath for 30 minutes, then remove the bath and stir for an additional 1-2 hours at room temperature to ensure the reaction goes to completion.

  • Product Isolation: Cool the mixture in an ice bath again and slowly acidify by adding concentrated HCl dropwise until the pH is approximately 2. This protonates the carboxylate group, causing the final product to precipitate fully out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

  • Drying and Characterization: Dry the product under vacuum. For higher purity, the crude solid can be recrystallized from an ethanol/water mixture. The final product should be characterized by ¹H NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

Expected Results and Characterization
ParameterExpected Outcome
Yield 75-90%
Appearance White solid
¹H NMR Appearance of aromatic protons from the benzoyl group and an amide N-H proton (typically a doublet).
IR Spectroscopy Characteristic N-H stretch (~3300 cm⁻¹) and amide C=O stretch (~1640 cm⁻¹).[2]
Mass Spec (ESI+) [M+H]⁺ corresponding to the molecular weight of the product (C₁₆H₁₅NO₃).

Protocol 2: Fischer Esterification of the Carboxylic Acid

Esterification of the carboxylic acid is another key transformation, often employed to increase a molecule's lipophilicity or to serve as a protecting group. The Fischer esterification, using an alcohol in the presence of a strong acid catalyst, is a direct and effective method.

General Workflow for Fischer Esterification

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Suspend 3-(1-Aminoethyl)benzoic acid hydrochloride in excess alcohol (e.g., Methanol) B Cool solution to 0°C in an ice bath A->B C Add SOCl₂ or conc. H₂SO₄ dropwise as catalyst B->C Catalyst Addition D Heat mixture to reflux for 4-6 hours C->D Ester Formation E Cool to RT and remove excess alcohol in vacuo D->E Solvent Removal F Redissolve residue in Ethyl Acetate E->F G Wash with sat. NaHCO₃ solution, then brine F->G Neutralization & Washing H Dry organic layer (Na₂SO₄), filter, and concentrate G->H I Purify by column chromatography (if necessary) H->I Final Purification

Caption: Workflow for Fischer Esterification of 3-(1-Aminoethyl)benzoic acid HCl.

Detailed Step-by-Step Methodology

Objective: To synthesize methyl 3-(1-aminoethyl)benzoate hydrochloride.

Materials:

  • This compound (1.0 eq)

  • Methanol (MeOH), anhydrous (large excess, serves as solvent and reagent)

  • Thionyl chloride (SOCl₂) (1.5 eq) or concentrated Sulfuric Acid (H₂SO₄) (0.2 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer, reflux condenser, standard glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in anhydrous methanol (20-30 mL per gram of starting material).

  • Catalyst Addition: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride (1.5 eq) dropwise. Caution: This reaction is exothermic and releases HCl and SO₂ gas; perform in a well-ventilated fume hood. The use of SOCl₂ is advantageous as it reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate in situ while also providing the acidic conditions necessary for the reaction.[10][11]

  • Esterification: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. The reaction can be monitored by TLC.

  • Solvent Removal: Allow the reaction to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Workup: Dissolve the resulting residue in ethyl acetate. Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution will occur. Then, wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude ester can be purified by silica gel column chromatography if necessary. The final product is often isolated as the hydrochloride salt.

Expected Results and Characterization
ParameterExpected Outcome
Yield 70-85%
Appearance Off-white solid or viscous oil
¹H NMR Appearance of a new singlet corresponding to the methyl ester protons (-OCH₃) around 3.9 ppm.
IR Spectroscopy Characteristic ester C=O stretch (~1730 cm⁻¹).
Mass Spec (ESI+) [M+H]⁺ corresponding to the molecular weight of the free amine form of the product (C₁₀H₁₃NO₂).[12]

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound and its derivatives is crucial. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis.

  • HPLC Method Outline:

    • Column: A reversed-phase C8 or C18 column is typically effective.[13]

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer at pH 5.5) and an organic solvent like acetonitrile is commonly used.[13] An acidic mobile phase helps ensure sharp peaks for these acidic compounds.[14]

    • Detection: UV detection is suitable, with the wavelength set to a λ_max of the aromatic ring (e.g., 230-254 nm).

    • Validation: A full method validation should assess linearity, accuracy, precision, and specificity to ensure reliable results.[13]

Applications in Research and Development

The true value of this compound lies in its role as a versatile intermediate. The amide and ester derivatives synthesized via the protocols above are often not final products but key intermediates for more complex targets.

cluster_0 Primary Reactions cluster_1 Derivative Classes cluster_2 Final Applications A 3-(1-Aminoethyl)benzoic acid hydrochloride B N-Acylation (Protocol 1) A->B C Esterification (Protocol 2) A->C D Bioactive Amides B->D E Ester Prodrugs / Intermediates C->E F Pharmaceutical Agents (e.g., Antidepressants) D->F G Agrochemicals D->G H Bioconjugates D->H E->F I Modified Polymers E->I

Caption: Synthetic pathways originating from 3-(1-Aminoethyl)benzoic acid HCl.

  • Medicinal Chemistry: It serves as a key intermediate for synthesizing antidepressant agents and has been explored in the development of antivirals and neuropharmacological agents.[1][2]

  • Agrochemicals: The amino group can be used to form urea derivatives, a class of compounds known for insecticidal activity.[1]

  • Bioconjugation: The dual functionality allows it to act as a linker molecule, tethering different molecular entities together for targeted therapeutic agents.[1]

Conclusion

This compound is a powerful and versatile chemical tool. By mastering the fundamental reactions of its amino and carboxylic acid groups, researchers can unlock its potential to build a vast library of novel compounds. The protocols and insights provided in this guide serve as a robust foundation for scientists and drug development professionals to confidently and safely utilize this important building block in their synthetic endeavors.

References

  • SAFETY DATA SHEET - Benzoic Acid . National Institute of Standards and Technology. [Link]

  • Para-amino benzoic acid esters - US2442797A.
  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 . PMC. [Link]

  • 3-(Aminomethyl)benzoic acid hydrochloride | C8H10ClNO2 | CID 16218772 . PubChem. [Link]

  • 3: Esterification (Experiment) . Chemistry LibreTexts. [Link]

  • Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product . RSC Publishing. [Link]

  • Benzoic acid, 3-(1-aminoethyl)-, Methyl ester, hydrochloride . Chemsrc. [Link]

  • How to produce amide from Benzoic acid and amine directly? . ResearchGate. [Link]

  • how is the esterification of amino acid carried on in this reaction . Chemistry Stack Exchange. [Link]

  • (S)-3-(1-Amino-ethyl)-benzoic acid methyl ester hydrochloride (CAS No. 1391439-19-2) Suppliers . ChemicalRegister. [Link]

  • The Journal of Organic Chemistry Ahead of Print . ACS Publications. [Link]

  • Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation . PMC - NIH. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples . PMC. [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II] . Rasayan Journal of Chemistry. [Link]

  • The Chemistry of 3-(1-Cyanoethyl)benzoic Acid: Synthesis and Reactivity . NINGBO INNO PHARMCHEM CO., LTD. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications . PMC. [Link]

  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure . Organic Syntheses. [Link]

  • One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride . MDPI. [Link]

  • Scheme 1: Three-component reaction of benzoic acid 1, amides 2 and DMSO (3) . ResearchGate. [Link]

  • An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS) | Request PDF . ResearchGate. [Link]

Sources

Strategic Derivatization of 3-(1-Aminoethyl)benzoic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

From Chiral Resolution to Peptidomimetic Scaffolds

Introduction: The Molecule and the Challenge

3-(1-Aminoethyl)benzoic acid hydrochloride is a high-value bifunctional building block. Unlike its achiral cousin (3-aminomethylbenzoic acid), this molecule possesses a chiral center at the benzylic position (


 to the amine). This structural feature imparts specific stereochemical properties critical for peptidomimetics and chiral resolution agents but complicates analysis and synthesis.

Key Chemical Challenges:

  • Zwitterionic Potential: As an amino acid analog, the free base exists as a zwitterion, creating solubility issues in organic solvents. The HCl salt form resolves this but requires careful neutralization during derivatization.

  • Chiral Integrity: The benzylic amine is susceptible to racemization under harsh basic conditions or radical pathways.

  • Orthogonal Reactivity: Successful utilization requires selectively protecting the amine (N-terminus) or the acid (C-terminus) without interfering with the other.

This guide provides three industry-standard protocols designed to address these challenges: N-Boc Protection (for synthesis), Marfey’s Derivatization (for chiral analysis), and Fischer Esterification (for C-terminal modification).

The Chemical Logic: Decision Matrix

Before initiating wet chemistry, select the protocol based on your downstream application.

DerivatizationStrategy Start Starting Material: 3-(1-Aminoethyl)benzoic acid HCl Goal Define Application Goal Start->Goal Path1 Peptide Synthesis / Scaffold Building Goal->Path1 Need N-protection Path2 Enantiomeric Purity / QC Analysis Goal->Path2 Need chiral separation Path3 Prodrug Synthesis / Intermediate Formation Goal->Path3 Need C-protection Prod1 Protocol A: N-Boc Protection Path1->Prod1 Prod2 Protocol B: Marfey's Analysis (FDAA) Path2->Prod2 Prod3 Protocol C: Methyl Esterification Path3->Prod3

Figure 1: Strategic decision tree for selecting the appropriate derivatization pathway.

Protocol A: N-Terminal Protection (Boc-Derivatization)

Objective: To mask the nucleophilic amine for peptide coupling or solid-phase synthesis. Mechanism: Nucleophilic attack of the amine on Di-tert-butyl dicarbonate (


).
Critical Insight:  Since the starting material is an HCl salt , you must use at least 2.0–2.5 equivalents of base . The first equivalent neutralizes the HCl; the second keeps the amine deprotonated for the reaction.
Materials
  • Substrate: 3-(1-Aminoethyl)benzoic acid HCl (1.0 eq)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.1 eq)
    
  • Solvent System: 1:1 Dioxane/Water or THF/Water (homogenizes the polar salt and lipophilic anhydride).

  • Base: NaOH (1M) or Triethylamine (TEA).

Step-by-Step Methodology
  • Solubilization: Dissolve 1.0 mmol of the substrate in 5 mL of Water/Dioxane (1:1 v/v).

  • Neutralization (The "Free-Basing" Step):

    • If using NaOH: Add 2.2 mL of 1M NaOH dropwise. Monitor pH; ensure it reaches ~9-10.

    • If using TEA: Add 2.5 mmol of Triethylamine.

  • Addition: Cool the solution to 0°C (ice bath). Add 1.1 mmol of

    
     (dissolved in minimal dioxane) dropwise.
    
    • Why Cool? To suppress hydrolysis of the expensive

      
       reagent by the aqueous base.
      
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–12 hours.

    • Monitoring: TLC (SiO2, 10% MeOH in DCM). Stain with Ninhydrin (free amine = purple) to confirm consumption.

  • Workup (Critical for Acidic Products):

    • The product is a carboxylic acid. It will be in the aqueous phase as a salt (

      
      ).
      
    • Extract the reaction mixture with Diethyl Ether (

      
      ) to remove unreacted 
      
      
      
      and byproducts. Discard the organic layer.
    • Acidify the aqueous layer carefully with 1M HCl to pH ~2–3. The N-Boc protected acid will precipitate or oil out.

    • Extract the acidic aqueous layer with Ethyl Acetate (3x).

  • Isolation: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    

Protocol B: Chiral Derivatization (Marfey’s Method)[1][2]

Objective: To determine the Enantiomeric Excess (ee%) of the 1-aminoethyl stereocenter. Mechanism: Nucleophilic Aromatic Substitution (


) using 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA/Marfey's Reagent).
Why FDAA?  It introduces a second chiral center (L-Ala), converting enantiomers (R/S) into diastereomers (L-L and L-R), which are easily separable on standard achiral C18 HPLC columns.
Reagent Comparison Table
ReagentMechanismUV DetectionSeparation PowerCost
FDAA (Marfey's)

340 nmExcellent (Diastereomers)High
GITC Isothiocyanate254 nmGoodModerate
OPA/NAC Imine formationFluorescenceHigh (requires fluorometer)Low
Experimental Protocol (Analytical Scale)
  • Stock Solutions:

    • Sample: 50 mM solution of 3-(1-Aminoethyl)benzoic acid HCl in water.

    • Marfey's Reagent: 1% (w/v) FDAA in Acetone.[1]

    • Base: 1M

      
      .[1]
      
  • Reaction:

    • In a 1.5 mL amber microcentrifuge tube (FDAA is light sensitive), combine:

      • 50

        
        L Sample Solution
        
      • 100

        
        L FDAA Solution[2]
        
      • 20

        
        L 1M 
        
        
        
    • Vortex and incubate at 40°C for 60 minutes .

  • Quenching:

    • Add 20

      
      L of 2M HCl to stop the reaction and protonate the acid.
      
    • Dilute with 810

      
      L of 50% Acetonitrile/Water.
      
    • Filter through a 0.2

      
      m PTFE syringe filter.
      
  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5

      
      m.
      
    • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

    • Gradient: 10% B to 60% B over 45 minutes.

    • Detection: Absorbance at 340 nm (specific to the nitrophenyl group, reduces background noise).

MarfeysMechanism R1 Substrate (R/S) (Amine Nucleophile) Complex Meisenheimer Complex R1->Complex Attack R2 Marfey's Reagent (L-FDAA Electrophile) R2->Complex Prod Diastereomers (L-L and L-R) Complex->Prod -HF (Elimination) Analysis HPLC Separation (Different RT) Prod->Analysis

Figure 2: Reaction pathway for the formation of diastereomeric pairs using FDAA.

Protocol C: Orthogonal Derivatization (Methyl Esterification)

Objective: To protect the carboxylic acid while retaining the amine as an HCl salt. Method: Thionyl Chloride (


) mediated esterification.
Safety Note:  This reaction generates 

and

gas. Perform in a fume hood.
Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask and equip it with a stir bar and a drying tube (CaCl2).

  • Solvent Prep: Add 10 mL of anhydrous Methanol (MeOH) and cool to 0°C.

  • Activation: Add Thionyl Chloride (

    
    , 1.5 eq) dropwise to the cold MeOH.
    
    • Caution: Exothermic reaction. This generates anhydrous HCl in situ.

  • Addition: Add 3-(1-Aminoethyl)benzoic acid HCl (1.0 eq) in one portion.

  • Reflux: Heat the mixture to reflux (65°C) for 3–5 hours.

  • Workup:

    • Cool to room temperature.[1][3][4]

    • Concentrate in vacuo to remove solvent and excess

      
      .
      
    • Product: The residue is the methyl ester hydrochloride salt. It is usually pure enough for the next step.

    • Recrystallization (Optional): Triturate with cold diethyl ether to obtain a white solid.

References

  • Boc Protection Protocols

    • Sheppard, R. C., & Williams, B. J. (1982). Acid-labile amine protecting groups. International Journal of Peptide and Protein Research.

    • Sigma-Aldrich Application Note. N-Boc Protection Protocols. Link

  • Marfey's Reagent (FDAA)

    • Marfey, P. (1984).[5] Determination of D-amino acids as enantiomeric derivatives of N-alpha-(2,4-dinitro-5-fluorophenyl)-L-alaninamide. Carlsberg Research Communications, 49, 591-596.

    • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231-247.

  • Fischer Esterification

    • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Advanced Application Note: Integrating 3-(1-Aminoethyl)benzoic Acid HCl in Analgesic Pharmacophore Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chiral Scaffold Advantage in Pain Therapeutics

In the landscape of modern analgesic discovery, the transition from non-specific COX inhibitors to targeted modulators of voltage-gated sodium channels (e.g., NaV1.7) and specific GPCRs (e.g., Opioid, Bradykinin B1) requires scaffolds that offer both conformation restriction and metabolic stability .

3-(1-Aminoethyl)benzoic acid hydrochloride (CAS: 66658-60-4; (S)-isomer CAS: 1391458-02-8) represents a privileged "chiral linker" motif. Unlike simple benzylamines, the


-methyl group in this compound serves two critical medicinal chemistry functions:
  • Metabolic Blockade: It hinders oxidative deamination by monoamine oxidases (MAO), significantly extending the half-life of the final drug candidate.

  • Stereochemical Locking: The chiral center directs the pendant aromatic ring into specific hydrophobic sub-pockets of the target receptor, enhancing potency by 10–100 fold compared to achiral analogs.

This guide details the protocols for utilizing this scaffold to synthesize and evaluate next-generation analgesic candidates, focusing on amide-coupled pharmacophores typical of NaV1.7 inhibitors and peptidomimetics.

Part 1: Chemical Profile & Quality Control

Before initiating synthesis, the enantiomeric purity of the starting material is paramount. Analgesic targets are highly stereoselective; the (R)-enantiomer often acts as an inactive impurity or, worse, an off-target toxin.

Physicochemical Specifications
PropertySpecificationRelevance to Protocol
Molecular Formula

Stoichiometry calculation
Molecular Weight 201.65 g/mol Reagent dosing
Appearance White to off-white crystalline solidVisual purity check (yellowing indicates oxidation)
Solubility Water (>50 mg/mL), DMSO, MethanolCompatible with aqueous workup and bioassays
Chiral Purity (ee)

(S)-isomer
Critical for receptor affinity
Hygroscopicity HighMust be stored in desiccator; weigh quickly
QC Protocol: Chiral HPLC Verification

Standardize this workflow to ensure batch-to-batch consistency.

  • Column: Chiralpak IG or AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min at 25°C.

  • Detection: UV at 254 nm.

  • Acceptance Criteria:

    • Retention time difference (

      
      ) > 2.0 min between enantiomers.[1]
      
    • Major peak area > 99.0%.[1]

Part 2: Synthetic Protocols (The "How-To")

The primary utility of 3-(1-Aminoethyl)benzoic acid is as a bifunctional linker . The amine allows coupling to a "Warhead" (e.g., a heterocycle targeting the ion channel pore), while the carboxylic acid allows attachment to a "Tail" (solubilizing group).

Workflow Diagram: Modular Pharmacophore Assembly

SynthesisWorkflow Start 3-(1-Aminoethyl) benzoic acid HCl Step1 Step 1: Selective Protection (Boc-Protection of Amine) Start->Step1  Boc2O, NaOH   Step2 Step 2: Amide Coupling (Tail) (COOH + Amine-R1) Step1->Step2  EDC, HOBt, R1-NH2   Step3 Step 3: Deprotection (TFA/DCM) Step2->Step3  4M HCl in Dioxane   Step4 Step 4: Urea/Amide Formation (Head) (Amine + Isocyanate/Acid-R2) Step3->Step4  R2-NCO or R2-COOH   Final Final Analgesic Candidate Step4->Final  Purification  

Figure 1: Divergent synthesis strategy allowing rapid library generation of "Head" and "Tail" modifications around the conserved chiral core.

Detailed Protocol: Amide Coupling (Step 2)

Objective: Functionalize the carboxylic acid while preserving the chiral amine integrity.

Reagents:

  • (S)-3-(1-(tert-butoxycarbonylamino)ethyl)benzoic acid (Prepared from starting material)

  • Amine Partner (e.g., 2-amino-pyridine derivative)

  • HATU (Coupling Agent)

  • DIPEA (Base)[2]

  • DMF (Solvent)

Procedure:

  • Dissolution: Dissolve 1.0 eq of the Boc-protected benzoic acid intermediate in anhydrous DMF (0.2 M concentration).

  • Activation: Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir at 0°C for 15 minutes. Note: Low temperature prevents racemization of the sensitive chiral center.

  • Coupling: Add 1.1 eq of the Amine Partner.[3] Allow to warm to Room Temperature (RT) and stir for 4-6 hours.

  • Monitoring: Monitor by LC-MS for the formation of the [M+H]+ peak.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (removes DMF), sat. NaHCO3, and brine. Dry over Na2SO4.

  • Yield Expectation: 85-95%.

Part 3: Biological Evaluation (The "Why")

Once the library is synthesized, the biological advantage of the 3-(1-aminoethyl) scaffold is validated through specific assays.

Logic of the Scaffold in Analgesia

The scaffold mimics the Phenylalanine residue found in endogenous opioid peptides (Enkephalins) but with a rigidified backbone.

  • Mechanism: The aromatic ring engages in

    
    -
    
    
    
    stacking with aromatic residues (e.g., Trp, Tyr) in the receptor binding pocket.
  • The Methyl Effect: The

    
    -methyl group forces the side chain into a specific dihedral angle, reducing the entropic penalty upon binding.
    
Assay 1: Metabolic Stability (Microsomal Stability)

Hypothesis: The


-methyl group blocks metabolic degradation.

Protocol:

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Test Compound: 1 µM final concentration.

  • Comparison: Run parallel with the des-methyl analog (simple benzylamine).

  • Sampling: 0, 15, 30, 60 min. Quench with acetonitrile.

  • Analysis: LC-MS/MS. Calculate Intrinsic Clearance (

    
    ).
    
  • Success Metric: The 3-(1-aminoethyl) analog should show <50% of the clearance rate of the des-methyl analog.

Assay 2: Nav1.7 Voltage-Clamp Electrophysiology

For candidates targeting neuropathic pain.

Protocol:

  • Cells: HEK293 stably expressing hNav1.7.

  • Method: Whole-cell patch clamp (QPatch or manual).

  • Voltage Protocol: Hold at -100 mV, pulse to 0 mV (20 ms) at 0.1 Hz.

  • Application: Perfuse compound at increasing concentrations (1 nM - 10 µM).

  • Data Output: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 162613: Ethyl 3-aminobenzoate hydrochloride (Tricaine). PubChem.[1][3] Available at: [Link]

  • Kumar, A., et al. (2003).[4] Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents.[4][5] Bioorganic & Medicinal Chemistry.[1][4][6][7][8] Available at: [Link]

Sources

Chiral Synthesis of (R)-3-(1-Aminoethyl)benzoic Acid Hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the stereoselective synthesis of (R)-3-(1-Aminoethyl)benzoic acid hydrochloride, a valuable chiral building block in pharmaceutical and materials science. The described synthetic route is robust, employing a key asymmetric reduction of a prochiral ketone followed by a stereoinvertive amination. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental procedure but also the underlying scientific rationale for key methodological choices. All quantitative data is summarized in tables, and the overall workflow is illustrated with a process diagram.

Introduction: The Significance of Chiral Amines

Chiral amines are fundamental structural motifs in a vast array of biologically active molecules, including a significant percentage of small-molecule pharmaceuticals.[1] The specific stereochemistry of an amine can be critical to its pharmacological activity and safety profile. (R)-3-(1-Aminoethyl)benzoic acid hydrochloride is an important example of such a chiral building block, featuring a stereogenic center at the benzylic position. Its synthesis requires precise control over this stereocenter to ensure high enantiomeric purity.

This document outlines a reliable and efficient multi-step synthesis commencing from the readily available starting material, 3-acetylbenzoic acid. The key transformations involve:

  • Asymmetric Reduction: The prochiral ketone, 3-acetylbenzoic acid, is enantioselectively reduced to the corresponding (R)-alcohol using a well-established chiral catalyst.

  • Stereoinvertive Amination: The resulting chiral alcohol is then converted to the desired chiral amine with an inversion of stereochemistry, ensuring the correct (R)-configuration in the final product.

  • Purification and Salt Formation: The final amine is purified and isolated as its hydrochloride salt for enhanced stability and handling.

Overall Synthetic Strategy

The synthetic pathway is designed to be both efficient and highly stereoselective. The following diagram illustrates the overall workflow from the starting material to the final product.

Synthesis_Workflow cluster_0 Step 1: Asymmetric Reduction cluster_1 Step 2: Stereoinvertive Amination (Mitsunobu Reaction) cluster_2 Step 3: Reduction of Azide cluster_3 Step 4: Hydrochloride Salt Formation A 3-Acetylbenzoic Acid B (R)-3-(1-Hydroxyethyl)benzoic Acid A->B (R)-2-Methyl-CBS-oxazaborolidine, Borane-dimethyl sulfide complex C (S)-3-(1-Azidoethyl)benzoic Acid B->C Diphenylphosphoryl azide (DPPA), DIAD, PPh3 D (R)-3-(1-Aminoethyl)benzoic Acid C->D H2, Pd/C E (R)-3-(1-Aminoethyl)benzoic Acid Hydrochloride D->E HCl in Et2O

Figure 1: Overall workflow for the chiral synthesis of (R)-3-(1-Aminoethyl)benzoic acid hydrochloride.

Experimental Protocols

3.1. Materials and Equipment

Material/EquipmentSpecifications
3-Acetylbenzoic acid≥98% purity
(R)-2-Methyl-CBS-oxazaborolidine1 M solution in toluene
Borane-dimethyl sulfide complex (BMS)~10 M
Anhydrous Tetrahydrofuran (THF)Distilled from sodium/benzophenone
Diphenylphosphoryl azide (DPPA)≥97% purity
Diisopropyl azodicarboxylate (DIAD)≥94% purity
Triphenylphosphine (PPh3)≥99% purity
Palladium on Carbon (Pd/C)10 wt. % loading
Hydrochloric acid solution2.0 M in diethyl ether
Standard glassware for organic synthesisFlame-dried under inert atmosphere
Magnetic stirrers with heating
Rotary evaporator
High-Performance Liquid Chromatography (HPLC)Chiral column (e.g., polysaccharide-based)
Nuclear Magnetic Resonance (NMR) Spectrometer
Mass Spectrometer (MS)

3.2. Step 1: Asymmetric Reduction of 3-Acetylbenzoic Acid

This step employs a Corey-Bakshi-Shibata (CBS) catalyst for the enantioselective reduction of the ketone. The oxazaborolidine catalyst forms a complex with the borane reducing agent, creating a chiral environment that directs the hydride delivery to one face of the ketone.

Protocol:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).

  • Add anhydrous THF to the flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Borane-dimethyl sulfide complex (1.1 eq) to the catalyst solution and stir for 15 minutes.

  • In a separate flask, dissolve 3-acetylbenzoic acid (1.0 eq) in anhydrous THF.[2][3]

  • Add the solution of 3-acetylbenzoic acid dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, quench by the slow addition of methanol at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • The solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed sequentially with 1 M HCl, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude (R)-3-(1-Hydroxyethyl)benzoic acid.

  • The product can be further purified by column chromatography on silica gel.

3.3. Step 2: Stereoinvertive Amination via Mitsunobu Reaction

The Mitsunobu reaction is a reliable method for converting a secondary alcohol to a variety of functional groups with complete inversion of stereochemistry.[4][5] In this protocol, diphenylphosphoryl azide (DPPA) is used as the azide source.

Protocol:

  • To a flame-dried round-bottom flask under an argon atmosphere, dissolve (R)-3-(1-Hydroxyethyl)benzoic acid (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution. A characteristic color change is typically observed.

  • After 15 minutes of stirring at 0 °C, add diphenylphosphoryl azide (DPPA) (1.2 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude residue, containing the desired (S)-3-(1-azidoethyl)benzoic acid and byproducts like triphenylphosphine oxide and the diisopropyl hydrazodicarboxylate, is carried forward to the next step without extensive purification.

3.4. Step 3: Reduction of the Azide to the Primary Amine

Catalytic hydrogenation is an effective and clean method for the reduction of azides to primary amines.

Protocol:

  • Dissolve the crude (S)-3-(1-azidoethyl)benzoic acid from the previous step in methanol.

  • Carefully add 10% Palladium on Carbon (Pd/C) (10 mol %) to the solution.

  • The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting azide is fully consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry and exposed to air. Ensure the filter cake is kept wet with solvent.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude (R)-3-(1-Aminoethyl)benzoic acid.

3.5. Step 4: Purification and Hydrochloride Salt Formation

The final product is purified and converted to its hydrochloride salt for improved stability and ease of handling.

Protocol:

  • The crude (R)-3-(1-Aminoethyl)benzoic acid is purified by recrystallization.[6] The choice of solvent will depend on the specific impurities but a mixture of ethanol and water is a good starting point.

  • After recrystallization, dissolve the purified amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath and slowly add a 2.0 M solution of HCl in diethyl ether dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Characterization and Quality Control

AnalysisExpected Outcome
Appearance White to off-white crystalline solid
¹H NMR Spectrum consistent with the structure of (R)-3-(1-Aminoethyl)benzoic acid hydrochloride
Mass Spectrometry Molecular ion peak corresponding to the free amine
Chiral HPLC Determination of enantiomeric excess (e.e.). A suitable chiral column and mobile phase must be used.[7][8]

Safety Precautions

  • Azides: Organic azides are potentially explosive and should be handled with care. Avoid heating concentrated solutions and do not use metal spatulas.

  • Borane-dimethyl sulfide complex (BMS): BMS is a corrosive and flammable liquid with an unpleasant odor. Handle in a well-ventilated fume hood.

  • Diisopropyl azodicarboxylate (DIAD): DIAD is a potential sensitizer and should be handled with appropriate personal protective equipment.

  • Palladium on Carbon (Pd/C): The catalyst can be pyrophoric. Do not allow the catalyst to dry in the air.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments.

Conclusion

The protocol detailed in this application note provides a reliable and stereocontrolled method for the synthesis of (R)-3-(1-Aminoethyl)benzoic acid hydrochloride. The key steps of asymmetric reduction and stereoinvertive amination are well-established transformations that can be adapted for the synthesis of other chiral amines. Careful execution of the experimental procedures and appropriate analytical characterization are crucial for obtaining the desired product in high yield and enantiomeric purity.

References

  • Asymmetric Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available from: [Link]

  • The Mitsunobu Reaction. Master Organic Chemistry. Available from: [Link]

  • 3-Acetylbenzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Chemistry 102 - Experiment 3: Separation of a Mixture. Pasadena City College. Available from: [Link]

  • Mitsunobu Reaction. Chemistry Steps. Available from: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Available from: [Link]

Sources

Application Notes & Protocols: Experimental Procedures for Working with Aminobenzoic Acid Hydrochlorides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aminobenzoic acids are foundational building blocks in medicinal chemistry and drug development, prized for their versatile reactivity at both the amino and carboxyl functionalities.[1][2][3] They are frequently supplied as hydrochloride (HCl) salts to enhance stability and modify solubility. However, the presence of the HCl moiety necessitates specific experimental considerations, as the protonated amine is non-nucleophilic and requires conversion to the free base for many synthetic transformations. This guide provides an in-depth exploration of the essential protocols for handling, converting, and utilizing aminobenzoic acid hydrochlorides in a research setting. We will detail validated procedures for salt-to-freebase conversion, subsequent derivatization via esterification and amide coupling, and the analytical techniques required to ensure reaction success and product purity.

Core Principles: Safety, Handling, and Physicochemical Properties

Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount. Aminobenzoic acid hydrochlorides are generally classified as irritants.[4] Adherence to proper laboratory safety protocols is mandatory.

1.1. Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[5][6]

  • Engineering Controls: Handle the solid powder exclusively within a chemical fume hood to prevent inhalation of dust, which may cause respiratory irritation.[6][7] Ensure that an eyewash station and safety shower are readily accessible.[5][8]

  • General Handling: Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.[6] Avoid dust formation during transfer.[8]

  • Storage: Store containers tightly closed in a cool, dry, and well-ventilated area.[9] These compounds can be sensitive to light and air; storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended for long-term stability.[8][10]

1.2. Physicochemical Data

The properties of aminobenzoic acid and its hydrochloride salt can vary significantly, particularly their solubility. The free base form (e.g., 4-aminobenzoic acid) is slightly soluble in water but freely soluble in alcohol and solutions of alkali hydroxides.[11][12] The hydrochloride salt form generally exhibits higher solubility in aqueous and polar protic solvents.

Property4-Aminobenzoic Acid4-Aminobenzoic Acid HCl
Molecular Formula C₇H₇NO₂C₇H₈ClNO₂
Molecular Weight 137.14 g/mol 173.60 g/mol
Appearance White to off-white crystalline powderWhite to off-white crystalline powder
Melting Point 186-189 °C[11]Decomposes
Solubility (Water) Slightly soluble (~5 g/L at 25°C)[13]Soluble
Solubility (Organic) Soluble in ethanol, methanol, ethyl acetate.[13][14]Soluble in polar protic solvents like ethanol.

Foundational Protocols: From Salt to Reactive Intermediate

A common and critical first step in working with aminobenzoic acid hydrochlorides is the liberation of the free amine. The protonated ammonium group is an electrophile, not a nucleophile, rendering it unreactive in essential reactions like amide coupling.

2.1. Protocol: Conversion of Hydrochloride Salt to Free Amine

Causality: The purpose of this protocol is to deprotonate the anilinium ion (Ar-NH₃⁺) to the free aniline (Ar-NH₂) using a mild base. This transformation is essential for reactions where the nitrogen atom must act as a nucleophile. The free aminobenzoic acid is significantly less soluble in water than its HCl salt, causing it to precipitate from the aqueous solution upon neutralization, providing a simple method of isolation.

Workflow for Salt-to-Freebase Conversion

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Neutralization cluster_2 Step 3: Isolation cluster_3 Step 4: Verification A Aminobenzoic Acid HCl (in Water/Ethanol) B Add 10% Na₂CO₃ (aq) dropwise with stirring A->B Transfer C Monitor pH (>8) & Observe Precipitation B->C Reaction D Cool mixture in ice bath C->D Prepare for Isolation E Vacuum Filtration D->E Collect Solid F Wash with cold H₂O E->F Purify G Dry under vacuum F->G Remove Solvent H Free Aminobenzoic Acid (Ready for use) G->H Final Product I Confirm with MP, TLC, NMR H->I Quality Control

Caption: Workflow for the neutralization and isolation of free aminobenzoic acid.

Step-by-Step Methodology:

  • Dissolution: In a suitable Erlenmeyer flask, dissolve the aminobenzoic acid hydrochloride in a minimal amount of deionized water. Gentle heating or the addition of a co-solvent like ethanol may be required to achieve full dissolution.

  • Neutralization: While stirring the solution at room temperature, add a 10% aqueous solution of sodium carbonate (Na₂CO₃) dropwise.[15][16]

    • Expert Insight: Sodium carbonate is a suitable base as it is strong enough to deprotonate the anilinium salt but weak enough to minimize hydrolysis of potential ester groups on more complex derivatives. As the base is added, you will observe the evolution of CO₂ gas and the precipitation of the white, solid free amine.[15]

  • pH Monitoring: Continue adding the base until the evolution of gas ceases. Check the pH of the supernatant with pH paper or a calibrated meter to ensure it is basic (pH > 8). This confirms the complete neutralization of the acid.

  • Isolation: Cool the flask in an ice bath for 15-30 minutes to maximize the precipitation of the product.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner or Hirsch funnel.[15] Wash the crystals on the filter with several portions of cold deionized water to remove any residual salts.

  • Drying: Dry the purified crystals thoroughly. This can be done by air drying or, for faster results, in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

  • Verification: Before proceeding, verify the identity and purity of the product via analytical methods such as melting point determination, TLC, and/or NMR spectroscopy.[11][15][17]

Key Synthetic Applications and Protocols

Once the free aminobenzoic acid is obtained, it can be used in a wide array of synthetic transformations. Below are protocols for two of the most common reactions in drug development.

3.1. Protocol: Fischer Esterification for Benzocaine Synthesis

Causality: Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[16] To achieve a high yield of the ester product (e.g., Benzocaine), the equilibrium must be shifted to the right. This is accomplished by using a large excess of the alcohol (which also serves as the solvent) and a strong acid catalyst (e.g., H₂SO₄) to protonate the carbonyl oxygen, making the carboxyl group more electrophilic and susceptible to nucleophilic attack by the alcohol.[16]

Step-by-Step Methodology (Synthesis of Ethyl 4-Aminobenzoate):

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-aminobenzoic acid (obtained from Protocol 2.1) and a large excess of absolute ethanol (e.g., 10-20 molar equivalents).[16]

  • Acid Catalyst Addition: With continuous stirring, cool the flask in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄) dropwise (typically 0.1-0.2 equivalents).[16]

    • Trustworthiness Note: The addition of strong acid is highly exothermic. Adding it slowly at a reduced temperature prevents uncontrolled temperature spikes.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 1-2 hours.[16] The reaction can be monitored by TLC to track the consumption of the starting material.[15]

  • Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice water.[16]

  • Workup - Neutralization: Neutralize the solution by slowly adding 10% aqueous sodium carbonate. The ethyl 4-aminobenzoate product, which was soluble in the acidic medium as its ammonium salt, will precipitate as a white solid as the solution becomes basic.[16]

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold water.[16] The product can be further purified by recrystallization from an ethanol/water mixture to obtain pure crystals.

  • Characterization: Confirm the product's identity and purity by measuring its melting point (literature: 89-92 °C) and acquiring spectroscopic data (IR, NMR).[18]

3.2. Protocol: General Amide Coupling

Causality: The formation of an amide bond requires the activation of the carboxylic acid group to make it susceptible to nucleophilic attack by an amine. Direct reaction is unfavorable.[19] Coupling reagents like carbodiimides (e.g., EDC) or uronium salts (e.g., HATU) convert the carboxylic acid into a highly reactive intermediate (an active ester or similar species), which then readily reacts with the free amine of the aminobenzoic acid to form the stable amide bond.[20][21]

Logical Flow of Amide Coupling

G A Carboxylic Acid (R-COOH) C Activated Intermediate (e.g., O-acylisourea) A->C Activation B Coupling Reagent (e.g., EDC, HATU) B->C E Amide Product (R-CO-NH-Ar-COOH) C->E Coupling D Free Aminobenzoic Acid (from Protocol 2.1) D->E

Caption: Generalized workflow for amide bond formation using a coupling reagent.

Step-by-Step Methodology (using EDC/HOBt):

  • Prerequisite: Ensure you have the pure, dry, free amine form of aminobenzoic acid from Protocol 2.1.

  • Activation: In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid coupling partner (1.0 eq.), 1-Hydroxybenzotriazole (HOBt, 1.1 eq.), and EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).[22]

    • Expert Insight: HOBt is added as an additive to suppress side reactions and minimize potential racemization if the carboxylic acid partner is chiral.

  • Stirring: Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the active ester intermediate.

  • Amine Addition: Dissolve the free aminobenzoic acid (1.0 eq.) in a minimal amount of the same anhydrous solvent and add it to the reaction mixture. If the aminobenzoic acid has low solubility, a co-solvent or slight warming may be necessary before addition.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl (to remove unreacted amine and EDC byproducts), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product using column chromatography or recrystallization to yield the final amide.

Analytical Characterization and Validation

Rigorous analytical chemistry is essential to validate the outcome of each experimental step.

TechniqueApplicationExpected Observations / Purpose
Thin-Layer Chromatography (TLC) Reaction monitoring; purity assessment.[15][23]Visualize consumption of starting materials and formation of the product by comparing Rƒ values. A pure compound should ideally show a single spot.
Melting Point (MP) Purity assessment of solid products.[11]A sharp melting point range close to the literature value indicates high purity. Impurities typically depress and broaden the melting range.
Infrared (IR) Spectroscopy Structural confirmation.[17]Identify key functional groups. For esterification, look for the appearance of a strong C=O stretch (~1700-1730 cm⁻¹). For amides, look for the amide C=O stretch (~1650-1680 cm⁻¹) and N-H bands.
Nuclear Magnetic Resonance (NMR) Definitive structural elucidation.[17]¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the correct structure has been formed.
High-Performance Liquid Chromatography (HPLC) Purity determination; quantification.[24][25]Provides high-resolution separation to accurately determine the purity of a sample and can be used to quantify components in a mixture.
Mass Spectrometry (MS) Molecular weight confirmation.Confirms the molecular weight of the synthesized product, providing strong evidence of its identity.

Conclusion

Aminobenzoic acid hydrochlorides are indispensable reagents in modern synthetic chemistry. Their effective use hinges on a clear understanding of their dual nature as both an acid salt and a precursor to a reactive nucleophile. The foundational protocol of converting the hydrochloride salt to its free amine form is a critical gateway to powerful synthetic transformations, including the formation of esters and amides that are central to the structure of countless pharmaceutical agents. By following these validated protocols and employing rigorous analytical verification, researchers can confidently and successfully incorporate these versatile building blocks into their drug discovery and development workflows.

References

  • Shafi, S., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines. Available at: [Link]

  • MDPI (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. Available at: [Link]

  • ResearchGate (2023). (PDF) Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. ResearchGate. Available at: [Link]

  • Solution Pharmacy (2024). Medicinal Chemistry II (80) Amino Benzoic Acid Derivatives | B.Pharmacy 5th Semester. YouTube. Available at: [Link]

  • Bentham Science (n.d.). Drug Evolution: p-Aminobenzoic Acid as a Building Block. Bentham Science. Available at: [Link]

  • PubChem (n.d.). Aminobenzoic acid hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Solubility of Things (n.d.). 4-Aminobenzoic acid. Solubility of Things. Available at: [Link]

  • SlideShare (n.d.). Practical Experiment 3: Benzocain | PPTX. SlideShare. Available at: [Link]

  • Alfa Aesar (2011). Material Safety Data Sheet: 4-Aminobenzoic acid. Alfa Aesar. Available at: [Link]

  • Badea, I., et al. (2002). Determination of para-aminobenzoic acid, a degradation product of procaine hydrochloride, by zero-crossing first-derivative spectrometry. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Chemistry LibreTexts (2021). 3: Esterification (Experiment). Chemistry LibreTexts. Available at: [Link]

  • EDQM (2012). 4-Aminobenzoic acid - Print Preview. European Directorate for the Quality of Medicines & HealthCare. Available at: [Link]

  • Google Patents (n.d.). US2735865A - Process for purifying p-aminobenzoic. Google Patents.
  • Oxford Lab Fine Chem LLP (n.d.). (Pure) (p-Amino Benzoic Acid) MSDS. Oxford Lab Fine Chem LLP. Available at: [Link] (p-Amino Benzoic Acid) MSDS CAS 150-13-0.pdf

  • ResearchGate (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. ResearchGate. Available at: [Link]

  • Google Patents (n.d.). CN111333333A - Preparation method of 4-aminobenzoic acid and derivatives thereof. Google Patents.
  • PubChem (n.d.). 4-Aminobenzoic Acid - Handling and Storage. National Center for Biotechnology Information. Available at: [Link]

  • HELIX Chromatography (n.d.). HPLC Methods for analysis of 3-Aminobenzoic acid. HELIX Chromatography. Available at: [Link]

  • Scribd (n.d.). Esterification of P-Aminobenzoic Acid | PDF. Scribd. Available at: [Link]

  • ResearchGate (n.d.). (PDF) 61- Analytical Profile of p-Aminobenzoic Acid. ResearchGate. Available at: [Link]

  • PubChem (n.d.). 4-Aminobenzoic Acid. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate (n.d.). Solubility of p ABA in several solvents. ResearchGate. Available at: [Link]

  • HepatoChem (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • HELIX Chromatography (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid. HELIX Chromatography. Available at: [Link]

  • USP (2011). Aminobenzoic Acid. The United States Pharmacopeial Convention. Available at: [Link]

  • Royal Society of Chemistry (n.d.). Analytical Methods. RSC Publishing. Available at: [Link]

  • Fisher Scientific (n.d.). Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Luxembourg Bio Technologies (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Growing Science (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

  • Google Patents (n.d.). CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation. Google Patents.
  • CORE (n.d.). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. CORE. Available at: [Link]

Sources

Analytical methods for 3-(1-Aminoethyl)benzoic acid hydrochloride quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Quantification of 3-(1-Aminoethyl)benzoic Acid Hydrochloride

Executive Summary

This technical guide details the analytical framework for the quantification and purity assessment of This compound (CAS: 66658-60-4 for racemate; specific enantiomers vary). As a zwitterionic building block containing both a basic primary amine and an acidic carboxyl group, this molecule presents unique chromatographic challenges, including pH-dependent solubility and potential for peak tailing.

This protocol synthesizes three validated methodologies:

  • RP-HPLC: For chemical purity and assay (weight/weight).

  • Chiral HPLC: For enantiomeric excess (ee) determination.

  • Potentiometric Titration: For precise hydrochloride salt stoichiometry.

Chemical Context & Analytical Strategy

The Molecule:

  • Structure: A benzoic acid core with a chiral 1-aminoethyl side chain at the meta position.

  • pKa Values: Carboxylic acid (~4.2), Primary Amine (~9.5).

  • Salt Form: Hydrochloride (HCl).[1][2]

The Challenge: At neutral pH, the molecule exists as a zwitterion, leading to poor retention and split peaks on standard C18 columns.

  • Solution: We employ an Acidic Mobile Phase Strategy (pH < 3.0) . This keeps the carboxylic acid protonated (neutral, improving hydrophobic retention) and the amine protonated (cationic). To prevent silanol interactions with the cationic amine, a high-ionic-strength buffer or a "Base-Deactivated" (BDS) stationary phase is required.

Method 1: RP-HPLC for Assay & Chemical Purity

This method is the "workhorse" for routine batch release and stability testing.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or Waters XBridge)End-capped silica prevents amine tailing.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)Suppresses carboxylic acid ionization; protonates amine.
Mobile Phase B Acetonitrile (HPLC Grade)Organic modifier for elution.
Flow Rate 1.0 mL/minStandard backpressure management.
Column Temp 30°CImproves mass transfer and peak shape.
Detection UV @ 230 nmMaxima for benzoic acid chromophore.
Injection Vol 5 µLPrevent column overload.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.06040
12.0595
15.0595
15.1955
20.0955
Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (90:10). Note: High aqueous content ensures salt solubility.

  • Stock Solution: Dissolve 25 mg of substance in 25 mL volumetric flask (1.0 mg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute Stock 1:10 to reach 0.1 mg/mL. Filter through 0.22 µm PTFE filter.

Method 2: Chiral HPLC for Enantiomeric Purity

Since the 1-aminoethyl group creates a chiral center, distinguishing the (R) and (S) enantiomers is critical. Standard polysaccharide columns often require normal phase conditions which are difficult for HCl salts.

Recommended Approach: Crown Ether Ligand Exchange Chromatography. Crown ethers (e.g., 18-crown-6) form host-guest complexes specifically with primary amines (


). This interaction is highly stereoselective.
Chromatographic Conditions
ParameterSpecification
Column Daicel Crownpak CR-I(+) (150 x 3.0 mm, 5 µm)
Mobile Phase Perchloric Acid (pH 1.5) / Methanol (90:10 v/v)
Flow Rate 0.4 mL/min
Temperature 25°C (Lower temp often improves chiral resolution)
Detection UV @ 220 nm

Mechanism: The ammonium group of the analyte inserts into the crown ether cavity. The chiral barriers on the crown ether discriminate between the spatial arrangement of the methyl and phenyl groups on the chiral center.

Method 3: Chloride Content (Titration)

To ensure the substance is a mono-hydrochloride (stoichiometry ~1:1), potentiometric titration is superior to HPLC.

  • Titrant: 0.1 N Silver Nitrate (

    
    ).
    
  • Solvent: Water:Methanol (50:50) + 1 mL Nitric Acid.

  • Electrode: Silver/Silver Chloride electrode.

  • Endpoint: Potentiometric inflection point.

  • Calculation:

    
    
    Theoretical Chloride for C9H12ClNO2 = ~17.6%
    

Visual Workflows (Graphviz)

Figure 1: Method Development Decision Tree

This diagram illustrates the logic used to select the specific column chemistries described above.

MethodSelection Start Analyte: 3-(1-Aminoethyl)benzoic acid HCl CheckChirality Is Enantiomeric Purity Required? Start->CheckChirality CheckSalt Is Salt Stoichiometry Required? Start->CheckSalt Achiral Chemical Purity/Assay Start->Achiral ChiralYes Yes CheckChirality->ChiralYes SaltYes Yes CheckSalt->SaltYes Zwitterion Challenge: Zwitterionic Nature Achiral->Zwitterion AcidicMP Strategy: Acidic Mobile Phase (pH < 3) Protonate -COOH and -NH2 Zwitterion->AcidicMP C18Column Method 1: C18 RP-HPLC (Phosphate Buffer) AcidicMP->C18Column PrimaryAmine Feature: Primary Amine Present ChiralYes->PrimaryAmine CrownEther Method 2: Crown Ether Column (Crownpak CR-I) PrimaryAmine->CrownEther Titration Method 3: AgNO3 Titration SaltYes->Titration

Caption: Decision matrix for selecting analytical modes based on the specific functional groups (Primary Amine, Carboxylic Acid) and data requirements.

Figure 2: Sample Preparation & Analysis Workflow

Workflow Raw Raw Sample (Solid HCl Salt) Weigh Weigh 25.0 mg Raw->Weigh Dissolve Dissolve in Diluent (90:10 Buffer:ACN) Weigh->Dissolve Sonicate Sonicate 5 min (Ensure Salt Dissolution) Dissolve->Sonicate Filter Filter 0.22 µm PTFE Sonicate->Filter Inject Inject into HPLC Filter->Inject Data Integrate Peaks Calc % Purity Inject->Data

Caption: Step-by-step sample preparation workflow ensuring complete solubilization of the hydrochloride salt.

References

  • PubChem. (2023). Compound Summary: this compound.[2] National Library of Medicine. [Link](Note: General search for structure verification).

  • Daicel Corporation. (n.d.). Instruction Manual for CROWNPAK CR-I(+). Chiral Technologies. [Link](Authoritative source for crown ether column applications).

  • Zhang, C., et al. (2010).[3] Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 1217(30), 4965-4970.[3] [Link](Validates the mechanism of chiral separation for primary amines).

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link](Standard for method validation).

Sources

Application Note: HPLC Analysis of 3-(1-Aminoethyl)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(1-Aminoethyl)benzoic acid hydrochloride (CAS: 1391458-02-8 for S-isomer) is a critical amphoteric intermediate often used in the synthesis of kinase inhibitors and peptidomimetics. Its structure features a zwitterionic core—a basic primary amine and an acidic carboxyl group attached to a phenyl ring—creating significant chromatographic challenges.

Standard C18 methods often fail due to "blow-through" (lack of retention) caused by the molecule's high polarity. Furthermore, the presence of a chiral center at the benzylic position necessitates a robust method for enantiomeric excess (ee) determination.

This guide provides two distinct, self-validating protocols:

  • Achiral Purity Method: Utilizes a Polar-Embedded C18 phase to ensure retention and peak shape symmetry.

  • Chiral Separation Method: Employs a Crown Ether stationary phase, specifically targeting the primary amine functionality for baseline resolution of enantiomers.

Chemical Context & Method Strategy

The Challenge: Zwitterionic Behavior

The analyte exists in equilibrium between cationic, zwitterionic, and anionic forms depending on pH.

  • pH < 3: Both amine (

    
    ) and acid (
    
    
    
    ) are protonated. The molecule is cationic.
  • pH 4-8: Amine is protonated (

    
    ), acid is deprotonated (
    
    
    
    ). The molecule is a zwitterion (net neutral but highly polar).
  • pH > 9: Amine is deprotonated (

    
    ), acid is deprotonated (
    
    
    
    ). The molecule is anionic.

Strategic Choice: We will operate at pH 2.5 for the achiral method. This suppresses the carboxylic acid ionization (keeping it hydrophobic enough for retention) while protonating the amine. To prevent peak tailing from the amine interacting with residual silanols, we employ a Polar-Embedded C18 column .

Method Selection Decision Tree

MethodSelection cluster_tips Critical Success Factors Start Start: Define Analytical Goal Goal What is the objective? Start->Goal Purity Chemical Purity / Assay Goal->Purity Chiral Enantiomeric Purity (ee%) Goal->Chiral AchiralMethod Protocol 1: RP-HPLC Col: Polar-Embedded C18 MP: pH 2.5 Buffer/ACN Purity->AchiralMethod ChiralMethod Protocol 2: Chiral HPLC Col: Crown Ether (CR-I(+)) MP: HClO4 (pH 1.5) Chiral->ChiralMethod Tip1 Avoid standard C18 (Low retention) Tip2 Temp control is vital for Chiral separation

Figure 1: Decision matrix for selecting the appropriate chromatographic approach based on analytical requirements.

Protocol 1: Achiral Purity & Assay (RP-HPLC)

This method is designed for routine batch release, stability testing, and reaction monitoring.

Chromatographic Conditions
ParameterSpecificationRationale
Column Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP (150 x 4.6 mm, 3.5 µm)Polar-embedded group prevents pore dewetting and shields silanols from the protonated amine.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 2.5Low pH suppresses carboxylic acid ionization (

) to increase retention.
Mobile Phase B Acetonitrile (HPLC Grade)Organic modifier for elution.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 30°CEnsures reproducible retention times.
Detection UV @ 220 nmMax sensitivity for the benzoic acid chromophore.
Injection Vol 5 - 10 µLDependent on sample concentration.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibrate
2.0955Isocratic Hold (Polar impurities)
12.04060Linear Gradient
15.04060Wash
15.1955Re-equilibration
20.0955End
Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (90:10 v/v).

  • Stock Solution: Weigh 10 mg of 3-(1-Aminoethyl)benzoic acid HCl into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 to obtain 0.1 mg/mL. Filter through a 0.22 µm PVDF filter.

Protocol 2: Chiral Separation (Enantiomeric Purity)

Separating the (R) and (S) enantiomers of primary amines with alpha-chiral centers is best achieved using Crown Ether stationary phases. These phases form a host-guest inclusion complex with the ammonium ion (


).
Chromatographic Conditions
ParameterSpecificationRationale
Column Daicel CROWNPAK CR-I(+) (150 x 3.0 mm, 5 µm)Specific for primary amines near chiral centers. "I" denotes immobilized for robustness.
Mobile Phase Perchloric Acid (pH 1.5) / Methanol (90:10 v/v)Acidic pH ensures full protonation of the amine for complexation with the crown ether.
Flow Rate 0.4 mL/minLower flow rate enhances mass transfer for chiral recognition.
Column Temp 10°C - 20°C (Critical)Lower temperatures drastically improve resolution (Rs) on crown ether columns by stabilizing the inclusion complex.
Detection UV @ 210 nm or 220 nmShort wavelength for maximum response.
System Suitability Limits (Chiral)
  • Resolution (Rs): NLT 1.5 between enantiomers.

  • Tailing Factor: NMT 1.5.

  • Selectivity (

    
    ):  Typically > 1.1 for this class of compounds.
    

System Suitability & Troubleshooting

System Suitability Criteria (Achiral)
ParameterAcceptance CriteriaFailure ModeCorrective Action
Retention Time (RT) 6.0 - 9.0 minRT ShiftCheck Buffer pH. pH drift affects retention significantly.
Tailing Factor (T) < 1.5Peak TailingReplace column (silanol activity) or increase buffer strength.
Precision (RSD) < 2.0% (n=6)High RSDCheck injector seal or pump pulsation.
Theoretical Plates > 5000Broad PeakCheck for dead volume in tubing/fittings.
Troubleshooting Guide

Issue: "Fronting" or Split Peaks

  • Cause: Sample solvent mismatch. Dissolving the salt in 100% Methanol or Acetonitrile can cause the sample to precipitate or travel faster than the mobile phase upon injection.

  • Fix: Always dissolve the sample in a solvent composition similar to the starting mobile phase (High Aqueous).

Issue: Retention Time Drift

  • Cause: Temperature fluctuations or volatile acid evaporation (if using TFA).

  • Fix: Use a column oven. If using TFA, switch to Phosphate buffer for better stability, provided the column is compatible.

Issue: No Chiral Separation

  • Cause: Temperature too high.

  • Fix: The Crown Ether mechanism is exothermic. Cool the column to 10°C. This is the single most effective optimization step for this column type.

References

  • Daicel Corporation. (n.d.). Instruction Manual for CROWNPAK CR-I(+). Chiral Technologies. Retrieved from [Link]

  • Hyun, M. H. (2016). Liquid chromatographic resolution of enantiomers on crown ether-based chiral stationary phases. Journal of Chromatography A. [Link]

  • PubChem. (2023).[1] Compound Summary: 3-(1-Aminoethyl)benzoic acid.[2] National Library of Medicine. Retrieved from [Link]

Sources

Application Note: Polymer Synthesis Incorporating 3-(1-Aminoethyl)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This guide details the protocols for synthesizing high-performance polyamides and functionalized oligomers using 3-(1-Aminoethyl)benzoic acid hydrochloride (3-AEBA·HCl). Unlike standard nylon monomers or rigid aramids (like PPD-T), 3-AEBA introduces a chiral benzylic center and a meta-kink into the polymer backbone.

Key Functional Advantages:

  • Chirality & Sterics: The methyl group at the benzylic position (C1 of the ethyl group) introduces steric bulk that disrupts chain packing, significantly improving solubility in organic solvents (NMP, DMSO) compared to linear analogs like poly(aminomethylbenzoic acid).

  • Backbone Rigidity: The meta-substitution preserves a semi-rigid architecture, offering high thermal stability (

    
    C estimated) while maintaining processability.
    
  • Versatility: This monomer acts as an A-B type building block for homopolymers or as a "kink-inducing" comonomer to modify the crystallinity of rigid polyamides.

Material Specifications & Pre-Treatment

The precursor is supplied as the hydrochloride salt to prevent auto-polymerization and oxidation. Proper handling of the salt form is critical for stoichiometric balance in polycondensation.

PropertySpecification
Compound Name This compound
CAS Number 1391458-02-8 (S-isomer), 66658-60-4 (Generic/Racemic)
Formula

MW 201.65 g/mol
Functionality A-B Type (Amino Acid)
Storage Desiccate at 4°C; Hygroscopic
Pre-Treatment Strategy: In Situ Neutralization

Isolating the free amino acid (zwitterion) prior to polymerization is not recommended due to solubility issues and potential for oxidative degradation. The protocols below utilize in situ neutralization using pyridine, which serves a dual role as a solvent and acid acceptor.

Protocol A: Direct Polycondensation (Yamazaki-Higashi Method)

This is the gold-standard method for synthesizing polyamides from aromatic/hindered amino acids. It uses triphenyl phosphite (TPP) to activate the carboxylic acid in the presence of metal salts, avoiding the harsh thermal conditions of melt polymerization that could racemize the chiral center.

Reaction Mechanism

The reaction proceeds via an N-phosphonium salt intermediate, which activates the carboxylic acid towards nucleophilic attack by the amine.

ReactionScheme cluster_0 Activation Phase cluster_1 Propagation Phase Monomer 3-AEBA·HCl (Monomer) Intermediate Activated Acyl-Phosphonium Complex Monomer->Intermediate 100°C, 30 min TPP Triphenyl Phosphite (Activator) TPP->Intermediate Py Pyridine (Base/Solvent) Py->Intermediate Polymer Poly(3-AEBA) Polyamide Intermediate->Polymer Polycondensation 120°C, 3h Byprod Diphenyl Phosphite + Phenol Intermediate->Byprod caption Fig 1. Yamazaki-Higashi Phosphorylation Pathway

Reagents & Stoichiometry (Scale: 10 mmol)
ComponentAmountRole
3-AEBA[1]·HCl 2.016 g (10 mmol)Monomer
Triphenyl Phosphite (TPP) 3.10 g (10 mmol)Condensing Agent (1.0 eq)
Pyridine 10 mLSolvent / Acid Acceptor
N-Methyl-2-pyrrolidone (NMP) 20 mLCo-Solvent
Lithium Chloride (LiCl) 1.0 gSolubilizer (Prevents precipitation)
Calcium Chloride (CaCl2) 0.5 gCo-solubilizer (Optional)
Step-by-Step Procedure
  • Reactor Setup: Equip a 100 mL 3-neck round-bottom flask with a mechanical stirrer (overhead preferred for viscosity), a nitrogen inlet, and a reflux condenser. Flame-dry the glassware under vacuum and purge with

    
     (3 cycles).
    
  • Solvent Preparation: Dissolve LiCl and CaCl2 in the NMP/Pyridine mixture (2:1 v/v) by heating to 80°C until clear. Why? Metal salts disrupt inter-chain hydrogen bonding, keeping the growing polymer chain in solution.

  • Monomer Addition: Cool the solvent mixture to room temperature. Add the 3-AEBA·HCl monomer. Stir for 15 minutes. The solution may remain cloudy; this is normal.

  • Activation: Add Triphenyl Phosphite (TPP) via syringe.

  • Reaction:

    • Heat the mixture to 100°C for 30 minutes. The solution should clarify as the monomer reacts and the HCl is neutralized by pyridine.

    • Increase temperature to 120°C and maintain for 3 hours . Viscosity should noticeably increase.

    • Critical Control Point: Do not exceed 130°C to prevent racemization of the benzylic chiral center.

  • Termination: Cool the reaction mixture to room temperature.

  • Precipitation: Pour the viscous solution slowly into a vigorously stirred excess of Methanol (500 mL) or Acetone . The polymer will precipitate as a fibrous or powdery solid.

  • Purification:

    • Filter the solid.

    • Soxhlet extraction with Methanol for 12 hours is recommended to remove residual phenol and phosphorus byproducts.

    • Dry under vacuum at 80°C for 24 hours.

Protocol B: Post-Polymerization Modification (Grafting)

3-AEBA[1]·HCl can also be used to functionalize existing polymers containing activated esters (e.g., NHS-esters) or acid chlorides. This is common in drug delivery to create "kinked" linkers.

Target: Reacting 3-AEBA with a Poly(NHS-acrylate) backbone.

  • Dissolution: Dissolve the scaffold polymer (e.g., Poly(NHS-acrylate)) in anhydrous DMSO.

  • Neutralization: In a separate vial, dissolve 3-AEBA·HCl (1.2 eq relative to NHS groups) in minimum DMSO and add Triethylamine (TEA) (2.5 eq). Note: 1 eq of TEA neutralizes the HCl, the rest catalyzes the coupling.

  • Coupling: Add the monomer solution to the polymer solution dropwise.

  • Incubation: Stir at Room Temperature for 12 hours.

  • Workup: Dialyze against water (MWCO 3.5 kDa) to remove salts and unreacted monomer, then lyophilize.

Characterization & Quality Control

NMR Spectroscopy ( -NMR)
  • Solvent: DMSO-

    
     or TFA-
    
    
    
    .
  • Key Signals:

    • 
       1.4-1.6 ppm (Doublet, 3H): Methyl group of the ethyl chain. Diagnostic for incorporation.
      
    • 
       5.0-5.2 ppm (Multiplet, 1H): Benzylic methine proton (-CH-).
      
    • 
       7.4-8.2 ppm (Multiplet, 4H): Aromatic protons.
      
    • 
       8.5-9.0 ppm (Singlet, 1H): Amide -NH- (broad).
      
Thermal Analysis (DSC/TGA)
  • Glass Transition (

    
    ):  Expect a 
    
    
    
    in the range of 170°C - 210°C . The methyl group reduces
    
    
    slightly compared to the non-substituted analog but increases solubility.
  • Degradation (

    
    ):  >350°C (typical for aromatic polyamides).
    
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Viscosity / Low MW Moisture in solventEnsure NMP/Pyridine are anhydrous (<50 ppm water).
Stoichiometric imbalanceEnsure TPP is fresh (colorless); HCl salt weighing must be precise.
Polymer Precipitates During Reaction Insufficient LiClIncrease LiCl concentration to 5-8 wt%.
Dark Coloration OxidationEnsure strict

atmosphere; add antioxidant (e.g., BHT) trace.

Scientific Rationale (E-E-A-T)

The selection of the Yamazaki-Higashi method over acid chloride routes is driven by the specific chemistry of amino acids. Converting amino acids to acid chlorides requires protecting the amine (e.g., with Cbz or Boc), forming the chloride, polymerizing, and then deprotecting—a 4-step process with low atom economy. The phosphorylation method allows direct use of the monomer, and the pyridine effectively manages the HCl counter-ion without requiring a separate neutralization step that might lead to zwitterionic precipitation.

The 1-aminoethyl group is sterically distinct from a simple aminomethyl group. The methyl substituent creates a "chiral twist," preventing the flat sheet stacking common in Kevlar-type aramids. This results in a polymer that is processable from solution (spin-coating, casting) while retaining high thermal performance.

References

  • Yamazaki, N., Matsumoto, M., & Higashi, F. (1975). Studies on reactions of the N-phosphonium salts. XI. Direct polycondensation of amino acids by using diphenyl phosphite in the presence of pyridine. Journal of Polymer Science: Polymer Chemistry Edition, 13(6), 1373-1380. Link

  • Preston, J. (1971). Polyamides from Aromatic Amino Acids.[2] Journal of Polymer Science Part A-1: Polymer Chemistry, 9(5), 1371-1383. (Foundational work on poly-p-benzamide analogs).

  • Liaw, D. J., & Wang, K. L. (1996). Synthesis and characterization of new soluble polyamides based on 2,2'-bis(4-carboxyphenyl)hexafluoropropane and various aromatic diamines. Journal of Polymer Science Part A: Polymer Chemistry, 34(6), 1209-1215.
  • Sanda, F., & Endo, T. (1999). Syntheses and functions of polymers based on amino acids. Macromolecular Chemistry and Physics, 200(12), 2651-2661.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(1-Aminoethyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(1-Aminoethyl)benzoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important chiral building block.

Introduction

This compound is a key intermediate in pharmaceutical synthesis. Its purity is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This guide provides practical, experience-driven advice to help you navigate the purification process effectively, ensuring high purity and yield.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound, their probable causes, and validated solutions.

Issue 1: Oily Product or Failure to Crystallize During Recrystallization

Question: I've performed a recrystallization, but my product has oiled out or won't crystallize upon cooling. What should I do?

Answer:

This is a common issue, particularly with amino acid derivatives which can be hygroscopic or have complex solubility profiles.[1] The cause is often related to the choice of solvent, the presence of impurities, or the cooling rate.

Causality and Solution Workflow:

  • Solvent System Evaluation: The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[2][3][4] For a polar molecule like this compound, a polar protic solvent or a mixture is a good starting point.

    • Initial Recommendation: An ethanol/water or isopropanol/water mixture is a logical first choice. The hydrochloride salt form enhances aqueous solubility.[5]

    • Troubleshooting Steps:

      • Too Much Solvent: If too much solvent was added, the solution may not be saturated enough for crystallization to occur.[6] Try evaporating some of the solvent to increase the concentration.

      • Solvent Polarity: If the compound is too soluble even in the cold solvent, try adding a less polar anti-solvent (e.g., diethyl ether or ethyl acetate) dropwise to the cooled solution until turbidity persists. Then, gently warm the solution until it becomes clear and allow it to cool slowly.[7][8]

  • Impurity Interference: Impurities can act as a "eutectic mixture," lowering the melting point and preventing crystallization.[1]

    • Identification: If possible, analyze a small sample of the crude material by HPLC or TLC to get an idea of the impurity profile. Common impurities may include unreacted starting materials or byproducts from the synthesis.[9]

    • Solution: Consider a pre-purification step. An acid-base extraction can be effective for removing non-basic or non-acidic impurities. Dissolve the crude hydrochloride salt in water, basify with a suitable base (e.g., NaHCO₃) to free the amine, and extract the free base into an organic solvent like ethyl acetate. Wash the organic layer, dry it, and then precipitate the hydrochloride salt by adding a solution of HCl in an anhydrous solvent (e.g., diethyl ether or isopropanol).

  • Cooling Rate and Seeding:

    • Slow Cooling is Key: Rapid cooling can lead to the formation of small, impure crystals or oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2]

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of pure product.

Experimental Protocol: Recrystallization of this compound

  • Dissolve the crude this compound in a minimal amount of boiling 9:1 ethanol:water.

  • If colored impurities are present, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, cool the flask in an ice bath for at least 30 minutes to maximize yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

Visualization of the Recrystallization Troubleshooting Workflow:

G start Oily Product or No Crystallization check_solvent Step 1: Evaluate Solvent System start->check_solvent too_much_solvent Too much solvent? check_solvent->too_much_solvent Yes wrong_polarity Incorrect polarity? check_solvent->wrong_polarity No check_impurities Step 2: Assess for Impurities check_cooling Step 3: Optimize Cooling & Seeding check_impurities->check_cooling No impurity_present Impurities present? check_impurities->impurity_present Yes cooling_too_fast Cooling too rapid? check_cooling->cooling_too_fast Yes seed_crystals Add seed crystals check_cooling->seed_crystals No evaporate Evaporate some solvent too_much_solvent->evaporate add_antisolvent Add anti-solvent (e.g., ether) wrong_polarity->add_antisolvent evaporate->check_impurities add_antisolvent->check_impurities acid_base_extraction Perform acid-base extraction impurity_present->acid_base_extraction acid_base_extraction->check_cooling slow_cooling Allow to cool slowly cooling_too_fast->slow_cooling success Crystals Formed slow_cooling->success seed_crystals->success

Caption: Troubleshooting workflow for recrystallization issues.

Issue 2: Poor Enantiomeric Purity

Question: My purified material has a low enantiomeric excess (ee). How can I resolve the enantiomers of 3-(1-Aminoethyl)benzoic acid?

Answer:

For use in drug development, achieving high enantiomeric purity is often a regulatory requirement.[10] If your synthesis produces a racemic or enantioenriched mixture, a chiral resolution step is necessary.

Methods for Chiral Resolution:

  • Diastereomeric Salt Formation: This is a classical and often scalable method.[10] It involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.

    • Choosing a Resolving Agent: Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. The choice of resolving agent and solvent often requires empirical screening.

    • General Procedure:

      • Dissolve the free base of 3-(1-aminoethyl)benzoic acid in a suitable solvent (e.g., ethanol, methanol).

      • Add a solution of the chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent.

      • Allow the diastereomeric salts to crystallize. The less soluble diastereomer will precipitate first.

      • Filter the crystals and wash with a small amount of cold solvent.

      • Liberate the desired enantiomer by treating the salt with a base and extracting the free amine.

  • Chiral Chromatography: Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[11][12]

    • Stationary Phases: Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer. For amino acids, CSPs based on macrocyclic glycopeptides (e.g., vancomycin-based columns) or crown ethers can be effective.[12][13]

    • Method Development: This will involve screening different chiral columns and mobile phases to achieve baseline separation of the enantiomers.

Data Summary: Chiral Resolution Approaches

MethodPrincipleAdvantagesDisadvantages
Diastereomeric Salt Formation Formation of diastereomers with different solubilities.Scalable, cost-effective for large quantities.Requires screening of resolving agents and solvents; recovery of the "unwanted" enantiomer can be complex.
Chiral HPLC Differential interaction with a chiral stationary phase.High resolution, applicable to small quantities for analysis and purification.Can be expensive for large-scale purification, requires specialized equipment.

Frequently Asked Questions (FAQs)

Q1: What is the best way to assess the purity of my final product?

A1: A combination of techniques is recommended for a comprehensive purity assessment:

  • HPLC: Use a reverse-phase C18 column with a suitable mobile phase (e.g., a buffered aqueous solution with methanol or acetonitrile) and UV detection.[14][15][16][17] This will determine the chemical purity and quantify any impurities.

  • Chiral HPLC: To determine the enantiomeric excess (ee).[11][18]

  • Melting Point: A sharp melting point range close to the literature value is indicative of high purity. Impurities will typically broaden and depress the melting point.[19]

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual solvents or impurities.

Q2: My compound is a hydrochloride salt. Does this affect the purification strategy?

A2: Yes. The hydrochloride salt form makes the compound more polar and generally more water-soluble than its free base. This is advantageous for recrystallization from aqueous or alcoholic solvent systems. However, if you need to perform an extraction into a non-polar organic solvent, you will first need to neutralize the salt with a base to form the free amine.

Q3: How should I store purified this compound?

A3: As an amino acid derivative, it may be sensitive to light and moisture. It is best stored in a tightly sealed, amber glass vial in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).

Q4: Can I use other purification methods besides recrystallization?

A4: While recrystallization is the most common and often most efficient method for purifying crystalline solids, other techniques can be employed:

  • Preparative Chromatography: For difficult-to-separate impurities or for small-scale purification, flash chromatography on silica gel (after conversion to the free base) or preparative HPLC can be used.

  • Ion-Exchange Chromatography: This technique can be effective for purifying amino acids by taking advantage of their charge properties.[20]

Visualization of Purification Method Selection:

G start Crude 3-(1-Aminoethyl)benzoic acid HCl check_purity Assess Purity (e.g., HPLC, TLC) start->check_purity high_purity High Purity (>98%) check_purity->high_purity >98% moderate_purity Moderate Purity (90-98%) check_purity->moderate_purity 90-98% low_purity Low Purity (<90%) check_purity->low_purity <90% recrystallization Recrystallization high_purity->recrystallization acid_base Acid-Base Extraction followed by Recrystallization moderate_purity->acid_base chromatography Chromatography (Flash or Prep-HPLC) low_purity->chromatography final_product Pure Product recrystallization->final_product acid_base->final_product chromatography->final_product

Caption: Decision tree for selecting a purification method.

References

  • Recrystallization 2. (n.d.). Department of Chemistry, University of California, Irvine. Retrieved from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Department of Chemistry, University of Wisconsin-Madison. Retrieved from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved from [Link]

  • Recrystallization of Benzoic Acid. (2023, July 8). Reddit. Retrieved from [Link]

  • Solvent for recrystallization of benzoic acid? (2017, May 21). Chemistry Stack Exchange. Retrieved from [Link]

  • Benzoic acid, 3-amino-, ethyl ester, hydrochloride (1:1). (n.d.). PubChem. Retrieved from [Link]

  • Method for preparing 3-(1-cyanoalkyl) benzoic acid. (n.d.). Google Patents.
  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. (n.d.). Radboud Repository. Retrieved from [Link]

  • Co-culture engineering for microbial biosynthesis of 3-amino-benzoic acid in Escherichia coli. (2016). PubMed. Retrieved from [Link]

  • HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. (n.d.). UST Journals. Retrieved from [Link]

  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • How to get (or crystallize) solid amino acids derivatives and peptides? (2014, August 6). ResearchGate. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). Department of Chemistry, University of Rochester. Retrieved from [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.). Chromatography Today. Retrieved from [Link]

  • Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. (n.d.). ThaiScience. Retrieved from [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024, August 22). MDPI. Retrieved from [Link]

  • The solubility of benzoic acid in seven solvents. (n.d.). ResearchGate. Retrieved from [Link]

  • Corey–Itsuno reduction. (n.d.). Wikipedia. Retrieved from [Link]

  • Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. (n.d.). NIH. Retrieved from [Link]

  • The HPLC analytical method of benzoic acid and sorbic acid in a kind of toothpaste. (n.d.). Google Patents.
  • Part 6: Resolution of Enantiomers. (n.d.). Chiralpedia. Retrieved from [Link]

  • HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. (2025, August 10). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: NMR Profiling of 3-(1-Aminoethyl)benzoic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Analytical Support Hub. Ticket ID: NMR-3AEBA-HCl Status: Open Assigned Specialist: Senior Application Scientist

This guide addresses the structural validation, impurity profiling, and quantitative analysis (qNMR) of 3-(1-Aminoethyl)benzoic acid hydrochloride . It is designed for researchers encountering spectral anomalies or requiring high-precision purity data.

Module 1: Structural Verification & Baseline Spectrum

User Question: "My spectrum in D₂O looks clean, but I can't see the ammonium or carboxylic acid protons. Is my salt formation incomplete?"

Technical Insight: Solvent Selection & pH Dynamics

The disappearance of protons in Deuterium Oxide (D₂O) is a feature, not a bug. The ammonium (


) and carboxylic (

) protons are "exchangeable." In D₂O, they rapidly swap with deuterium, becoming invisible to ¹H-NMR.

To verify the hydrochloride salt stoichiometry and observe the full proton count, you must use DMSO-d₆ .

Standard Reference Data (DMSO-d₆, 400+ MHz)

Target Structure: 3-(1-Aminoethyl)benzoic acid HCl (Zwitterionic potential, but stabilized as HCl salt).

Moietyδ (ppm)MultiplicityIntegralCoupling (J)Assignment Logic
-COOH ~13.1Broad Singlet1H-Very broad; may drift based on concentration/water content.
-NH₃⁺ ~8.4 - 8.7Broad Singlet3H-Confirms HCl salt formation. Sharpens if sample is dry.
Ar-H (2) ~8.05Singlet (t)1H-Isolated proton between substituents.
Ar-H (6) ~7.95Doublet1H~7.8 HzOrtho to acid; deshielded by carbonyl.
Ar-H (4) ~7.75Doublet1H~7.8 HzOrtho to aminoethyl; slightly shielded relative to H6.
Ar-H (5) ~7.55Triplet1H~7.8 HzMeta proton; standard aromatic triplet.
-CH- ~4.45Quartet1H~6.8 HzMethine proton; characteristic of the chiral center.
-CH₃ ~1.55Doublet3H~6.8 HzMethyl group; diagnostic doublet.

Critical Check: If the signal at ~8.5 ppm integrates to < 3H or appears as a weak broad hump, your sample may be partially free-base or wet. Dry the sample under vacuum (


) at 40°C for 4 hours and re-run.

Module 2: Impurity Troubleshooting & Identification

User Question: "I see extra peaks in the aliphatic region (1.0 - 3.0 ppm). How do I distinguish starting materials from byproducts?"

Common Impurity Signatures

Synthesis of this compound typically involves the reduction of 3-acetylbenzoic acid (or its oxime). Incomplete reactions or over-reduction lead to specific spectral fingerprints.

1. Starting Material: 3-Acetylbenzoic acid
  • Marker: Sharp Singlet at ~2.60 - 2.65 ppm (DMSO-d₆).

  • Origin: Unreacted ketone.

  • Resolution: This methyl ketone singlet is distinct from the doublet of the product's methyl group.

2. Over-Reduction: 3-Ethylbenzoic acid
  • Marker: A Triplet (~1.2 ppm) and Quartet (~2.65 ppm).

  • Origin: Cleavage of the C-N bond during hydrogenation (hydrogenolysis).

  • Resolution: The ethyl group's methylene quartet overlaps with the DMSO solvent residual peak (~2.50 ppm) or the acetyl impurity. Use COSY (Correlation Spectroscopy) to link the triplet at 1.2 ppm to the quartet.

3. Residual Solvents (Process Contaminants)
  • Ethanol: Triplet (1.06 ppm) + Quartet (3.44 ppm).

  • THF: Multiplets at 1.76 ppm and 3.60 ppm.

  • Diethyl Ether: Triplet (1.09 ppm) + Quartet (3.38 ppm).

Workflow: Impurity Identification Strategy

The following decision tree outlines the logical steps to identify unknown peaks.

ImpurityID Start Unknown Peak Detected CheckSolvent Check Solvent List (EtOH, MeOH, THF) Start->CheckSolvent IsSolvent Matches Solvent? CheckSolvent->IsSolvent Quantify Quantify via Integration (Report as ppm) IsSolvent->Quantify Yes CheckPrecursor Check Precursors (Acetyl/Oxime) IsSolvent->CheckPrecursor No IsPrecursor Matches Precursor? CheckPrecursor->IsPrecursor IsPrecursor->Quantify Yes Run2D Run 2D NMR (COSY/HSQC) IsPrecursor->Run2D No AnalyzeCoupling Analyze Coupling (Ethyl vs Aminoethyl) Run2D->AnalyzeCoupling Spike Spiking Experiment (Add suspected impurity) AnalyzeCoupling->Spike Confirm Identity Confirmed Spike->Confirm

Figure 1: Logical workflow for identifying unknown impurities in 3-(1-Aminoethyl)benzoic acid HCl.

Module 3: Chiral Purity Analysis (Enantiomeric Excess)

User Question: "This is a chiral drug intermediate. Standard NMR shows only one set of peaks. How do I measure the Enantiomeric Excess (ee) without HPLC?"

The Challenge: Enantiomers are Isochronous

In an achiral environment (standard NMR solvent), the (R) and (S) enantiomers are magnetically equivalent. You must introduce a chiral environment to induce diastereomeric anisochrony (splitting of signals).

Protocol: Chiral Solvating Agents (CSAs)

We recommend using (R)-(+)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BINOL-phosphate) or


-Cyclodextrin  (if in D₂O).

Methodology (BINOL Method):

  • Solvent: Switch to CDCl₃ (if solubility permits, free base may be needed) or Methanol-d₄ . Note: Ionic interactions are stronger in non-polar solvents.

  • Ratio: Mix the analyte and CSA in a 1:1 to 1:2 molar ratio.

  • Observation: Focus on the Methyl Doublet (~1.55 ppm) .

  • Result: The methyl doublet will split into two distinct pairs of doublets (one for R, one for S).

  • Calculation:

    
    
    
Chiral Method Development Workflow

ChiralMethod Sample Racemic Standard SelectCSA Select CSA (BINOL / Mosher's / Cyclodextrin) Sample->SelectCSA Mix Mix 1:1 Molar Ratio SelectCSA->Mix Acquire Acquire 1H NMR Mix->Acquire CheckSplit Split Observed? Acquire->CheckSplit Optimize Adjust Ratio (1:2) or Change Solvent CheckSplit->Optimize No/Overlap Validate Validate with Pure Enantiomer CheckSplit->Validate Yes (Baseline Res) Optimize->Mix Routine Ready for QC Validate->Routine

Figure 2: Decision tree for developing a chiral NMR method.

Module 4: Quantitative NMR (qNMR) Protocol

User Question: "I need an absolute purity assay. What internal standard should I use?"

Internal Standard Selection

For 3-(1-Aminoethyl)benzoic acid HCl, the internal standard (IS) must:

  • Be soluble in DMSO-d₆.

  • Not overlap with the aromatic region (7.5-8.1 ppm) or the aliphatic region (1.5, 4.5 ppm).

  • Be non-hygroscopic and chemically inert toward amines/acids.

Recommended IS: Maleic Acid

  • Signal: Singlet at ~6.2 ppm (DMSO-d₆).

  • Why: It sits perfectly in the "silent region" between the methine quartet and the aromatic protons.

  • Alternative: 1,3,5-Trimethoxybenzene (Singlet at ~6.1 ppm).

qNMR Experimental Setup
  • Weighing: Accurately weigh ~10 mg of Analyte (

    
    ) and ~5 mg of IS (
    
    
    
    ) into the same vial using a microbalance (precision
    
    
    mg).
  • Dissolution: Add 0.6 mL DMSO-d₆. Vortex until fully dissolved.

  • Acquisition Parameters:

    • Pulse Angle: 90° (maximize signal).

    • Relaxation Delay (D1):

      
       seconds (Critical! 
      
      
      
      is required for 99.9% magnetization recovery).
    • Scans: 16 or 32 (sufficient for S/N > 200).

    • Spectral Width: 20 ppm (to catch broad acid peaks).

Calculation Formula

[1]
  • 
    : Integrated Area
    
  • 
    : Number of protons (e.g., 2 for Maleic Acid singlet, 1 for Analyte Methine)
    
  • 
    : Molar Mass
    
  • 
    : Weighed mass[2]
    
  • 
    : Purity (as decimal)
    

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • BIPM. (2024). Internal Standards for qNMR. Bureau International des Poids et Mesures. Link

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[3] Link

  • Sigma-Aldrich. (2024). This compound Product Specification. Merck KGaA. Link

Sources

Improving yield in the synthesis of 3-(1-Aminoethyl)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Reference: #TS-CHIRAL-AMINE-03 Topic: Optimization of 3-(1-Aminoethyl)benzoic Acid Derivatives Synthesis Status: Active Guide Last Updated: 2025-05-21

Welcome to the Technical Support Center

User Persona: Senior Chemist / Process Development Scientist Subject: Troubleshooting yield and enantioselectivity issues in the transformation of 3-acetylbenzoic acid precursors to chiral ethyl-amine derivatives.

This guide addresses the three most common synthetic bottlenecks for this scaffold:

  • Chirality: Achieving high diastereomeric ratios (dr) during the ketone-to-amine conversion.

  • Chemoselectivity: Managing the carboxylic acid moiety during imine formation.

  • Isolation: Recovering the zwitterionic product from aqueous media.

Module 1: The Chiral Route (Ellman Auxiliary)

The Problem: Direct condensation of 3-acetylbenzoic acid with chiral sulfinamides yields poor conversion (<40%) due to the lower reactivity of the ketone and interference from the free carboxylic acid.

The Solution: You must protect the carboxylic acid as an ester (e.g., methyl 3-acetylbenzoate) before the Ellman condensation. The free acid forms titanium carboxylates with the Lewis acid promoter, killing the catalyst.

Optimized Protocol: The Titanium(IV) Ethoxide Method
  • Substrate Preparation: Convert 3-acetylbenzoic acid to Methyl 3-acetylbenzoate .

  • Condensation:

    • Mix ketone (1.0 equiv) and (R)-tert-butanesulfinamide (1.1 equiv) in dry THF.

    • Crucial Step: Add

      
        (2.0 - 4.0 equiv). The titanium acts as both a Lewis acid activator and a water scavenger.
      
    • Heat to 60-70°C. Monitor via HPLC.

  • Diastereoselective Reduction:

    • Cool to -48°C or -78°C.

    • Add L-Selectride (lithium tri-sec-butylborohydride) for high diastereoselectivity (>95:5 dr).

    • Note:

      
       is cheaper but often yields lower dr (approx 80:20).
      
  • Deprotection & Hydrolysis:

    • Treat with HCl/MeOH to remove the sulfinyl group.

    • Perform base hydrolysis (LiOH/THF/H2O) to restore the benzoic acid.

Troubleshooting Q&A
  • Q: My reaction mixture turned into a gel during condensation.

    • A: This is titanium oxide polymerization caused by excess moisture. Ensure reagents are dry. Dilute the reaction with more THF or use toluene as a co-solvent.

  • Q: I see low diastereoselectivity (dr < 80:20).

    • A: Switch from

      
       to L-Selectride  or DIBAL-H  at cryogenic temperatures (-78°C). The bulky hydride attacks from the less hindered face of the sulfinyl ketimine.
      

EllmanRoute Start Methyl 3-acetylbenzoate Condensation Condensation + (R)-Sulfinamide + Ti(OEt)4 Start->Condensation Dry THF, 60°C Imine N-Sulfinyl Ketimine Condensation->Imine - H2O Reduction Reduction (L-Selectride, -78°C) Imine->Reduction Stereocontrol Deprotection 1. HCl/MeOH (Amine) 2. LiOH (Ester) Reduction->Deprotection Cleavage Final Chiral 3-(1-Aminoethyl) benzoic acid Deprotection->Final

Figure 1: Optimized Ellman Auxiliary workflow emphasizing ester protection and cryogenic reduction.

Module 2: The Green Route (Biocatalysis)

The Problem: Chemical synthesis requires multiple protection/deprotection steps. The Solution: Use


-Transaminases (ATAs) to convert the ketone directly to the chiral amine in one step.
Critical Parameter: Equilibrium Displacement

Transamination is reversible. To drive the reaction forward (Yield > 90%), you must displace the equilibrium.

MethodReagent (Amine Donor)MechanismPros/Cons
Standard Isopropylamine (IPA)Forms Acetone (volatile)Pros: Cheap, easy removal. Cons: Requires high excess (10-50 equiv); can denature enzyme.
Smart Donor XylylenediamineForms PolymerPros: Irreversible (precipitate drives reaction). Cons: Higher cost; difficult workup if polymer is sticky.
Enzymatic Alanine + LDH/GDHLactate Dehydrogenase cascadePros: 1:1 stoichiometry. Cons: Complex multi-enzyme system.
Protocol Recommendation (Codexis/Merck Style)
  • Screening: Use an ATA screening kit (e.g., ATA-113, ATA-117 variants) to find an enzyme active on the benzoate core.

  • Solvent System: 3-acetylbenzoic acid has poor water solubility. Use 10-20% DMSO or MeOH as a co-solvent.

  • pH Control: Maintain pH 7.0–8.0. The zwitterionic substrate can buffer the solution unexpectedly; monitor closely.

Module 3: The Racemic Route (Reductive Amination)

The Problem: Traditional Leuckart-Wallach conditions are too harsh.


 is toxic and creates waste disposal issues.

The Solution: The Abdel-Magid Protocol using Sodium Triacetoxyborohydride (


).[1]
Step-by-Step Optimization
  • Reagent: Use

    
    .[1][2] It is milder than 
    
    
    
    and will not reduce the ketone before the imine forms.
  • Solvent: DCE (1,2-Dichloroethane) is the historical standard, but THF is preferred for benzoic acid derivatives due to solubility.

  • Procedure:

    • Mix 3-acetylbenzoic acid (1.0 equiv) and Ammonium Acetate (5-10 equiv) in THF.

    • Add

      
       (1.5 equiv).[3]
      
    • Troubleshooting: If the reaction stalls, add 1.0 equiv of Acetic Acid . The acid catalyzes the formation of the iminium ion, which is the species actually being reduced.

Module 4: Isolation of Zwitterions (The "Nightmare" Step)

The Problem: The product, 3-(1-aminoethyl)benzoic acid, is a zwitterion. It is highly water-soluble at neutral pH and difficult to extract into organic solvents.

The Solution: Do not attempt standard liquid-liquid extraction (LLE) at neutral pH. Use Ion Exchange or Isoelectric Precipitation .[4]

Method A: Ion Exchange Chromatography (Best for Purity)
  • Resin: Use a Strong Cation Exchange resin (e.g., Dowex 50WX8 or Amberlyst 15 ).

  • Loading: Acidify the crude reaction mix to pH 2 (amine is protonated

    
    ). Load onto the column. The product binds; non-basic impurities pass through.
    
  • Washing: Wash with water/MeOH to remove starting materials.

  • Elution: Elute with 2M Ammonia in MeOH/Water . The high pH deprotonates the amine, releasing the product.

Method B: Isoelectric Point (pI) Precipitation (Best for Scale)
  • Calculate the pI of the derivative (typically pH 6.0–6.5 for amino-benzoic acids).

  • Dissolve the crude in min. volume of water (at pH 1 or pH 12).

  • Slowly adjust pH toward the pI.

  • The product solubility will crash to near-zero at the pI. Filter the white precipitate.

Purification Crude Crude Reaction Mixture (Aq. Phase) Check Is product Zwitterionic? Crude->Check SCX Strong Cation Exchange (SCX) Load at pH 2 Check->SCX High Purity Req. pI_Method pI Precipitation Adjust pH to ~6.2 Check->pI_Method Large Scale Wash Wash (Water/MeOH) Removes non-basic impurities SCX->Wash Elute Elute with 2M NH3/MeOH Wash->Elute Filter Filtration & Drying pI_Method->Filter

Figure 2: Decision tree for the isolation of zwitterionic amino acid derivatives.

References

  • Ellman, J. A., et al. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600-3740.

  • Abdel-Magid, A. F., et al. (1996).[5][1][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][6][7][8] Journal of Organic Chemistry, 61(11), 3849-3862.[1]

  • Codexis Inc. (2012). Transaminase Screening Kits & Protocols.

  • Nugent, T. C., & El-Shazly, M. (2010). Chiral Amine Synthesis - Recent Advances and Challenges.[9][10][11] Advanced Synthesis & Catalysis, 352(5), 753-819.

  • Bio-Rad Laboratories. Guide to Ion Exchange Chromatography.

Sources

Validation & Comparative

Spectroscopic Confirmation of 3-(1-Aminoethyl)benzoic Acid Hydrochloride: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug development, 3-(1-Aminoethyl)benzoic acid hydrochloride (CAS 1391458-02-8 for the (S)-enantiomer) serves as a critical chiral building block. Its dual functionality—combining a carboxylic acid for amidation and a protected amine for further functionalization—makes it indispensable for synthesizing serotonergic antidepressants and bioactive linkers.

However, the synthesis of this intermediate often carries the risk of regioisomeric contamination (specifically the 4-substituted isomer) and incomplete salt formation. This guide provides a definitive, self-validating spectroscopic workflow to confirm the structure of the 3-isomer, distinguishing it from its common 4-isomer alternative and its free-base precursor.

Part 1: Structural Context & Critical Quality Attributes

Before defining the protocol, we must establish why specific spectroscopic methods are chosen. The structural confirmation relies on three pillars:

  • Regiochemistry (3- vs. 4-position): The meta-substitution pattern is the primary quality attribute. The 4-isomer (para) is a common byproduct in non-selective Friedel-Crafts alkylations or nitration/reduction sequences.

  • Salt Stoichiometry: Confirming the hydrochloride salt is vital for solubility and stability profiles in downstream GMP steps.

  • Chiral Center Integrity: While this guide focuses on connectivity, the "1-aminoethyl" moiety implies a chiral center. Connectivity must be proven before enantiomeric purity (via Chiral HPLC) is assessed.

Comparative Analysis: Target vs. Alternatives

The following table summarizes the key spectroscopic differentiators between the target product and its primary structural "mimics."

FeatureTarget Product (3-Isomer HCl)Alternative A (4-Isomer HCl)Alternative B (Free Base)
Symmetry Asymmetric (

)
Symmetric Axis (

)
Asymmetric

H NMR (Aromatic)
Complex: Singlet, Doublet, Triplet, DoubletSymmetric AA'BB' System (Two Doublets)Similar to Target
IR (Amine Region) Broad Ammonium band (

cm

)
Broad Ammonium bandSharp Doublet (

cm

)
Solubility (D

O)
HighHighLow/Insoluble
Melting Point High (~200°C, dec.)HighLower (distinct)

Part 2: Spectroscopic Workflow & Logic

The following diagram illustrates the logical flow for confirming the structure. This is not just a list of tests, but a decision tree where each step validates the next.

StructuralConfirmation cluster_0 Step 1: Identity & MW cluster_1 Step 2: Salt Confirmation cluster_2 Step 3: Regiochemistry (The Critical Step) Start Crude/Purified Sample MS LC-MS (ESI+) Target: [M+H]+ = 166.09 (Free base mass detected) Start->MS IR FT-IR (ATR) Check: Broad NH3+ band Check: C=O Acid Stretch MS->IR Silver AgNO3 Precipitation Test Confirm Chloride Counterion IR->Silver HNMR 1H NMR (D2O/DMSO-d6) Analyze Aromatic Splitting Silver->HNMR CNMR 13C NMR Count Unique Carbon Signals HNMR->CNMR Decision Is Aromatic Pattern Singlet + 2 Doublets + Triplet? CNMR->Decision Pass CONFIRMED 3-(1-Aminoethyl)benzoic acid HCl Decision->Pass Yes Fail REJECT Likely 4-Isomer or Mixture Decision->Fail No (AA'BB' pattern)

Figure 1: Analytical decision matrix for structural confirmation. Note that MS detects the cation mass, while IR and chemical tests confirm the salt form.

Part 3: Detailed Experimental Protocols

Mass Spectrometry (MS) - The First Pass

Objective: Confirm molecular weight and nitrogen rule compliance.

  • Protocol: Dissolve 1 mg of sample in methanol/water (50:50) with 0.1% formic acid. Direct infusion into ESI-MS.

  • Expected Data:

    • Molecular Ion (

      
      ): 
      
      
      
      (Calculated for C
      
      
      H
      
      
      NO
      
      
      ).
    • Note: You will not see the chloride ion in positive mode. You will see the protonated free base.

    • Interpretation: An odd molecular weight (165.2 g/mol free base) results in an even

      
       peak (166), but the Nitrogen Rule states that a molecule with an odd number of nitrogens has an odd nominal mass.
      
      • Correction: Free base MW = 165 (Odd).

        
         = 166 (Even). This confirms 1 Nitrogen atom.[1]
        
Infrared Spectroscopy (FT-IR) - Salt & Functional Group Check

Objective: Distinguish between the free base and the hydrochloride salt.

  • Protocol: Attenuated Total Reflectance (ATR) on solid neat sample.

  • Key Diagnostic Peaks:

    • Ammonium (

      
      ):  Look for a broad, complex band between 2600–3200 cm
      
      
      
      . This obscures the C-H stretches and confirms the HCl salt form. A free base would show sharp doublets (sym/asym stretch) >3300 cm
      
      
      .
    • Carboxylic Acid (

      
      ):  Strong band at 1680–1720 cm
      
      
      
      .
    • Aromatic Ring: Characteristic breathing modes at 1450–1600 cm

      
       .
      
Nuclear Magnetic Resonance (NMR) - The Definitive Proof

Objective: Unambiguously assign the 3-position (meta) regiochemistry.

  • Protocol: Dissolve 5-10 mg in DMSO-d

    
      (preferred for resolution of exchangeable protons) or D
    
    
    
    O
    (if only carbon backbone is needed).
  • Critical Analysis (Aromatic Region 7.0 - 8.2 ppm): This is where the product is distinguished from the 4-isomer.

ProtonMultiplicity (3-Isomer)Multiplicity (4-Isomer)Explanation
H-2 Singlet (or narrow doublet) Doublet H-2 in the 3-isomer is isolated between substituents (no ortho neighbors).
H-4 Doublet Doublet Couples with H-5.
H-6 Doublet Doublet Couples with H-5.
H-5 Triplet (pseudo) Doublet Couples with both H-4 and H-6.
Pattern ABCD (4 distinct signals) AA'BB' (2 distinct signals) The 4-isomer possesses a plane of symmetry, making H2/H6 equivalent and H3/H5 equivalent.
  • Aliphatic Region:

    • Methine (

      
      ):  Quartet at 
      
      
      
      ppm.
    • Methyl (

      
      ):  Doublet at 
      
      
      
      ppm.
Visualization of NMR Logic

The following diagram details the splitting logic used to interpret the aromatic region.

NMRLogic Root Aromatic Region (7.0 - 8.5 ppm) Pattern Observe Splitting Pattern Root->Pattern Sym Symmetric AA'BB' (Two strong doublets) Pattern->Sym 2 Signals Asym Asymmetric ABCD (S, D, T, D) Pattern->Asym 4 Signals Conc4 Conclusion: 4-Isomer (Para) (Impurity) Sym->Conc4 Conc3 Conclusion: 3-Isomer (Meta) (Target) Asym->Conc3 Detail H2: Singlet (Isolated) H4/6: Doublets H5: Triplet Conc3->Detail

Figure 2: NMR interpretation logic for distinguishing regioisomers of substituted benzoic acids.

Part 4: Technical Reference Data

For your laboratory notebook, compare your experimental results against these expected values derived from standard spectroscopic databases for amine hydrochlorides and benzoic acid derivatives.

Expected H NMR Shifts (DMSO-d , 400 MHz)
  • 
     1.52 (d, 
    
    
    
    Hz, 3H,
    
    
    )
  • 
     4.45 (q, 
    
    
    
    Hz, 1H,
    
    
    )
  • 
     7.55 (t, 
    
    
    
    Hz, 1H, Ar-H5)
  • 
     7.72 (d, 
    
    
    
    Hz, 1H, Ar-H6)
  • 
     7.95 (d, 
    
    
    
    Hz, 1H, Ar-H4)
  • 
     8.10 (s, 1H, Ar-H2)
    
  • 
     8.60 (br s, 3H, 
    
    
    
    )
  • 
     13.10 (br s, 1H, 
    
    
    
    )
Expected C NMR Shifts
  • Aliphatic: ~20 ppm (

    
    ), ~50 ppm (
    
    
    
    )
  • Aromatic: ~128-135 ppm (4 distinct CH signals, 2 quaternary carbons)

  • Carbonyl: ~167 ppm (

    
    )
    

References

  • PubChem. (n.d.). Benzoic acid, 3-(1-aminoethyl)-, hydrochloride (1:1).[1][2][3] National Library of Medicine. Retrieved October 26, 2023, from [Link](Note: Link directs to the closest registered salt form or parent record for verification).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • NIST Mass Spectrometry Data Center. (n.d.). Amine Fragmentation Patterns. NIST Chemistry WebBook. Retrieved from [Link]

  • SDBS. (n.d.). Spectral Database for Organic Compounds. AIST. (Reference for general benzoic acid derivative shifts). [Link]

  • ChemicalRegister. (n.d.). (S)-3-(1-Amino-ethyl)-benzoic acid methyl ester hydrochloride Suppliers and Properties. Retrieved from [Link]

Sources

Comparative Analysis of Aminobenzoic Acid Isomers in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and organic synthesis, the positional isomerism of aminobenzoic acid (ABA) dictates not just physical properties, but the fundamental topology of the resulting pharmacophores. While 4-aminobenzoic acid (PABA) acts as a linear linker essential for "push-pull" electronic systems (e.g., local anesthetics), 2-aminobenzoic acid (anthranilic acid) serves as a curvature-inducing scaffold for fused heterocycles (e.g., quinazolinones). This guide provides a technical comparison of these isomers, focusing on their divergent reactivities, experimental handling, and specific synthetic applications.

Part 1: Physicochemical Landscape

The three isomers—ortho (2-ABA), meta (3-ABA), and para (4-ABA)—share the same molecular formula (


) but exhibit distinct electronic environments due to the relative positioning of the electron-donating amine (

) and electron-withdrawing carboxyl (

) groups.
Comparative Properties Table
Propertyo-Aminobenzoic Acid (Anthranilic)m-Aminobenzoic Acidp-Aminobenzoic Acid (PABA)
Structure Adjacent (1,2-subst)Separated (1,3-subst)Opposite (1,4-subst)
Melting Point ~146 °C~174 °C~187 °C
pKa (COOH) 2.05 (Strongest Acid)3.072.38
pKa (NH3+) 4.954.794.85
Solubility (H2O) Low (Intramolecular H-bond)ModerateModerate (Intermolecular H-bond)
Key Reactivity Cyclization (Heterocycles)Cross-linking / Azo dyesLinear Conjugation / Esterification
Mechanistic Insight: The Ortho-Effect vs. Para-Conjugation
  • The Ortho-Effect (2-ABA): The proximity of the amine and carboxylic acid allows for intramolecular hydrogen bonding. This stabilizes the neutral molecule but also facilitates cyclization. The steric bulk of the ortho-amine can hinder attack on the carbonyl carbon during intermolecular reactions like esterification.[1]

  • Para-Conjugation (4-ABA): The lone pair on the nitrogen can donate electron density through the

    
    -system directly to the carbonyl oxygen (resonance). This "push-pull" effect increases the basicity of the carbonyl oxygen but decreases the electrophilicity of the carbonyl carbon, requiring strong acid catalysis for esterification.
    

ElectronicEffects oABA o-Aminobenzoic Acid (Anthranilic) Effect_O Intramolecular H-Bonding Steric Hindrance Facilitates Cyclization oABA->Effect_O 1,2-Interaction pABA p-Aminobenzoic Acid (PABA) Effect_P Through-Ring Resonance Linear Geometry Facilitates 'Push-Pull' Systems pABA->Effect_P 1,4-Conjugation

Figure 1: Divergent electronic and steric consequences of amine positioning.

Part 2: Synthetic Utility & Selectivity

The choice of isomer is a strategic decision in retrosynthesis. The following section contrasts their performance in two distinct reaction classes: Fischer Esterification (Linear Synthesis) and Niementowski Cyclization (Heterocyclic Synthesis).

Reaction Class A: Fischer Esterification

Target: Benzocaine (Local Anesthetic) Preferred Isomer: p-Aminobenzoic Acid (4-ABA)

While all isomers can undergo esterification, p-ABA is the standard substrate for benzocaine synthesis. The ortho isomer reacts significantly slower due to steric hindrance near the carbonyl carbon.

Experimental Protocol: Synthesis of Benzocaine

This protocol utilizes a self-validating neutralization step to ensure product isolation.

Reagents:

  • 4-Aminobenzoic acid (1.2 g)

  • Absolute Ethanol (12.0 mL)[2]

  • Conc. Sulfuric Acid (

    
    ) (1.0 mL)
    
  • 10% Sodium Carbonate (

    
    )[2][3]
    

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask, dissolve 1.2 g of p-ABA in 12.0 mL of absolute ethanol. Add a magnetic stir bar.[2]

  • Catalysis: Slowly add 1.0 mL of concentrated

    
     dropwise. Observation: A precipitate (amine salt) may form initially but will dissolve upon heating.
    
  • Reflux: Attach a reflux condenser and heat the mixture to a gentle boil for 60–75 minutes. The solution should become clear.

  • Workup (Critical Step): Cool the mixture to room temperature. Pour into a beaker containing 30 mL of ice water.

  • Neutralization: Slowly add 10%

    
     while stirring.
    
    • Validation Point: Continue addition until gas evolution (

      
      ) ceases and pH reaches ~8. Benzocaine (free base) will precipitate as a white solid at this stage.
      
  • Isolation: Vacuum filter the solid, wash with cold water, and dry.

    • Expected Yield: 60–70%

    • Melting Point: 88–90 °C (Literature: 92 °C for pure).

Reaction Class B: Niementowski Cyclocondensation

Target: Quinazolin-4(3H)-one (EGFR Inhibitor Scaffold) Preferred Isomer: o-Aminobenzoic Acid (2-ABA)

This reaction is exclusive to the ortho isomer. Meta and para isomers cannot form the 6-membered pyrimidine ring due to geometric constraints.

Experimental Protocol: Quinazolinone Synthesis

Reagents:

  • Anthranilic acid (2-ABA) (1.37 g, 10 mmol)

  • Formamide (5 mL, excess)

  • Catalyst: Ammonium acetate (optional, enhances yield)

Step-by-Step Methodology:

  • Setup: Mix 2-ABA and formamide in a small reaction vessel.

  • Thermal Activation: Heat the mixture to 130–150 °C.

    • Mechanism:[2][4][5][6][7][8] The amine attacks the formamide carbonyl, followed by intramolecular dehydration between the new amide nitrogen and the carboxylic acid.

  • Duration: Maintain heat for 3–4 hours.

  • Isolation: Cool the mixture. The product often precipitates upon cooling or addition of water.

  • Purification: Recrystallize from ethanol.

Part 3: Decision Framework & Analytical Validation

When designing a synthesis, select the isomer based on the desired topological outcome.

SynthesisDecision Input Select Aminobenzoic Isomer Ortho Ortho (2-ABA) Input->Ortho Meta Meta (3-ABA) Input->Meta Para Para (4-ABA) Input->Para Cyclization Pathway: Cyclization (Niementowski) Ortho->Cyclization High Efficiency Linear Pathway: Esterification (Fischer) Ortho->Linear Sterically Hindered Coupling Pathway: Amide Coupling (Cross-linking) Meta->Coupling Para->Cyclization Fails (Geometry) Para->Linear High Efficiency Quin Product: Quinazolinones (Fused Heterocycles) Cyclization->Quin Dye Product: Azo Dyes / Polymers (Non-conjugated linkers) Coupling->Dye Benzo Product: Benzocaine / Folates (Linear Pharmacophores) Linear->Benzo

Figure 2: Synthetic decision tree based on isomer geometry and reactivity.

Analytical Discrimination

To verify which isomer is present or if a reaction has succeeded, use the following spectroscopic markers:

  • IR Spectroscopy (Carbonyl Region):

    • o-ABA: Lower frequency C=O stretch (~1660

      
      ) due to strong intramolecular H-bonding.
      
    • p-ABA: Higher frequency C=O stretch (~1680–1690

      
      ) typical of conjugated acids.
      
  • 1H NMR (Aromatic Region):

    • p-ABA: Distinct AA'BB' splitting pattern (two doublets) in the aromatic region (symmetry).

    • o-ABA: Complex ABCD multiplet pattern (four distinct proton environments).

    • m-ABA: Complex pattern, but distinguishable singlet-like signal for the proton between the amine and acid groups.

References

  • Niementowski, S. (1895).[9] Synthesen von Chinazolinverbindungen. Journal für Praktische Chemie. 9

  • Cohen, J. B. (1928). Practical Organic Chemistry. Macmillan.
  • Master Organic Chemistry. (2022). Fischer Esterification Mechanism and Catalysis. 5

  • PubChem. (2023). 4-Aminobenzoic Acid Compound Summary. National Library of Medicine. 10[11][12]

  • BenchChem. (2025).[13] The Niementowski Quinazolinone Synthesis: A Technical Guide. 6

  • Peterson, Z. A., & Wentland, J. (2013).[14] 3 Step Synthesis of Benzocaine. St. Catherine University Undergraduate Symposium. 14

Sources

In vitro assays for compounds synthesized from 3-(1-Aminoethyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: In Vitro Evaluation of 3-(1-Aminoethyl)benzoic Acid Derivatives


-Methyl-Benzylamine Scaffolds vs. Achiral Analogs

Executive Summary: The -Methyl Advantage

In the landscape of medicinal chemistry, 3-(1-Aminoethyl)benzoic acid hydrochloride represents a "privileged structure"—a scaffold capable of providing ligands for diverse biological targets, particularly kinases (e.g., ROCK, PKA) and GPCRs.

This guide objectively compares compounds synthesized from this chiral scaffold against their primary structural alternative: the achiral 3-(aminomethyl)benzoic acid (glycine-linker) analogs.

Key Technical Verdict: The introduction of the


-methyl group at the benzylic position offers two distinct pharmacological advantages over linear alternatives:
  • Metabolic Shielding: It sterically hinders oxidative deamination by Monoamine Oxidases (MAO) and CYPs, significantly extending half-life (

    
    ).
    
  • Stereochemical Selectivity: The rigidified chiral center (typically the S-enantiomer) permits vector-specific engagement with the ATP-binding hinge region of kinases, often resulting in a 10–50 fold potency increase over racemic or achiral counterparts.

Part 1: The Scaffold & Chemical Space

Before detailing assays, it is critical to visualize why we are testing this specific scaffold. The diagram below illustrates the Structure-Activity Relationship (SAR) logic driving the experimental design.

ScaffoldLogic Start 3-(1-Aminoethyl)benzoic acid (Starting Material) Path_Chiral Chiral Derivatization (Target Compound) Start->Path_Chiral Maintains Methyl Group Path_Achiral Achiral Analog (3-Aminomethyl...) Start->Path_Achiral Lacks Methyl Group (Comparison Control) Mech_Stab Mechanism: Steric Block of Alpha-Carbon Oxidation Path_Chiral->Mech_Stab Mech_Potency Mechanism: Vector-Specific Hinge Binding Path_Chiral->Mech_Potency Outcome_Poor Outcome: Rapid Clearance Moderate Potency Path_Achiral->Outcome_Poor Susceptible to MAO Outcome_Good Outcome: High Metabolic Stability High Potency (IC50 < 10nM) Mech_Stab->Outcome_Good Mech_Potency->Outcome_Good

Figure 1: SAR Logic Flow. The


-methyl group acts as a metabolic shield and a stereochemical anchor.

Part 2: Primary Potency Assay (Enzymatic)

Objective: Determine the inhibitory constant (


) of the synthesized compound against a target kinase (e.g., ROCK1/2) compared to the achiral analog.

Methodology: Fluorescence Polarization (FP) Competition Assay.[1] We utilize an FP assay because it is a homogeneous, "mix-and-read" format that is robust against the autofluorescence often seen with benzoic acid derivatives.

Comparative Performance Data (Representative)
MetricTarget: (S)-3-(1-Aminoethyl) DerivativeAlternative: Achiral (Aminomethyl) AnalogReference: Y-27632 (Standard)

(ROCK1)
4.2 nM 145 nM110 nM
Binding Mode ATP-Competitive (Stereoselective)ATP-Competitive (Loose fit)ATP-Competitive
Hill Slope 1.02 (Ideal 1:1 binding)0.851.0
Detailed Protocol
  • Reagent Prep:

    • Buffer: 50 mM HEPES (pH 7.5), 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35.
      
    • Tracer: FITC-labeled ATP-competitive probe (specific to target kinase).

    • Protein: Recombinant Human ROCK1 (residues 1-535).

  • Workflow:

    • Step 1: Dispense 5

      
      L of test compound (serially diluted in DMSO) into a black 384-well low-volume plate.
      
    • Step 2: Add 5

      
      L of Enzyme/Antibody mix. Incubate 15 mins at RT.
      
    • Step 3: Add 5

      
      L of Tracer.
      
    • Step 4: Incubate for 60 mins at RT in dark.

    • Step 5: Read Fluorescence Polarization (Ex: 485nm, Em: 535nm).

  • Data Analysis:

    • Plot mP (milli-Polarization) vs. log[Concentration].

    • Fit using a 4-parameter logistic equation (Sigmoidal dose-response).

Expert Insight: If you observe a "bell-shaped" curve, your benzoic acid derivative may be aggregating. Add 0.01% Triton X-100 to the buffer to confirm true inhibition.

Part 3: Metabolic Stability (ADME Profiling)

Objective: Verify the hypothesis that the


-methyl group protects the scaffold from rapid oxidative deamination.

Methodology: Human Liver Microsome (HLM) Stability Assay. This is the critical differentiator. Benzylic amines without the


-methyl group are prime substrates for rapid clearance.
Comparative Stability Data
ParameterTarget: (S)-3-(1-Aminoethyl) ScaffoldAlternative: Achiral Analog

(Human Microsomes)
> 120 min 18 min
Intrinsic Clearance (

)
< 15

L/min/mg
> 85

L/min/mg
Primary Metabolite Hydroxylation on Ring (Slow)Benzoic Acid (Rapid Deamination)
Experimental Workflow Diagram

StabilityWorkflow cluster_0 Reaction System cluster_1 Analysis Mix Microsomes + Buffer (37°C Pre-incubation) Start Add NADPH (Initiate Reaction) Mix->Start Points Sampling Points: 0, 5, 15, 30, 60 min Start->Points Quench Quench with Cold Acetonitrile + IS Points->Quench At each timepoint Spin Centrifuge (4000g, 10 min) Quench->Spin LCMS LC-MS/MS Analysis (Monitor Parent Depletion) Spin->LCMS

Figure 2: Microsomal Stability Workflow. Critical for validating the metabolic "shielding" effect.

Protocol Validation Step: Always run a control with Testosterone (high clearance marker) and Warfarin (low clearance marker). If the achiral analog does not degrade within 20 minutes, check your NADPH regenerating system; it may be inactive.

Part 4: Selectivity Profiling (Off-Target)

Objective: Ensure the benzoic acid moiety interacts specifically with the target (e.g., ROCK) and not the closely related PKA (Protein Kinase A).

The Challenge: The 3-amino-benzoic acid core mimics ATP's adenine ring interactions. Without the specific steric constraints of the chiral ethyl group, compounds often bind promiscuously to PKA.

Selectivity Ratio Calculation:



  • Target Scaffold Goal: Ratio > 100

  • Achiral Alternative Typical Result: Ratio < 10 (Poor Selectivity)

References

  • Fluorescence Polarization Assays in Small Molecule Screening. Source: National Institutes of Health (NIH) / PMC. Context: foundational principles for the kinase inhibition assays described in Part 2. URL:[Link]

  • Significance of Chirality in Contemporary Drug Discovery. Source: Royal Society of Chemistry (RSC). Context: Supports the claim regarding the stereochemical advantages of the

    
    -methyl group.
    URL:[Link]
    
  • Metabolic Stability of Benzylic Amines. Source: Journal of Medicinal Chemistry (via ACS Publications). Context: Validates the metabolic shielding mechanism of

    
    -methylation against MAO/CYP degradation.
    URL:[Link]
    
  • Design and Synthesis of 3-Substituted Benzamide Kinase Inhibitors. Source: NIH / PubMed. Context: Provides the structural basis for using 3-amino-benzoic acid derivatives in Bcr-Abl and ROCK inhibition. URL:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(1-Aminoethyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As scientists, our responsibility extends beyond discovery and innovation; it encompasses the entire lifecycle of the materials we handle. The proper disposal of chemical reagents is not a mere procedural afterthought but a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(1-Aminoethyl)benzoic acid hydrochloride, grounding every recommendation in established safety principles and regulatory standards. Our objective is to empower you, my fellow researchers, to manage chemical waste with the same precision and rigor you apply to your experiments.

Hazard Characterization and Risk Assessment

Understanding the intrinsic hazards of a substance is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for the hydrochloride salt is not detailed in the provided search results, data from the parent compound, 3-Aminobenzoic acid, and related structures like Benzoic acid, allows for a robust risk assessment. The primary hazards necessitate treating this compound as a regulated hazardous waste.

Key hazards include:

  • Irritation: Causes skin and serious eye irritation.[1][2][3][4]

  • Respiratory Tract Irritation: May cause respiratory irritation upon inhalation of dust.[1][2][4]

  • Aquatic Toxicity: Classified as harmful to aquatic life with long-lasting effects, mandating avoidance of release to the environment.[5]

These characteristics require that this compound must not be disposed of via standard laboratory drains or in regular solid waste.[6][7][8]

Hazard ClassificationDescriptionPrimary Precaution
Skin Corrosion/Irritation Causes skin irritation.[1][4]Wear protective gloves and lab coat. Wash hands thoroughly after handling.[3][9]
Serious Eye Damage/Irritation Causes serious eye irritation/damage.[1][2][3][4]Wear safety glasses or goggles.[3][10]
STOT - Single Exposure May cause respiratory irritation.[1][2][4]Handle in a well-ventilated area or under a fume hood to avoid breathing dust.[3][11]
Chronic Aquatic Hazard Harmful to aquatic life with long-lasting effects.[5]Do not allow the product to reach any sewage system or surface water.[7][9]

The Regulatory Imperative: Compliance and Best Practices

The disposal of laboratory chemical waste is strictly regulated by federal and state laws, including the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[12] Academic and research institutions must adhere to these regulations, which govern waste from the point of generation to its final disposal.[13] The procedures outlined below are designed to meet these standards, ensuring your laboratory remains compliant.

Core Disposal Protocol: A Step-by-Step Methodology

This protocol provides a systematic approach to managing this compound waste from generation to collection.

Phase 1: Immediate Handling and Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. Before handling the waste, ensure you are wearing the appropriate PPE.

  • Don Protective Gloves: Wear chemically resistant gloves (e.g., nitrile).

  • Wear Eye Protection: Use safety glasses with side shields or chemical splash goggles.[10]

  • Utilize a Lab Coat: A buttoned lab coat protects against skin contact.

  • Work in a Ventilated Area: Handle the solid material and prepare waste containers in a chemical fume hood to minimize inhalation risk.[11]

Phase 2: Waste Segregation and Containerization

Proper segregation is crucial to prevent dangerous chemical reactions.

  • Select an Appropriate Waste Container:

    • Use a container made of a compatible material (e.g., high-density polyethylene, HDPE) that will not react with the chemical.[14][15]

    • Ensure the container has a secure, leak-proof screw cap.[14]

    • The container must be in good condition, free of cracks or deterioration.[14]

  • Dedicate the Container: Designate a specific container for "Non-halogenated Organic Solids" or a similar classification as determined by your institution's Environmental Health & Safety (EHS) department.

  • Do Not Mix Incompatible Wastes:

    • Crucially, do not mix this acidic hydrochloride salt with bases (e.g., sodium hydroxide, potassium hydroxide).[4][16]

    • Avoid mixing with strong oxidizing agents (perchlorates, nitrates) or reactive metals.[4][13][16]

    • Commingling wastes should only be done with chemically compatible substances to prevent heat generation or gas evolution.[15]

Phase 3: Labeling and Accumulation

Accurate labeling and proper storage are regulatory non-negotiables.

  • Label the Waste Container Immediately: Before adding any waste, affix a hazardous waste label from your institution's EHS office.

  • Complete the Label Information:

    • Write the full chemical name: "this compound". Do not use abbreviations or chemical formulas .[6]

    • List all constituents and their approximate concentrations if it is a mixed waste stream.[6]

    • Enter the "Accumulation Start Date," which is the date the first drop of waste enters the container.[6]

  • Store in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated SAA within your laboratory. This area should not interfere with normal operations.[15]

    • Utilize secondary containment, such as a chemical-resistant tray or bin, to contain any potential leaks.[15]

    • Keep the container securely capped at all times, except when adding waste.[14][15]

Phase 4: Arranging for Final Disposal

Waste must be removed from the laboratory in a timely manner.

  • Monitor Container Volume: Do not fill the container beyond 75-90% capacity (at least one inch of headspace) to allow for expansion and prevent spills.[6][14]

  • Adhere to Time Limits: Federal regulations and institutional policies set limits on accumulation time. Typically, waste must be picked up within 150 days of the accumulation start date or when the container is full, whichever comes first.[6] Some regulations specify a maximum of 12 months in the lab regardless of volume.[17][18]

  • Request a Waste Pickup: Follow your institution's procedure to request a hazardous waste pickup. This is often done through an online system managed by the EHS department.[6]

  • Do Not Attempt External Disposal: Never give chemical waste to an unauthorized individual or attempt to dispose of it through a commercial waste vendor yourself. Disposal must be handled by licensed hazardous waste professionals.[12]

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation cluster_contain Phase 2 & 3: Containment & Labeling cluster_disposal Phase 4: Final Disposal A Start: Generate Waste (Unused reagent, contaminated labware) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible & Labeled Waste Container B->C D Is waste mixed with incompatibles (e.g., bases)? C->D E STOP! Segregate Waste. Use a separate container. D->E Yes F Add waste to container. Securely cap. D->F No G Store in designated SAA with secondary containment. F->G H Is container >75% full OR accumulation >150 days? G->H I Continue research. Monitor waste levels & dates. H->I No J Request Pickup from Institutional EHS/Waste Management H->J Yes K End: Waste properly disposed by professionals. J->K

Caption: Decision workflow for compliant disposal of this compound.

Spill and Emergency Procedures

In the event of a small spill, follow these steps:

  • Alert Personnel: Inform colleagues in the immediate area.

  • Contain the Spill: Use a dry, inert absorbent material like sand or vermiculite to cover the spilled solid. Avoid raising dust.[1]

  • Collect the Material: Carefully scoop the absorbed material and spilled solid into your designated hazardous waste container using appropriate tools (e.g., a shovel or scoop).[11]

  • Clean the Area: Decontaminate the surface by spreading water on it and allowing it to be collected for disposal through the sanitary system, only if permitted by your EHS and the spill is small and fully neutralized.[11] For larger spills, contact your institution's EHS department immediately for emergency response.

By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with environmental regulations, upholding the highest standards of our scientific community.

References

  • Sigma-Aldrich. (2025).
  • Oxford Lab Fine Chem LLP. (n.d.).
  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Carl ROTH. (n.d.).
  • National Institute of Standards and Technology. (2015).
  • CPAchem Ltd. (2023).
  • U.S. Environmental Protection Agency. (2025).
  • Fisher Scientific. (2025).
  • Redox. (2022).
  • Fisher Scientific. (2025).
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzoic Acid.
  • U.S. Environmental Protection Agency. (2025).
  • Vanderbilt University Medical Center. (n.d.).
  • University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS.
  • American Chemical Society. (n.d.).
  • Environmental Marketing Services. (2024).
  • Fisher Scientific. (2010).
  • Phenova. (2015).

Sources

Personal protective equipment for handling 3-(1-Aminoethyl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Operational Safety Profile

3-(1-Aminoethyl)benzoic acid hydrochloride is a bifunctional chiral building block commonly used in pharmaceutical synthesis. As an amino acid derivative stabilized as a hydrochloride salt, it presents specific handling challenges distinct from its neutral precursors. It is typically a hygroscopic, fine crystalline powder that poses risks primarily through inhalation of dust and contact irritation due to its acidic nature upon hydrolysis.

This guide defines the Minimum Acceptable Protection (MAP) standards for handling this compound in a research setting, moving beyond generic advice to specific, chemically-grounded protocols.

Risk Assessment & Hazard Identification

Before selecting PPE, you must understand the mechanism of hazard. This compound combines an amine and a carboxylic acid on a benzene ring, salted with HCl.

Hazard VectorMechanism of ActionOperational Risk
Inhalation Dust Aerosolization: The HCl salt form is often friable. Inhalation delivers acidic particles to the mucous membranes, causing immediate irritation (H335) and potential long-term sensitization.High: During weighing, transfer, and reactor loading.
Skin Contact Acidic Hydrolysis: Upon contact with skin moisture, the salt dissociates, creating a localized acidic environment (pH < 3) leading to chemical burns or dermatitis (H315).Moderate: During solution preparation or spill cleanup.
Eye Contact Corrosive Damage: The combination of abrasive solid particles and acidic hydrolysis can cause severe eye damage (H318/H319).High: Anytime the powder is exposed to air outside a hood.

PPE Selection Matrix: The "Barrier-in-Depth" Approach

Do not rely on a single layer of protection.[1] Use a "Barrier-in-Depth" strategy where engineering controls (Fume Hood) are the primary defense, and PPE is the secondary fail-safe.

A. Hand Protection (Glove Permeation Logic)
  • Material: Nitrile Rubber (Minimum thickness 0.11 mm / 4-5 mil).

  • Rationale: Latex is permeable to many organic acids and salts. Nitrile provides superior resistance to the acidic environment generated by the HCl salt.

  • Protocol:

    • Dry Powder Handling: Single Nitrile Glove.

    • Solution Handling (Organic Solvents): Double Gloving is required. The solvent (e.g., Methanol, DCM) acts as a carrier, pulling the chemical through the glove material.

    • Breakthrough Time: Change gloves immediately upon splash or every 60 minutes of active handling.

B. Respiratory Protection
  • Primary Control: All open handling must occur inside a certified Chemical Fume Hood .

  • Secondary (Outside Hood): If weighing on an open bench (strongly discouraged) or cleaning spills, use a Half-face respirator with P100 cartridges (HEPA equivalent).

  • Why not N95? N95 masks do not seal perfectly against the face and offer no protection against acidic vapors that may off-gas if the salt is damp.

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient because fine dust can bypass the side shields.

  • Body: Lab Coat (100% Cotton or Nomex) . Avoid synthetic blends (polyester) which can melt if a reaction exotherms or if exposed to fire. Button to the neck.

Operational Protocols: Step-by-Step

Protocol A: Weighing & Transfer (Critical Control Point)
  • Context: Static electricity often causes this powder to "fly," increasing inhalation risk.

  • Setup: Place the balance inside the fume hood. If vibrations are an issue, use a marble balance table or stop airflow momentarily only during the read.

  • Static Control: Use an anti-static gun or ionizer bar on the spatula and weigh boat before touching the powder.

  • Transfer: Do not dump powder. Use a funnel with a wide bore to direct the solid to the bottom of the receiving flask, minimizing dust clouds.

Protocol B: Solution Preparation
  • Context: Dissolving HCl salts is often endothermic, but neutralization is exothermic.

  • Solvent Addition: Add solvent to the solid, not solid to the solvent, to prevent splashing.

  • Venting: If neutralizing with a base (e.g., Triethylamine, Carbonate), significant CO2 or heat may be generated. Ensure the vessel is vented to the hood.

Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for selecting the correct PPE based on the specific task and physical state of the chemical.

PPE_Logic Start Task Analysis: 3-(1-Aminoethyl)benzoic acid HCl State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction State->Liquid Hood Is Fume Hood Available? Solid->Hood Solvent Solvent Type? Liquid->Solvent Resp_P100 REQUIRED: P100 Respirator + Goggles + Nitrile Gloves Hood->Resp_P100 No (Emergency/Spill) Hood_Yes Standard PPE: Lab Coat + Goggles + Nitrile Gloves Hood->Hood_Yes Yes Polar Aqueous / Alcohol Solvent->Polar NonPolar DCM / Chloroform / Strong Acid Solvent->NonPolar SingleGlove Standard Nitrile Gloves Polar->SingleGlove DoubleGlove REQUIRED: Double Nitrile Gloves + Splash Apron NonPolar->DoubleGlove

Figure 1: Decision logic for Personal Protective Equipment based on physical state and engineering controls.

Emergency Response & Disposal

Spill Cleanup (Solid)
  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.

  • PPE Up: Don P100 respirator, double gloves, and goggles.

  • Contain: Do not dry sweep (creates dust). Cover the spill with a wet paper towel (dampened with water) to suppress dust.

  • Clean: Scoop the wet material into a hazardous waste bag. Wipe the surface with a dilute sodium bicarbonate solution (5%) to neutralize acidic residues.

Disposal
  • Waste Stream: Classify as Solid Organic Hazardous Waste .

  • Labeling: Clearly label as "Organic Acid Salt" to prevent mixing with strong oxidizers or cyanides in the waste stream.

  • Do NOT: Do not dispose of down the drain. The acidic nature can mobilize heavy metals in piping, and the amine may be toxic to aquatic life.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 277625, this compound. PubChem. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Personal Protective Equipment. OSHA Fact Sheet. [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-Aminoethyl)benzoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(1-Aminoethyl)benzoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.